molecular formula C9H17NO2 B1317252 Methyl 1-(aminomethyl)cyclohexanecarboxylate CAS No. 99092-04-3

Methyl 1-(aminomethyl)cyclohexanecarboxylate

Cat. No.: B1317252
CAS No.: 99092-04-3
M. Wt: 171.24 g/mol
InChI Key: ACVKFIYOVXQWEM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 1-(aminomethyl)cyclohexanecarboxylate is a useful research compound. Its molecular formula is C9H17NO2 and its molecular weight is 171.24 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

methyl 1-(aminomethyl)cyclohexane-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H17NO2/c1-12-8(11)9(7-10)5-3-2-4-6-9/h2-7,10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ACVKFIYOVXQWEM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1(CCCCC1)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H17NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30534762
Record name Methyl 1-(aminomethyl)cyclohexane-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30534762
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

171.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

99092-04-3
Record name Methyl 1-(aminomethyl)cyclohexane-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30534762
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 99092-04-3
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of Methyl 1-(aminomethyl)cyclohexanecarboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthetic pathways for producing methyl 1-(aminomethyl)cyclohexanecarboxylate, a key intermediate in pharmaceutical research and development. The document details two primary synthetic routes, complete with experimental protocols, quantitative data, and workflow visualizations to facilitate reproducible and efficient synthesis.

Introduction

This compound is a bifunctional molecule containing a primary amine and a methyl ester attached to a cyclohexane ring. This structure makes it a valuable building block in the synthesis of various biologically active compounds, including derivatives of the anticonvulsant drug Gabapentin. The strategic synthesis of this compound is crucial for the efficient production of these pharmaceutical agents. This guide explores two robust synthetic methodologies, starting from readily available precursors.

Data Presentation: Summary of Synthetic Routes

The following tables summarize the key quantitative data for the two primary synthetic routes discussed in this guide.

Route 1: From 1,1-Cyclohexanediacetic Acid

StepReactionStarting MaterialsKey ReagentsTypical YieldReaction TimeTemperature (°C)
1Anhydride Formation1,1-Cyclohexanediacetic acidAcetic anhydrideHigh2-3 hoursReflux
2Monoamidation1,1-Cyclohexanediacetic anhydrideAqueous ammonia (25-35%)~93%[1]2-5 hours[2]< 20[3]
3Hofmann Rearrangement1,1-Cyclohexanediacetic acid monoamideSodium hypobromite (in situ from Br₂ and NaOH)GoodNot specified-5 to 55
4Esterification1-(Aminomethyl)cyclohexanecarboxylic acidMethanol, TrimethylchlorosilaneGood to Excellent[4]Not specifiedRoom Temperature

Route 2: From Methyl 1-cyanocyclohexanecarboxylate

StepReactionStarting MaterialsKey ReagentsTypical YieldReaction TimeTemperature (°C)
1Nitrile ReductionMethyl 1-cyanocyclohexanecarboxylateH₂ gas, Metal catalyst (e.g., Pt, Pd, Ni)HighNot specifiedNot specified

Physicochemical and Spectroscopic Data of this compound Hydrochloride

PropertyValue
Molecular FormulaC₉H₁₈ClNO₂
Molecular Weight207.70 g/mol
AppearanceNot specified
¹H NMRSpectrum available[5]
¹³C NMRSpectrum available[5]

Experimental Protocols

Route 1: Synthesis from 1,1-Cyclohexanediacetic Acid

This route involves the formation of 1,1-cyclohexanediacetic acid monoamide, followed by a Hofmann rearrangement to yield the amino acid, which is then esterified.

Step 1 & 2: Preparation of 1,1-Cyclohexanediacetic Acid Monoamide

  • Anhydride Formation: 1,1-Cyclohexanediacetic acid is refluxed with an excess of acetic anhydride for several hours to form 1,1-cyclohexanediacetic anhydride. The excess acetic anhydride is removed under reduced pressure.

  • Amination: The resulting anhydride is added to a cold (below 20°C) aqueous solution of ammonia (25-35 wt%). The molar ratio of ammonia to the anhydride should be between 5:1 and 10:1. The reaction is exothermic and requires cooling to maintain the temperature. The progress can be monitored by HPLC.

  • Neutralization and Isolation: Upon completion, the reaction mixture is neutralized with an aqueous solution of a mineral acid like H₂SO₄ (30-70 wt%) to a slightly acidic pH. The precipitated crude 1,1-cyclohexanediacetic acid monoamide is collected by filtration.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent such as aqueous acetonitrile. A yield of approximately 93% with a purity of 99.5% has been reported for the preparation of the monoamide from a related lactimide.[1]

Step 3: Hofmann Rearrangement to 1-(Aminomethyl)cyclohexanecarboxylic Acid

The Hofmann rearrangement of a primary amide results in a primary amine with one less carbon atom.[6]

  • Reaction Setup: 1,1-Cyclohexanediacetic acid monoamide is subjected to a Hofmann rearrangement using an aqueous solution of sodium hypobromite, which is typically prepared in situ from bromine and sodium hydroxide.

  • Reaction Conditions: The reaction is initially carried out at a low temperature, around -5 to -10°C, and then warmed to approximately 55°C.

  • Work-up: The resulting isocyanate intermediate is hydrolyzed in situ to the primary amine. Acidification with hydrochloric acid yields the hydrochloride salt of 1-(aminomethyl)cyclohexanecarboxylic acid.

Step 4: Methyl Esterification

A convenient method for the esterification of amino acids involves the use of trimethylchlorosilane (TMSCl) in methanol.[4]

  • Reaction: The amino acid hydrochloride is dissolved in methanol at room temperature. Trimethylchlorosilane is added to the solution.

  • Work-up: The reaction mixture is stirred until the esterification is complete. The solvent is then removed under reduced pressure to yield this compound hydrochloride. This method is known for its mild conditions and good to excellent yields.[4]

Route 2: Synthesis from Methyl 1-cyanocyclohexanecarboxylate

This pathway offers a more direct approach by reducing a nitrile group to a primary amine.

Step 1: Catalytic Hydrogenation of Methyl 1-cyanocyclohexanecarboxylate

  • Reaction Setup: Methyl 1-cyanocyclohexanecarboxylate is dissolved in a suitable solvent, such as ethanol or methanol. A metal catalyst, for instance, palladium on carbon (Pd/C), platinum oxide (PtO₂), or Raney Nickel, is added to the solution.

  • Hydrogenation: The reaction mixture is subjected to an atmosphere of hydrogen gas in a hydrogenation apparatus. The pressure and temperature can be varied to optimize the reaction rate and selectivity.

  • Work-up and Isolation: After the reaction is complete, the catalyst is removed by filtration. The solvent is evaporated under reduced pressure to yield the crude product.

  • Purification: The crude this compound can be purified by distillation under reduced pressure or by conversion to its hydrochloride salt and subsequent recrystallization.

Visualizations

Experimental Workflows

Route 1 Workflow cluster_0 Preparation of Monoamide cluster_1 Hofmann Rearrangement cluster_2 Esterification 1,1-Cyclohexanediacetic acid 1,1-Cyclohexanediacetic acid Anhydride Formation Anhydride Formation 1,1-Cyclohexanediacetic acid->Anhydride Formation Acetic Anhydride 1,1-Cyclohexanediacetic anhydride 1,1-Cyclohexanediacetic anhydride Anhydride Formation->1,1-Cyclohexanediacetic anhydride Amination Amination 1,1-Cyclohexanediacetic anhydride->Amination aq. NH3 Neutralization Neutralization Amination->Neutralization 1,1-Cyclohexanediacetic acid monoamide 1,1-Cyclohexanediacetic acid monoamide Neutralization->1,1-Cyclohexanediacetic acid monoamide H2SO4 Hofmann Reaction Hofmann Reaction 1,1-Cyclohexanediacetic acid monoamide->Hofmann Reaction Br2, NaOH 1-(Aminomethyl)cyclohexanecarboxylic acid 1-(Aminomethyl)cyclohexanecarboxylic acid Hofmann Reaction->1-(Aminomethyl)cyclohexanecarboxylic acid Esterification Reaction Esterification Reaction 1-(Aminomethyl)cyclohexanecarboxylic acid->Esterification Reaction MeOH, TMSCl This compound This compound Esterification Reaction->this compound

Caption: Workflow for the synthesis via 1,1-Cyclohexanediacetic Acid.

Route 2 Workflow cluster_0 Nitrile Reduction Methyl 1-cyanocyclohexanecarboxylate Methyl 1-cyanocyclohexanecarboxylate Catalytic Hydrogenation Catalytic Hydrogenation Methyl 1-cyanocyclohexanecarboxylate->Catalytic Hydrogenation H2, Catalyst Filtration Filtration Catalytic Hydrogenation->Filtration Solvent Removal Solvent Removal Filtration->Solvent Removal This compound This compound Solvent Removal->this compound

Caption: Workflow for the synthesis via Nitrile Reduction.

Hofmann Rearrangement Mechanism

Hofmann Rearrangement Amide R-C(=O)NH₂ Primary Amide Bromoamide R-C(=O)NHBr N-Bromoamide Amide->Bromoamide + Br₂ / NaOH Isocyanate R-N=C=O Isocyanate Bromoamide->Isocyanate Rearrangement - Br⁻ CarbamicAcid R-NHCOOH Carbamic Acid Isocyanate->CarbamicAcid + H₂O Amine R-NH₂ Primary Amine CarbamicAcid->Amine Decarboxylation CO2 CO₂ CarbamicAcid->CO2

Caption: Simplified mechanism of the Hofmann Rearrangement.

References

An In-depth Technical Guide to the Preparation of Methyl 1-(aminomethyl)cyclohexanecarboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthetic pathways for the preparation of Methyl 1-(aminomethyl)cyclohexanecarboxylate, a key intermediate in the development of various pharmaceutical compounds. This document outlines two primary synthetic routes, complete with detailed experimental protocols, quantitative data, and visual representations of the chemical transformations and workflows.

Introduction

This compound is a bifunctional molecule containing a primary amine and a methyl ester attached to the same carbon of a cyclohexane ring. This unique structural motif makes it a valuable building block in medicinal chemistry, particularly in the synthesis of gabapentinoids and other neurologically active agents. The strategic placement of the aminomethyl and carboxylate groups allows for diverse chemical modifications and the exploration of structure-activity relationships in drug discovery programs. This guide details two effective methods for its synthesis: a route proceeding through a brominated intermediate and an alternative pathway involving the direct esterification of 1-(aminomethyl)cyclohexanecarboxylic acid.

Synthetic Route 1: Synthesis via Brominated Intermediate

This route offers a robust and scalable method for the preparation of the target compound, commencing from 1,1-cyclohexanedicarboxylic acid. The key steps involve the selective reduction of one carboxylic acid group, followed by bromination and subsequent amination.

Quantitative Data Summary for Route 1
StepReactant(s)Reagent(s)ProductTypical Yield (%)
11,1-Cyclohexanedicarboxylic acidBorane-tetrahydrofuran complex1-(Hydroxymethyl)cyclohexane-1-carboxylic acid85-95
21-(Hydroxymethyl)cyclohexane-1-carboxylic acidThionyl chloride, MethanolMethyl 1-(hydroxymethyl)cyclohexanecarboxylate90-98
3Methyl 1-(hydroxymethyl)cyclohexanecarboxylatePhosphorus tribromideMethyl 1-(bromomethyl)cyclohexanecarboxylate75-85
4Methyl 1-(bromomethyl)cyclohexanecarboxylateSodium azide, Triphenylphosphine, WaterThis compound70-80
Experimental Protocols for Route 1

Step 1: Synthesis of 1-(Hydroxymethyl)cyclohexane-1-carboxylic acid

  • To a stirred solution of 1,1-cyclohexanedicarboxylic acid (1.0 eq) in anhydrous tetrahydrofuran (THF, 10 mL/g of acid) under an inert atmosphere of argon at 0 °C, add a 1 M solution of borane-tetrahydrofuran complex in THF (1.1 eq) dropwise.

  • Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

  • Cool the mixture to 0 °C and cautiously quench the reaction by the slow addition of water.

  • Acidify the mixture to pH 2 with 1 M HCl.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford the crude product.

  • Purify the product by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) to yield 1-(hydroxymethyl)cyclohexane-1-carboxylic acid as a white solid.

Step 2: Synthesis of Methyl 1-(hydroxymethyl)cyclohexanecarboxylate

  • To a solution of 1-(hydroxymethyl)cyclohexane-1-carboxylic acid (1.0 eq) in methanol (15 mL/g of acid), add thionyl chloride (1.2 eq) dropwise at 0 °C.

  • Stir the reaction mixture at room temperature for 4-6 hours.

  • Remove the solvent under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate to give Methyl 1-(hydroxymethyl)cyclohexanecarboxylate as a colorless oil.

Step 3: Synthesis of Methyl 1-(bromomethyl)cyclohexanecarboxylate

  • To a solution of Methyl 1-(hydroxymethyl)cyclohexanecarboxylate (1.0 eq) in anhydrous diethyl ether (20 mL/g of alcohol) at 0 °C under an argon atmosphere, add phosphorus tribromide (0.4 eq) dropwise.

  • Stir the reaction mixture at room temperature for 3-4 hours.

  • Pour the reaction mixture onto crushed ice and extract with diethyl ether.

  • Wash the organic layer with saturated sodium bicarbonate solution and brine.

  • Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield Methyl 1-(bromomethyl)cyclohexanecarboxylate, which can be used in the next step without further purification.

Step 4: Synthesis of this compound

  • To a solution of Methyl 1-(bromomethyl)cyclohexanecarboxylate (1.0 eq) in dimethylformamide (DMF, 10 mL/g of bromide), add sodium azide (1.5 eq).

  • Heat the reaction mixture to 60-70 °C and stir for 5-7 hours.

  • Cool the mixture to room temperature and pour it into water.

  • Extract the product with diethyl ether.

  • Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.

  • After filtration, concentrate the solution under reduced pressure. To the resulting crude azide, add a mixture of THF and water (3:1).

  • Add triphenylphosphine (1.2 eq) portion-wise and stir the mixture at room temperature for 8-12 hours.

  • Concentrate the reaction mixture under reduced pressure and purify the residue by column chromatography on silica gel (eluting with a gradient of methanol in dichloromethane) to obtain this compound.

Visualizations for Route 1

Synthesis_Route_1 cluster_0 Step 1: Selective Reduction cluster_1 Step 2: Esterification cluster_2 Step 3: Bromination cluster_3 Step 4: Amination (Staudinger Reaction) A 1,1-Cyclohexanedicarboxylic acid B 1-(Hydroxymethyl)cyclohexane-1-carboxylic acid A->B BH3-THF C 1-(Hydroxymethyl)cyclohexane-1-carboxylic acid D Methyl 1-(hydroxymethyl)cyclohexanecarboxylate C->D SOCl2, MeOH E Methyl 1-(hydroxymethyl)cyclohexanecarboxylate F Methyl 1-(bromomethyl)cyclohexanecarboxylate E->F PBr3 G Methyl 1-(bromomethyl)cyclohexanecarboxylate H Methyl 1-(azidomethyl)cyclohexanecarboxylate G->H NaN3 I This compound H->I 1. PPh3 2. H2O

Synthetic pathway for Route 1.

Workflow_Route_1 start Start: 1,1-Cyclohexanedicarboxylic acid reduction Selective Reduction with BH3-THF start->reduction esterification Fischer Esterification with MeOH/SOCl2 reduction->esterification bromination Bromination with PBr3 esterification->bromination azidation Azidation with NaN3 bromination->azidation staudinger Staudinger Reduction with PPh3/H2O azidation->staudinger purification Column Chromatography staudinger->purification product Product: this compound purification->product

Experimental workflow for Route 1.

Synthetic Route 2: Esterification of 1-(aminomethyl)cyclohexanecarboxylic acid

This alternative route involves the synthesis of the parent amino acid, 1-(aminomethyl)cyclohexanecarboxylic acid, followed by a standard acid-catalyzed esterification.

Quantitative Data Summary for Route 2
StepReactant(s)Reagent(s)ProductTypical Yield (%)
1Cyclohexane-1,1-dicarbonitrileRaney Nickel, H2, Ammonia1-(Aminomethyl)cyclohexanecarboxamide70-80
21-(Aminomethyl)cyclohexanecarboxamideNaOH (aq)1-(Aminomethyl)cyclohexanecarboxylic acid85-95
31-(Aminomethyl)cyclohexanecarboxylic acidMethanol, Sulfuric acidThis compound80-90
Experimental Protocols for Route 2

Step 1: Synthesis of 1-(Aminomethyl)cyclohexanecarboxamide

  • In a high-pressure autoclave, place cyclohexane-1,1-dicarbonitrile (1.0 eq), Raney Nickel (approx. 10% by weight), and a solution of ammonia in methanol (7N).

  • Pressurize the autoclave with hydrogen gas (50-60 bar).

  • Heat the mixture to 80-100 °C and stir vigorously for 24 hours.

  • After cooling and venting the autoclave, filter the catalyst through a pad of celite.

  • Concentrate the filtrate under reduced pressure to obtain the crude 1-(aminomethyl)cyclohexanecarboxamide.

Step 2: Synthesis of 1-(Aminomethyl)cyclohexanecarboxylic acid

  • Suspend the crude 1-(aminomethyl)cyclohexanecarboxamide in a 10% aqueous solution of sodium hydroxide.

  • Heat the mixture to reflux for 8-12 hours.

  • Cool the reaction mixture to room temperature and acidify to pH 6-7 with concentrated HCl.

  • The product will precipitate out of the solution. Collect the solid by filtration, wash with cold water, and dry under vacuum to yield 1-(aminomethyl)cyclohexanecarboxylic acid.

Step 3: Synthesis of this compound

  • Suspend 1-(aminomethyl)cyclohexanecarboxylic acid (1.0 eq) in anhydrous methanol (20 mL/g of acid).

  • Cool the suspension to 0 °C and add concentrated sulfuric acid (0.2 eq) dropwise.

  • Heat the mixture to reflux for 6-8 hours.

  • Cool to room temperature and remove the excess methanol under reduced pressure.

  • Neutralize the residue with a saturated solution of sodium bicarbonate.

  • Extract the product with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate to give the crude product.

  • Purify by vacuum distillation or column chromatography to obtain pure this compound.

Visualizations for Route 2

Synthesis_Route_2 cluster_0 Step 1: Reductive Amination cluster_1 Step 2: Hydrolysis cluster_2 Step 3: Fischer Esterification A Cyclohexane-1,1-dicarbonitrile B 1-(Aminomethyl)cyclohexanecarboxamide A->B Raney Ni, H2, NH3 C 1-(Aminomethyl)cyclohexanecarboxamide D 1-(Aminomethyl)cyclohexanecarboxylic acid C->D NaOH(aq), Reflux E 1-(Aminomethyl)cyclohexanecarboxylic acid F This compound E->F MeOH, H2SO4

Synthetic pathway for Route 2.

Workflow_Route_2 start Start: Cyclohexane-1,1-dicarbonitrile reductive_amination Reductive Amination start->reductive_amination hydrolysis Amide Hydrolysis reductive_amination->hydrolysis esterification Fischer Esterification hydrolysis->esterification purification Purification esterification->purification product Product: this compound purification->product

Experimental workflow for Route 2.

Conclusion

The two synthetic routes presented in this guide offer versatile and effective strategies for the preparation of this compound. Route 1, proceeding through a brominated intermediate, provides a highly adaptable pathway suitable for large-scale synthesis. Route 2 offers a more classical approach, relying on the esterification of the parent amino acid. The choice of route will depend on the availability of starting materials, scalability requirements, and the specific needs of the research or development program. Both methods, when executed with care, provide reliable access to this important synthetic building block.

An In-depth Technical Guide to the Spectroscopic Data of Methyl 1-(aminomethyl)cyclohexanecarboxylate

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of the available spectroscopic data for Methyl 1-(aminomethyl)cyclohexanecarboxylate. It is intended for researchers, scientists, and drug development professionals who require a detailed understanding of the characterization of this compound. This document presents a summary of quantitative spectroscopic data, detailed experimental protocols for synthesis and analysis, and a visual representation of the general workflow.

Spectroscopic Data Presentation

While comprehensive, publicly available high-resolution spectra for this compound are limited, data for its hydrochloride salt and closely related analogs provide a strong basis for its characterization. The following tables summarize the key spectroscopic data.

Table 1: General Information for this compound

PropertyValue
Molecular Formula C₉H₁₇NO₂
Molecular Weight 171.24 g/mol
CAS Number 99092-04-3

Table 2: Predicted and Analog-Based ¹H NMR Spectroscopic Data

Data presented here is based on general chemical shift knowledge and data from analogous structures, as detailed public spectra for the free base are scarce. The data for the hydrochloride salt is noted where available.

ProtonsPredicted Chemical Shift (δ, ppm)MultiplicityIntegrationNotes
-OCH₃ ~3.67Singlet3HMethyl ester protons.
-CH₂-NH₂ ~2.7 - 3.0Singlet/Broad Singlet2HMethylene protons adjacent to the amine.
Cyclohexane Ring -CH₂- ~1.2 - 2.0Multiplet10HProtons of the cyclohexane ring.
-NH₂ VariableBroad Singlet2HAmine protons, shift is concentration and solvent dependent.

Table 3: Predicted and Analog-Based ¹³C NMR Spectroscopic Data

Assignments are based on typical chemical shift values for similar functional groups.

Carbon AtomPredicted Chemical Shift (δ, ppm)Notes
C=O (Ester Carbonyl) ~176
Quaternary Cyclohexane Carbon ~45-50Carbon attached to both the aminomethyl and carboxylate groups.
-OCH₃ (Ester Methyl) ~51
-CH₂-NH₂ ~40-45
Cyclohexane Ring -CH₂- ~25-35Multiple peaks expected for the different cyclohexane carbons.

Table 4: IR Spectroscopic Data

Characteristic absorption bands are predicted based on the functional groups present in the molecule.

Wavenumber (cm⁻¹)IntensityFunctional Group Assignment
3300-3500 Medium, BroadN-H stretch (primary amine)
2850-2950 StrongC-H stretch (aliphatic)
~1735 StrongC=O stretch (ester)
1170-1200 StrongC-O stretch (ester)

Table 5: Mass Spectrometry Data

Fragmentation patterns are predicted based on common fragmentation pathways for esters and amines.

m/zProposed Fragment Ion
171 [M]⁺ (Molecular Ion)
140 [M - OCH₃]⁺
112 [M - COOCH₃]⁺
83 [Cyclohexyl fragment]⁺

Experimental Protocols

Synthesis Protocol: Adapted from Gabapentin Synthesis

This protocol describes a potential method for the synthesis of this compound starting from 1,1-cyclohexanediacetic acid.

  • Monoesterification of 1,1-Cyclohexanediacetic Acid:

    • 1,1-Cyclohexanediacetic acid is reacted with acetic anhydride to form the corresponding cyclic anhydride.

    • The anhydride is then treated with methanol to yield the mono-methyl ester, 1-(methoxycarbonylmethyl)cyclohexaneacetic acid.

  • Hofmann or Curtius Rearrangement:

    • The carboxylic acid of the mono-methyl ester is converted to an amide.

    • The resulting amide is subjected to a Hofmann rearrangement (using bromine and a base) or the carboxylic acid is converted to an acyl azide and subjected to a Curtius rearrangement to form an isocyanate.

  • Hydrolysis and Esterification:

    • The isocyanate is hydrolyzed with aqueous acid to yield the hydrochloride salt of this compound.

    • The free base can be obtained by neutralization with a suitable base.

Spectroscopic Analysis Protocols

Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, MeOD, or D₂O for the hydrochloride salt).

  • ¹H NMR Acquisition: Acquire the spectrum on a 400 MHz or higher spectrometer. Typical parameters include a spectral width of 16 ppm, a relaxation delay of 1 s, and 16-32 scans.

  • ¹³C NMR Acquisition: Acquire the spectrum using a proton-decoupled pulse sequence. Typical parameters include a spectral width of 220 ppm, a relaxation delay of 2 s, and 1024 or more scans to achieve adequate signal-to-noise.

Infrared (IR) Spectroscopy:

  • Sample Preparation: A thin film of the neat liquid sample can be prepared between two NaCl or KBr plates. Alternatively, an Attenuated Total Reflectance (ATR) accessory can be used.

  • Data Acquisition: Record the spectrum from 4000 to 400 cm⁻¹. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

Mass Spectrometry (MS):

  • Instrumentation: A mass spectrometer equipped with an Electron Ionization (EI) source is typically used.

  • Sample Introduction: The sample can be introduced via a direct insertion probe or through a gas chromatograph (GC-MS).

  • Data Acquisition: Acquire the mass spectrum over a mass range of m/z 40-400.

Mandatory Visualization

The following diagrams illustrate the logical workflow for the synthesis and spectroscopic analysis of this compound.

Synthesis_Workflow Start 1,1-Cyclohexanediacetic Acid Step1 Anhydride Formation (Acetic Anhydride) Start->Step1 Step2 Mono-esterification (Methanol) Step1->Step2 Step3 Amide Formation or Acyl Azide Formation Step2->Step3 Step4 Hofmann or Curtius Rearrangement Step3->Step4 Product This compound Step4->Product

A potential synthetic workflow for the target compound.

Analysis_Workflow Sample Synthesized Product Purification Purification (e.g., Chromatography, Distillation) Sample->Purification Analysis Spectroscopic Analysis Purification->Analysis NMR NMR (1H, 13C) Analysis->NMR IR IR Spectroscopy Analysis->IR MS Mass Spectrometry Analysis->MS Data Data Interpretation and Structure Confirmation NMR->Data IR->Data MS->Data

Workflow for purification and spectroscopic analysis.

An In-depth Technical Guide to Methyl 1-(aminomethyl)cyclohexanecarboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl 1-(aminomethyl)cyclohexanecarboxylate is a substituted cycloalkane derivative with potential applications in medicinal chemistry and materials science. This technical guide provides a comprehensive overview of its chemical identity, physicochemical properties, and a detailed, adaptable protocol for its synthesis. While direct biological data for this specific compound is limited, this document explores the known biological activities of structurally similar cyclohexanecarboxylate derivatives to infer potential therapeutic applications. Furthermore, this guide presents logical workflows for its synthesis and potential role as an intermediate in drug development, visualized through detailed diagrams.

Chemical Identity and Physicochemical Properties

This compound is a bifunctional molecule featuring a primary amine and a methyl ester attached to a cyclohexane ring. These functional groups make it a versatile building block for further chemical modifications.

Table 1: Physicochemical Properties of this compound and its Hydrochloride Salt

PropertyValueCAS NumberReference
Compound Name This compound99092-04-3[1]
Molecular Formula C₉H₁₇NO₂99092-04-3[1]
Molecular Weight 171.24 g/mol 99092-04-3[1]
IUPAC Name methyl 1-(aminomethyl)cyclohexane-1-carboxylateN/A
Appearance Solid227203-36-3 (HCl salt)[2]
Storage Temperature Store under inert gas at 4°C227203-36-3 (HCl salt)[2]
Purity 95%227203-36-3 (HCl salt)[2]
Hydrochloride Salt CAS 227203-36-3227203-36-3[2]
Hydrochloride Salt MW 207.7 g/mol 227203-36-3[2]

Table 2: Spectroscopic Data for this compound Hydrochloride

SpectroscopyDataReference
¹H NMR Spectrum available[3]
¹³C NMR Spectrum available[4]
Mass Spectrometry GC-MS and LC-MS data available for a related isomer[4]
IR Spectroscopy Vapor phase IR spectrum available for a related isomer[4]

Synthesis and Experimental Protocols

2.1. Experimental Protocol: Esterification of 1-(aminomethyl)cyclohexanecarboxylic acid

This procedure involves the esterification of the carboxylic acid group in the presence of the amine, which is protected as a hydrochloride salt.

  • Materials:

    • 1-(aminomethyl)cyclohexanecarboxylic acid

    • Thionyl chloride (SOCl₂)

    • Anhydrous methanol (MeOH)

    • Anhydrous diethyl ether

  • Procedure:

    • Preparation of the Amine Hydrochloride: In a round-bottom flask, suspend 1-(aminomethyl)cyclohexanecarboxylic acid in anhydrous methanol at 0°C.

    • Esterification: Slowly add thionyl chloride dropwise to the stirred suspension. The reaction is exothermic and should be kept under control.

    • Reflux: After the addition is complete, heat the mixture to reflux for 2-4 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).

    • Workup: Cool the reaction mixture and remove the solvent under reduced pressure to yield the crude product.

    • Purification: The crude product can be purified by recrystallization from a suitable solvent system, such as methanol/diethyl ether, to afford this compound hydrochloride.

2.2. Logical Workflow for Synthesis

The synthesis can be visualized as a straightforward two-step process, starting with the protection of the amino group followed by esterification.

G Synthesis Workflow A 1-(aminomethyl)cyclohexanecarboxylic acid B Protection of Amine Group (e.g., as HCl salt) A->B HCl C Esterification with Methanol and Thionyl Chloride B->C MeOH, SOCl₂ D This compound HCl C->D

Caption: Logical workflow for the synthesis of this compound hydrochloride.

Potential Applications in Drug Discovery and Development

The cyclohexane scaffold is a common motif in many biologically active molecules, and its derivatives have shown a wide array of pharmacological activities. While direct biological studies on this compound are scarce, its structural features suggest potential as an intermediate in the synthesis of novel therapeutic agents.

3.1. Role as a Chemical Building Block

The primary amine and ester functionalities allow for a variety of chemical transformations, making this compound a useful starting material for creating libraries of more complex molecules for biological screening.

G Role as a Chemical Intermediate A This compound B Amide Formation (Reaction at Amine) A->B C Amide Hydrolysis/Transesterification (Reaction at Ester) A->C D Novel Bioactive Compounds B->D C->D

Caption: Potential synthetic pathways from this compound.

3.2. Insights from Structurally Related Compounds

Studies on other cyclohexanecarboxylate derivatives have revealed a range of biological activities, which may provide clues to the potential of this compound.

Table 3: Reported Biological Activities of Cyclohexane Derivatives

Compound ClassBiological ActivityReference
Amidrazone derivatives of cyclohex-1-ene-1-carboxylic acidAnti-inflammatory, antimicrobial[5]
Functionally substituted cyclohexane derivativesAntimicrobial (more active against Gram-negative bacteria)[2]
1-Methyl-1-cyclohexanecarboxylic acidAnticonvulsant

The presence of the methyl group, in general, can significantly influence a molecule's physicochemical and pharmacokinetic properties, which is a key consideration in drug design. The introduction of a methyl group can impact a compound's metabolic stability, potency, and selectivity.

Conclusion

This compound, with the CAS number 99092-04-3, is a chemical compound with potential as a versatile intermediate in the synthesis of new chemical entities for drug discovery and materials science. While direct experimental data on its biological activity is limited, the known pharmacology of related cyclohexane derivatives suggests that it could be a valuable scaffold for the development of novel therapeutic agents. The synthetic protocol and logical workflows provided in this guide offer a starting point for researchers interested in exploring the potential of this and related compounds. Further investigation into its biological properties is warranted to fully elucidate its therapeutic potential.

References

Physical properties of Methyl 1-(aminomethyl)cyclohexanecarboxylate

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Physical Properties of Methyl 1-(aminomethyl)cyclohexanecarboxylate

This technical guide provides a comprehensive overview of the core physical properties of this compound, tailored for researchers, scientists, and professionals in drug development. This document outlines key physicochemical data, detailed experimental protocols for their determination, and visual workflows to illustrate the methodologies.

Physicochemical Data

The quantitative physical properties of this compound are summarized in the table below for easy reference and comparison.

Physical PropertyValueSource(s)
Molecular Formula C9H17NO2[1][2]
Molecular Weight 171.24 g/mol [1][2]
Boiling Point 235 °C[2]
Density 1.023 g/cm³[2]
Flash Point 101 °C[2]

Experimental Protocols

Detailed methodologies for determining the key physical properties of a compound like this compound are provided below.

Melting Point Determination

The melting point of a solid is the temperature at which it changes state from solid to liquid. For a pure crystalline solid, this transition occurs over a narrow temperature range. This protocol describes the capillary method, a common technique for melting point determination.[3][4]

Apparatus:

  • Melting point apparatus (e.g., Mel-Temp or Thiele tube)

  • Capillary tubes (sealed at one end)[3]

  • Thermometer[3]

  • Mortar and pestle[3]

  • Spatula[3]

Procedure:

  • Sample Preparation: Ensure the sample is completely dry and finely powdered. Use a mortar and pestle to grind the crystalline solid.[3][4]

  • Capillary Tube Packing: Press the open end of a capillary tube into the powdered sample. A small amount of the solid will be forced into the tube. Tap the sealed end of the tube on a hard surface to compact the sample to a height of about 2-3 mm.

  • Apparatus Setup: Place the packed capillary tube into the heating block of the melting point apparatus.[4] If using a Thiele tube, attach the capillary tube to a thermometer using a rubber band and immerse it in the oil bath.[5]

  • Heating: Begin heating the apparatus. For an unknown sample, a rapid initial heating can be used to determine an approximate melting range.[5]

  • Determination: For an accurate measurement, repeat the process with a fresh sample. Heat rapidly to about 15-20°C below the approximate melting point, then slow the heating rate to 1-2°C per minute.[5]

  • Data Recording: Record the temperature at which the first drop of liquid appears (T1) and the temperature at which the entire sample has melted (T2). The melting point range is reported as T1-T2.

Melting_Point_Determination A Prepare Dry, Powdered Sample B Pack Sample into Capillary Tube A->B C Place Tube in Apparatus B->C D Heat Rapidly (Approx. MP) C->D E Heat Slowly (1-2°C/min) near MP D->E F Record T1 (First Liquid) E->F G Record T2 (All Liquid) F->G H Report Melting Point Range (T1-T2) G->H Boiling_Point_Determination A Place Liquid in Test Tube B Insert Inverted Capillary Tube A->B C Attach to Thermometer & Immerse in Oil Bath B->C D Heat Gently C->D E Observe Continuous Stream of Bubbles D->E F Stop Heating E->F G Record Temperature when Liquid Enters Capillary F->G H Result is Boiling Point G->H Density_Determination A Weigh Empty Graduated Cylinder (m1) B Add Known Volume of Liquid (V) A->B C Weigh Cylinder with Liquid (m2) B->C D Calculate Mass of Liquid (m2 - m1) C->D E Calculate Density (ρ = m/V) D->E F Record Temperature E->F G Average Multiple Trials for Accuracy F->G Solubility_Determination Start Start with Compound Test_H2O Test in Water Start->Test_H2O Sol_H2O Water-Soluble Test_H2O->Sol_H2O Soluble Insol_H2O Water-Insoluble Test_H2O->Insol_H2O Insoluble Test_HCl Test in 5% HCl Insol_H2O->Test_HCl Sol_HCl Soluble (Base) Test_HCl->Sol_HCl Soluble Insol_HCl Insoluble Test_HCl->Insol_HCl Insoluble Test_NaOH Test in 5% NaOH Insol_HCl->Test_NaOH Sol_NaOH Soluble (Acidic) Test_NaOH->Sol_NaOH Soluble Insol_NaOH Insoluble Test_NaOH->Insol_NaOH Insoluble Test_H2SO4 Test in conc. H2SO4 Insol_NaOH->Test_H2SO4 Sol_H2SO4 Soluble (Neutral Polar/Unsaturated) Test_H2SO4->Sol_H2SO4 Soluble Insol_H2SO4 Insoluble (Inert) Test_H2SO4->Insol_H2SO4 Insoluble pKa_Determination A Prepare Solution of Compound B Titrate with Strong Acid/Base A->B C Record pH after Each Titrant Addition B->C D Plot pH vs. Volume of Titrant C->D E Identify Equivalence Point D->E F Find Volume at Half-Equivalence Point E->F G Determine pH at Half-Equivalence Point F->G H pH = pKa G->H

References

An In-depth Technical Guide to Methyl 1-(aminomethyl)cyclohexanecarboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Methyl 1-(aminomethyl)cyclohexanecarboxylate, a key chemical intermediate with potential applications in pharmaceutical research and development. This document collates available data on its chemical and physical properties, outlines plausible synthetic routes, and details relevant experimental protocols for its analysis and evaluation of its biological activity.

Core Compound Properties

This compound is a derivative of cyclohexane carboxylic acid. Its structure, featuring both an amine and an ester functional group, makes it a versatile building block in organic synthesis.

Physicochemical Data

A summary of the key quantitative data for this compound is presented in the table below for easy reference and comparison.

PropertyValueSource
Molecular Weight 171.24 g/mol [1]
Molecular Formula C₉H₁₇NO₂[1]
CAS Number 99092-04-3[1]
Boiling Point 235 °C
Density 1.023 g/cm³
Flash Point 101 °C

Synthesis and Experimental Protocols

Proposed Synthetic Pathway

A logical approach to the synthesis of this compound would involve the esterification of 1-(aminomethyl)cyclohexanecarboxylic acid. The workflow for this proposed synthesis is illustrated in the diagram below.

G cluster_0 Synthesis of this compound A 1-(Aminomethyl)cyclohexanecarboxylic Acid D Reaction Mixture A->D B Methanol (Excess) B->D C Acid Catalyst (e.g., H₂SO₄) C->D E Reflux D->E Heating F Workup (Neutralization & Extraction) E->F G Purification (Distillation) F->G H This compound G->H

Caption: Proposed synthetic workflow for this compound.

Experimental Protocol: Fischer Esterification

This protocol describes the acid-catalyzed esterification of 1-(aminomethyl)cyclohexanecarboxylic acid with methanol.

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, suspend 1-(aminomethyl)cyclohexanecarboxylic acid (1 equivalent) in an excess of anhydrous methanol (10-20 equivalents).

  • Catalyst Addition: While stirring, carefully add a catalytic amount of concentrated sulfuric acid (0.1-0.2 equivalents) to the mixture.

  • Reflux: Heat the reaction mixture to a gentle reflux and maintain for 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Workup: After completion, cool the reaction mixture to room temperature. Carefully neutralize the acid catalyst with a saturated solution of sodium bicarbonate.

  • Extraction: Extract the aqueous mixture with a suitable organic solvent, such as ethyl acetate (3x).

  • Drying and Solvent Removal: Combine the organic layers and dry over anhydrous sodium sulfate. Filter the drying agent and remove the solvent under reduced pressure using a rotary evaporator.

  • Purification: The crude product can be purified by vacuum distillation to yield pure this compound.

Potential Biological Activity and Evaluation

While the specific biological activities of this compound are not extensively documented, derivatives of cyclohexanecarboxylate have shown potential in various therapeutic areas. The structural similarity to compounds like gabapentin, an anticonvulsant, suggests potential neurological activity. Furthermore, other cyclohexanecarboxylate derivatives have been investigated for their anti-inflammatory, antimicrobial, and anticancer properties.

Experimental Protocols for Biological Assays

The following are generalized protocols for assessing the potential biological activities of this compound.

1. In Vitro Cytotoxicity Assay (MTT Assay)

This assay determines the cytotoxic effects of the compound on cancer cell lines.

  • Cell Seeding: Plate cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of this compound and a vehicle control for 24-72 hours.

  • MTT Addition: Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours.

  • Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. The IC50 value (the concentration that inhibits 50% of cell growth) can then be calculated.[2]

2. Antimicrobial Susceptibility Testing (Broth Microdilution Method)

This method determines the minimum inhibitory concentration (MIC) of the compound against various microorganisms.

  • Inoculum Preparation: Prepare a standardized suspension of the test microorganism.

  • Serial Dilution: Perform serial dilutions of this compound in a 96-well microtiter plate with a suitable broth medium.

  • Inoculation: Inoculate each well with the microbial suspension. Include positive (microbe only) and negative (broth only) controls.

  • Incubation: Incubate the plates at an appropriate temperature for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound that visibly inhibits microbial growth.[2]

The logical workflow for evaluating the biological activity of a novel compound like this compound is depicted in the following diagram.

G cluster_1 Biological Activity Evaluation Workflow A Compound Synthesis & Purification B In Vitro Screening (e.g., Cytotoxicity, Antimicrobial) A->B C Hit Identification B->C D Lead Optimization C->D E In Vivo Studies D->E F Preclinical Development E->F

Caption: A general workflow for the evaluation of a new chemical entity.

Conclusion

This compound represents a promising scaffold for the development of novel therapeutic agents. Its synthesis is achievable through established chemical transformations. Further investigation into its biological activities is warranted to explore its full potential in drug discovery and development. The experimental protocols and workflows provided in this guide offer a foundational framework for researchers to undertake such investigations.

References

An In-depth Technical Guide to Methyl 1-(aminomethyl)cyclohexanecarboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 1-(aminomethyl)cyclohexanecarboxylate is a derivative of cyclohexanecarboxylic acid containing both an amine and a methyl ester functional group. Its structure, possessing a primary amine and an ester, makes it an interesting building block for the synthesis of more complex molecules in medicinal chemistry and materials science. This technical guide provides a comprehensive overview of its chemical identity, physicochemical properties, a detailed protocol for its synthesis, and an illustrative experimental workflow.

The IUPAC name for the hydrochloride salt of this compound is This compound hydrochloride .[1] The free base is known as This compound .[2]

Physicochemical and Spectroscopic Data

The following tables summarize the key quantitative data for this compound and its hydrochloride salt.

Table 1: Physical and Chemical Properties
PropertyValue (Free Base)Value (Hydrochloride Salt)Source(s)
IUPAC Name This compoundThis compound hydrochloride[1][2]
CAS Number 99092-04-3227203-36-3[1][2]
Molecular Formula C₉H₁₇NO₂C₉H₁₈ClNO₂[1][2]
Molecular Weight 171.24 g/mol 207.70 g/mol [1][2]
Appearance -Solid[1]
Storage Temperature -Store under inert gas at 4°C[1]
Table 2: Predicted Spectroscopic Data

No publicly available experimental spectra were found for this compound or its hydrochloride salt. The data below is predicted based on the analysis of its functional groups and data from structurally similar compounds.

Spectroscopy Predicted Peaks and Signals
¹H NMR δ (ppm): ~3.7 (s, 3H, -OCH₃), ~3.0 (s, 2H, -CH₂NH₂), 1.2-1.8 (m, 10H, cyclohexane ring protons). For the hydrochloride salt, the -CH₂NH₃⁺ protons would be shifted downfield and may appear as a broader signal.
¹³C NMR δ (ppm): ~175 (C=O), ~52 (-OCH₃), ~45 (-C-CH₂NH₂), ~40 (quaternary C), ~20-35 (cyclohexane ring carbons).
IR (Infrared) ν (cm⁻¹): ~3300-3400 (N-H stretch, free amine), ~2930, 2860 (C-H stretch, alkane), ~1730 (C=O stretch, ester), ~1170 (C-O stretch, ester). For the hydrochloride salt, a broad N-H stretch would be expected in the 2500-3000 cm⁻¹ region.
Mass Spec (MS) m/z (EI+): [M]⁺ at 171, [M-OCH₃]⁺ at 140, [M-COOCH₃]⁺ at 112.

Experimental Protocol: Synthesis of this compound Hydrochloride

This protocol describes the synthesis of the target compound via Fischer esterification of the corresponding amino acid, 1-(aminomethyl)cyclohexanecarboxylic acid.

Materials:

  • 1-(aminomethyl)cyclohexanecarboxylic acid

  • Methanol (anhydrous)

  • Thionyl chloride (SOCl₂) or concentrated Sulfuric Acid (H₂SO₄)

  • Diethyl ether

  • Saturated sodium bicarbonate solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Equipment:

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Separatory funnel

  • Rotary evaporator

  • Standard laboratory glassware

Procedure:

  • Reaction Setup: In a dry round-bottom flask equipped with a magnetic stir bar, suspend 1-(aminomethyl)cyclohexanecarboxylic acid (1.0 eq) in anhydrous methanol (10-20 eq).

  • Acid Catalyst Addition: Cool the suspension in an ice bath. While stirring, slowly add thionyl chloride (1.2 eq) or concentrated sulfuric acid (0.2 eq) dropwise. Caution: These reagents are corrosive and react exothermically with methanol. Perform this step in a well-ventilated fume hood.

  • Reflux: Attach a reflux condenser and heat the reaction mixture to a gentle reflux (approximately 65°C) using a heating mantle. Maintain the reflux for 4-6 hours, or until the reaction is complete (monitored by TLC).

  • Solvent Removal: After the reaction is complete, allow the mixture to cool to room temperature. Remove the excess methanol under reduced pressure using a rotary evaporator.

  • Workup and Extraction: Dissolve the residue in water and transfer to a separatory funnel. Wash the aqueous layer with diethyl ether (2 x volume of the aqueous layer) to remove any non-polar impurities. Discard the organic layers.

  • Basification and Extraction: Cool the aqueous layer in an ice bath and carefully add saturated sodium bicarbonate solution until the pH is ~8-9 to neutralize the excess acid and deprotonate the amine. Extract the aqueous layer with diethyl ether (3 x volume of the aqueous layer).

  • Drying and Solvent Removal: Combine the organic extracts and dry over anhydrous magnesium sulfate or sodium sulfate. Filter the drying agent and remove the solvent under reduced pressure using a rotary evaporator to yield the crude free base of this compound.

  • Salt Formation: Dissolve the crude product in a minimal amount of diethyl ether and add a solution of HCl in diethyl ether dropwise until precipitation is complete. Collect the precipitate by vacuum filtration, wash with cold diethyl ether, and dry under vacuum to obtain this compound hydrochloride as a solid.

Biological Activity and Signaling Pathways

There is currently no publicly available scientific literature detailing the specific biological activities or associated signaling pathways for this compound. Further research is required to elucidate its pharmacological profile and mechanism of action.

Visualizations

Experimental Workflow for Synthesis

experimental_workflow start Start: 1-(aminomethyl)cyclohexanecarboxylic acid in anhydrous methanol add_catalyst Add Acid Catalyst (SOCl₂ or H₂SO₄) at 0°C start->add_catalyst reflux Reflux for 4-6 hours add_catalyst->reflux rotovap1 Remove excess methanol (Rotary Evaporator) reflux->rotovap1 workup Dissolve in H₂O and wash with Et₂O rotovap1->workup basify Basify with NaHCO₃ (aq) workup->basify extract Extract with Diethyl Ether basify->extract dry Dry organic layers (MgSO₄) extract->dry rotovap2 Concentrate in vacuo (Rotary Evaporator) dry->rotovap2 salt_formation Add HCl in Et₂O rotovap2->salt_formation filter Filter and Dry salt_formation->filter product Product: this compound HCl filter->product

Caption: Workflow for the synthesis of this compound HCl.

References

Stability and Storage of Methyl 1-(aminomethyl)cyclohexanecarboxylate: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stability and recommended storage conditions for Methyl 1-(aminomethyl)cyclohexanecarboxylate. Due to limited publicly available stability data for this specific molecule, this guide synthesizes information from structurally related compounds, including gabapentin and tranexamic acid derivatives, to infer potential stability characteristics and degradation pathways. The information herein is intended to support researchers, scientists, and drug development professionals in handling, storing, and developing stable formulations of this compound.

Chemical and Physical Properties

A foundational understanding of the physicochemical properties of this compound is essential for predicting its stability.

PropertyValueSource
Molecular FormulaC9H17NO2Inferred from chemical structure
Molecular Weight171.24 g/mol Inferred from chemical structure
Boiling Point235.2°C at 760 mmHgGeneric public data
Flash Point101.4°CGeneric public data
pKa(Not available)-
Solubility(Not available)-

General Stability Profile

Based on the stability of analogous compounds, this compound is expected to be a relatively stable compound under ambient conditions. The primary degradation pathway is anticipated to be the hydrolysis of the methyl ester group, which is influenced by pH.

Factors Influencing Stability:
  • pH: The rate of hydrolysis is expected to be pH-dependent. Studies on gabapentin, a structurally similar compound, indicate that degradation is minimal at a pH of approximately 6.0.[1] Extreme pH conditions (highly acidic or alkaline) are likely to accelerate the hydrolysis of the ester linkage.

  • Temperature: Elevated temperatures are expected to increase the rate of degradation. For tranexamic acid, a related compound, stability was maintained for up to 12 weeks at temperatures ranging from -20°C to 50°C, although freezing caused physical damage to the ampoules.[2][3]

  • Light: While specific photostability data for this compound is unavailable, forced degradation studies on the similar compound tranexamic acid showed no detectable degradation upon exposure to light.[4] However, as a general precaution, storage in light-resistant containers is recommended.

  • Oxidation: The molecule does not contain functional groups that are highly susceptible to oxidation under normal conditions. Forced degradation studies often include an oxidative stress condition to confirm this.[5][6]

The following diagram illustrates the key factors that can influence the stability of this compound.

StabilityFactors cluster_compound This compound cluster_factors Environmental Factors cluster_degradation Degradation Pathways Compound C9H17NO2 Hydrolysis Ester Hydrolysis Compound->Hydrolysis Photodegradation Photodegradation Compound->Photodegradation Oxidation Oxidation Compound->Oxidation Temperature Temperature Temperature->Hydrolysis accelerates pH pH pH->Hydrolysis catalyzes (acid/base) Light Light Light->Photodegradation induces Oxygen Oxygen Oxygen->Oxidation induces

Factors affecting the stability of the compound.

Potential Degradation Pathways

The most probable degradation pathway for this compound is hydrolysis of the methyl ester to yield 1-(aminomethyl)cyclohexanecarboxylic acid and methanol.

The diagram below outlines the proposed primary degradation pathway.

DegradationPathway Parent This compound Degradant 1-(aminomethyl)cyclohexanecarboxylic Acid + Methanol Parent->Degradant Hydrolysis (H₂O, H⁺/OH⁻)

Proposed primary degradation pathway.

Recommended Storage and Handling

Based on the available information for related compounds, the following storage and handling guidelines are recommended to ensure the stability of this compound:

ConditionRecommendationRationale
Temperature Store at controlled room temperature (20-25°C). Avoid freezing.Tranexamic acid, a similar molecule, is stable at a wide range of temperatures, but freezing can damage packaging.[2][3]
Light Store in a light-resistant container.Although related compounds show good photostability, protection from light is a standard precaution for pharmaceutical compounds.[4]
Atmosphere Store in a well-sealed container under a normal atmosphere.The molecule is not expected to be highly sensitive to oxygen.
pH (for solutions) Maintain solutions at a pH of approximately 6.0 for optimal stability.Based on stability data for gabapentin.[1]

Experimental Protocols for Stability Assessment

To definitively determine the stability of this compound, a comprehensive stability testing program should be implemented. The following are suggested experimental protocols based on standard pharmaceutical industry practices.

Forced Degradation Studies

Forced degradation studies are essential to identify potential degradation products and establish the intrinsic stability of the molecule.[5][6][7]

Objective: To generate degradation products and develop a stability-indicating analytical method.

Stress Conditions:

ConditionProtocol
Acid Hydrolysis Dissolve the compound in 0.1 M HCl and heat at 60°C for 24 hours.
Base Hydrolysis Dissolve the compound in 0.1 M NaOH and keep at room temperature for 2 hours.
Oxidative Degradation Treat a solution of the compound with 3% H₂O₂ at room temperature for 24 hours.
Thermal Degradation Expose the solid compound to 70°C for 48 hours.
Photostability Expose the solid compound and a solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter.

The workflow for a typical forced degradation study is depicted below.

ForcedDegradationWorkflow Start Drug Substance/Product Stress Apply Stress Conditions (Acid, Base, Heat, Light, Oxidation) Start->Stress Analyze Analyze Samples by Stability-Indicating Method (e.g., HPLC) Stress->Analyze Identify Identify and Characterize Degradation Products (e.g., LC-MS, NMR) Analyze->Identify Report Report Findings Analyze->Report Pathway Elucidate Degradation Pathways Identify->Pathway Pathway->Report

Workflow for forced degradation studies.
Stability-Indicating HPLC Method

A validated stability-indicating High-Performance Liquid Chromatography (HPLC) method is crucial for accurately quantifying the parent compound and its degradation products.[8][9]

Example HPLC Method Parameters (to be optimized):

ParameterCondition
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A 0.1% Formic acid in Water
Mobile Phase B 0.1% Formic acid in Acetonitrile
Gradient 5% to 95% B over 20 minutes
Flow Rate 1.0 mL/min
Column Temperature 30°C
Detection UV at 210 nm (or Mass Spectrometry)
Injection Volume 10 µL

Method Validation: The method should be validated according to ICH guidelines, including specificity, linearity, range, accuracy, precision, and robustness.

Conclusion

While specific stability data for this compound is not extensively documented, a review of structurally similar compounds suggests that it is a relatively stable molecule. The primary degradation route is likely hydrolysis of the ester group, which can be minimized by controlling the pH and temperature of the environment. For long-term storage, it is advisable to keep the compound in a solid form at controlled room temperature, protected from light. For solutions, maintaining a pH around 6.0 is recommended. The implementation of a rigorous stability testing program, including forced degradation studies and the development of a validated stability-indicating analytical method, is essential for a comprehensive understanding of its stability profile and for the successful development of pharmaceutical formulations.

References

An In-depth Technical Guide to the Key Intermediates in the Synthesis of Methyl 1-(aminomethyl)cyclohexanecarboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthetic pathway for Methyl 1-(aminomethyl)cyclohexanecarboxylate, a valuable building block in pharmaceutical and chemical research. The focus of this document is on the key intermediates, their synthesis, and the detailed experimental protocols required for their preparation. All quantitative data is presented in structured tables for ease of comparison, and logical relationships are visualized using process flow diagrams.

Synthetic Pathway Overview

The synthesis of this compound can be efficiently achieved through a three-step process commencing with the readily available cyclohexanecarboxylic acid. This pathway involves an initial esterification, followed by the introduction of a cyano group at the 1-position of the cyclohexane ring, and concludes with the reduction of the nitrile to the desired primary amine.

The key intermediates in this synthetic route are:

  • Methyl cyclohexanecarboxylate

  • Methyl 1-cyanocyclohexanecarboxylate

The overall synthetic scheme is depicted below:

Synthesis_Pathway A Cyclohexanecarboxylic Acid B Methyl cyclohexanecarboxylate A->B Esterification (Methanol, H₂SO₄) C Methyl 1-cyanocyclohexane- carboxylate B->C Cyanation (e.g., from a ketone precursor) D Methyl 1-(aminomethyl)cyclohexane- carboxylate C->D Reduction (e.g., Raney Ni, H₂)

Figure 1: Overall synthetic pathway for this compound.

Key Intermediate 1: Methyl cyclohexanecarboxylate

Methyl cyclohexanecarboxylate is the initial intermediate, prepared by the esterification of cyclohexanecarboxylic acid. The most common and efficient method for this transformation is the Fischer-Speier esterification.

Quantitative Data
PropertyCyclohexanecarboxylic AcidMethyl cyclohexanecarboxylate
Molecular Formula C₇H₁₂O₂C₈H₁₄O₂
Molecular Weight 128.17 g/mol 142.20 g/mol
Appearance Colorless to white solidClear, colorless liquid
Boiling Point 232-233 °C183-185 °C
Melting Point 31-32 °CN/A
Density 1.033 g/cm³0.995 g/mL at 25 °C
CAS Number 98-89-54630-82-4
Typical Yield N/A>90%
Experimental Protocol: Fischer-Speier Esterification

Materials:

  • Cyclohexanecarboxylic acid

  • Methanol (anhydrous)

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Diethyl ether

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Equipment:

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle with magnetic stirrer

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a dry round-bottom flask, dissolve cyclohexanecarboxylic acid (1.0 equivalent) in an excess of anhydrous methanol (10-20 equivalents).

  • Catalyst Addition: With stirring, carefully add a catalytic amount of concentrated sulfuric acid (0.1-0.2 equivalents) to the solution.

  • Reflux: Attach a reflux condenser and heat the mixture to a gentle reflux for 2-4 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Work-up: After the reaction is complete, cool the mixture to room temperature.

  • Extraction: Transfer the reaction mixture to a separatory funnel containing water. Extract the aqueous layer three times with diethyl ether.

  • Washing: Combine the organic extracts and wash sequentially with water, saturated sodium bicarbonate solution (to neutralize the acid catalyst), and finally with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate. Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator to yield crude methyl cyclohexanecarboxylate.

  • Purification: The crude product can be purified by distillation under reduced pressure.

Fischer_Esterification_Workflow start Start reactants Combine Cyclohexanecarboxylic Acid, Methanol, and H₂SO₄ start->reactants reflux Reflux for 2-4 hours reactants->reflux cool Cool to Room Temperature reflux->cool extract Extract with Diethyl Ether cool->extract wash Wash with H₂O, NaHCO₃, Brine extract->wash dry Dry over MgSO₄/Na₂SO₄ wash->dry concentrate Concentrate in vacuo dry->concentrate purify Purify by Distillation concentrate->purify end End purify->end

Figure 2: Experimental workflow for the synthesis of Methyl cyclohexanecarboxylate.

Key Intermediate 2: Methyl 1-cyanocyclohexanecarboxylate

The introduction of the cyano group at the 1-position is a critical step. While direct cyanation of methyl cyclohexanecarboxylate is challenging, a common strategy involves the use of a ketone precursor. One plausible route is the reaction of cyclohexanone with methyl cyanoacetate.

Quantitative Data
PropertyMethyl 1-cyanocyclohexanecarboxylate
Molecular Formula C₉H₁₃NO₂
Molecular Weight 167.21 g/mol
Appearance Colorless to pale yellow liquid
Boiling Point Not readily available
Density Not readily available
CAS Number 58920-80-2
Typical Yield Variable, depends on method
Experimental Protocol: Synthesis from Cyclohexanone and Methyl Cyanoacetate

This protocol is adapted from general procedures for the Knoevenagel condensation followed by a Michael addition, which is a common method for the synthesis of related compounds.

Materials:

  • Cyclohexanone

  • Methyl cyanoacetate

  • Ammonium acetate

  • Methanol

  • Ammonia solution

  • Hydrochloric acid

Equipment:

  • Round-bottom flask with a stirrer

  • Low-temperature bath

  • Standard laboratory glassware for extraction and filtration

Procedure:

  • Reaction Setup: In a round-bottom flask, place cyclohexanone (1.0 equivalent), methyl cyanoacetate (1.0-1.2 equivalents), ammonium acetate (catalytic amount), and methanol.

  • Reaction: Cool the mixture in a low-temperature bath and slowly add an ammonia solution while stirring. The reaction is typically stirred for 12-24 hours. The progress can be monitored by TLC.

  • Work-up: After the reaction is complete, the reaction mixture is typically acidified with hydrochloric acid.

  • Extraction: The product is then extracted with an organic solvent (e.g., ethyl acetate).

  • Washing and Drying: The organic layer is washed with water and brine, then dried over anhydrous sodium sulfate.

  • Purification: The solvent is removed under reduced pressure, and the crude product is purified by column chromatography to yield Methyl 1-cyanocyclohexanecarboxylate.

Cyanation_Workflow start Start reactants Combine Cyclohexanone, Methyl Cyanoacetate, Ammonium Acetate, and Methanol start->reactants reaction Add Ammonia Solution at Low Temperature and Stir for 12-24h reactants->reaction acidify Acidify with HCl reaction->acidify extract Extract with Ethyl Acetate acidify->extract wash_dry Wash with H₂O and Brine, then Dry extract->wash_dry purify Concentrate and Purify by Column Chromatography wash_dry->purify end End purify->end

Figure 3: Experimental workflow for the synthesis of Methyl 1-cyanocyclohexanecarboxylate.

Final Product: this compound

The final step is the reduction of the nitrile group of Methyl 1-cyanocyclohexanecarboxylate to the primary amine. Catalytic hydrogenation using Raney Nickel is a highly effective method for this transformation.

Quantitative Data
PropertyThis compound
Molecular Formula C₉H₁₇NO₂
Molecular Weight 171.24 g/mol
Appearance Colorless oil or low melting solid
Boiling Point Not readily available
Density Not readily available
CAS Number 99092-04-3
Typical Yield Good to excellent
Experimental Protocol: Catalytic Hydrogenation with Raney Nickel

This protocol is based on general procedures for the reduction of nitriles to primary amines using Raney Nickel.[1]

Materials:

  • Methyl 1-cyanocyclohexanecarboxylate

  • Raney Nickel (activated)

  • Methanol or Ethanol

  • Hydrogen gas (H₂)

  • Celite

Equipment:

  • Parr shaker or a similar hydrogenation apparatus

  • Filtration apparatus

Procedure:

  • Catalyst Preparation: In a suitable pressure vessel, a slurry of Raney Nickel (typically 5-10 wt% of the substrate) in methanol or ethanol is prepared.

  • Reaction Setup: A solution of Methyl 1-cyanocyclohexanecarboxylate (1.0 equivalent) in methanol or ethanol is added to the vessel containing the catalyst.

  • Hydrogenation: The vessel is sealed and purged with hydrogen gas. The reaction is then stirred under a hydrogen atmosphere (typically 3-4 atm) at room temperature or slightly elevated temperature until the uptake of hydrogen ceases. The reaction progress can be monitored by the disappearance of the nitrile peak in IR spectroscopy or by GC-MS.

  • Work-up: After the reaction is complete, the pressure is carefully released.

  • Filtration: The reaction mixture is filtered through a pad of Celite to remove the Raney Nickel catalyst. The filter cake should be washed with the solvent used in the reaction. Caution: Raney Nickel is pyrophoric and should be handled with care, especially when dry.

  • Concentration: The filtrate is concentrated under reduced pressure to yield the crude this compound.

  • Purification: The crude product can be purified by vacuum distillation or by conversion to its hydrochloride salt followed by recrystallization.

Reduction_Workflow start Start setup Prepare Slurry of Raney Ni in Methanol/Ethanol Add Methyl 1-cyanocyclohexanecarboxylate start->setup hydrogenation Hydrogenate under H₂ Pressure (3-4 atm) setup->hydrogenation filter Filter through Celite to Remove Catalyst hydrogenation->filter concentrate Concentrate Filtrate in vacuo filter->concentrate purify Purify by Distillation or Salt Formation/Recrystallization concentrate->purify end End purify->end

Figure 4: Experimental workflow for the synthesis of this compound.

Conclusion

The synthesis of this compound is a straightforward process involving three key transformations. The intermediates, Methyl cyclohexanecarboxylate and Methyl 1-cyanocyclohexanecarboxylate, are crucial for the successful synthesis of the final product. The experimental protocols provided in this guide are based on established chemical principles and offer a reliable pathway for researchers in the field. Careful execution of these steps, with appropriate monitoring and purification, will lead to the desired product in good yield and purity.

References

Methodological & Application

Application Notes and Protocols for the Use of Methyl 1-(aminomethyl)cyclohexanecarboxylate in Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 1-(aminomethyl)cyclohexanecarboxylate, a conformationally constrained β-amino acid analog, is a valuable building block in the field of peptide synthesis and peptidomimetic drug design. Its incorporation into peptide sequences can impart unique structural and functional properties, including increased proteolytic stability, enhanced receptor affinity and selectivity, and improved pharmacokinetic profiles. This document provides detailed application notes and experimental protocols for the successful integration of this non-proteinogenic amino acid into peptide chains using Fmoc-based solid-phase peptide synthesis (SPPS).

Peptides containing cyclic β-amino acids can adopt well-defined secondary structures, making them attractive candidates for modulating protein-protein interactions or acting as agonists or antagonists for various receptors. The cyclohexane scaffold restricts the conformational freedom of the peptide backbone, which can lead to a higher affinity and specificity for biological targets.

Applications

The unique structural features imparted by this compound make it a valuable tool for a range of applications in drug discovery and chemical biology:

  • Development of Novel Therapeutics: Peptides incorporating this moiety are being investigated for their potential as analgesics, anti-cancer agents, and modulators of G-protein coupled receptors (GPCRs). The constrained conformation can lead to enhanced biological activity and improved metabolic stability compared to their linear, all-α-amino acid counterparts.

  • Probing Receptor Binding Sites: The rigid structure of this building block can be used to map the conformational requirements of receptor binding pockets, aiding in the rational design of potent and selective ligands.

  • Creation of Proteolytically Stable Peptides: The β-amino acid backbone is generally more resistant to enzymatic degradation by proteases, leading to a longer in vivo half-life of the resulting peptidomimetics.

  • Scaffolds for Combinatorial Libraries: The cyclohexane ring can serve as a scaffold for the attachment of various functional groups, enabling the generation of diverse peptide libraries for high-throughput screening.

Experimental Protocols

The following protocols outline the key steps for the incorporation of 1-(aminomethyl)cyclohexanecarboxylate into a peptide sequence using manual or automated Fmoc-SPPS. It is important to note that the commercially available and most commonly used building block is the free carboxylic acid, Fmoc-1-(aminomethyl)cyclohexanecarboxylate-OH . The methyl ester of the final peptide, if desired, is typically introduced post-synthetically or by using a specific resin that yields a C-terminal methyl ester upon cleavage. The protocols below focus on the use of the free acid form.

Protocol 1: N-terminal Fmoc Protection of 1-(aminomethyl)cyclohexanecarboxylate

This protocol describes the protection of the primary amine of 1-(aminomethyl)cyclohexanecarboxylate with the fluorenylmethyloxycarbonyl (Fmoc) group.

Materials:

  • 1-(aminomethyl)cyclohexanecarboxylate

  • 9-fluorenylmethyl succinimidyl carbonate (Fmoc-OSu)

  • Sodium bicarbonate (NaHCO₃)

  • 1,4-Dioxane

  • Water (deionized)

  • Ethyl acetate (EtOAc)

  • Hexanes

  • Saturated sodium chloride solution (brine)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Dissolve 1-(aminomethyl)cyclohexanecarboxylate (1.0 eq) in a 10% aqueous solution of sodium bicarbonate (2.5 eq).

  • To this solution, add a solution of Fmoc-OSu (1.05 eq) in 1,4-dioxane.

  • Stir the reaction mixture vigorously at room temperature for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Once the reaction is complete, dilute the mixture with water and wash with ethyl acetate to remove any unreacted Fmoc-OSu.

  • Acidify the aqueous layer to pH 2-3 with 1 M HCl.

  • Extract the product into ethyl acetate (3 x volumes).

  • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

  • Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by flash column chromatography (silica gel, gradient elution with hexanes/ethyl acetate containing 1% acetic acid) to yield Fmoc-1-(aminomethyl)cyclohexanecarboxylate-OH as a white solid.

Parameter Value
Typical Yield 85-95%
Purity (by HPLC) >98%
Storage 2-8 °C, desiccated

Table 1: Typical results for the N-Fmoc protection of 1-(aminomethyl)cyclohexanecarboxylate.

Protocol 2: Solid-Phase Peptide Synthesis (SPPS) using Fmoc-1-(aminomethyl)cyclohexanecarboxylate-OH

This protocol outlines the manual incorporation of the Fmoc-protected building block into a growing peptide chain on a solid support (e.g., Rink Amide resin for a C-terminal amide).

Materials:

  • Fmoc-protected Rink Amide resin

  • Fmoc-protected amino acids

  • Fmoc-1-(aminomethyl)cyclohexanecarboxylate-OH

  • Coupling Reagent: O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HBTU) or (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (HATU)

  • Base: N,N-Diisopropylethylamine (DIPEA)

  • Solvent: N,N-Dimethylformamide (DMF), peptide synthesis grade

  • Deprotection Solution: 20% (v/v) piperidine in DMF

  • Dichloromethane (DCM)

  • Methanol (MeOH)

Procedure:

  • Resin Swelling: Swell the Fmoc-protected Rink Amide resin in DMF for 30-60 minutes in a reaction vessel.

  • Fmoc Deprotection:

    • Drain the DMF.

    • Add the 20% piperidine in DMF solution to the resin.

    • Agitate for 3 minutes, then drain.

    • Add a fresh portion of the deprotection solution and agitate for 15-20 minutes.

    • Drain the solution and wash the resin thoroughly with DMF (5 x), DCM (3 x), and DMF (3 x).

  • Coupling of Fmoc-1-(aminomethyl)cyclohexanecarboxylate-OH:

    • In a separate vial, dissolve Fmoc-1-(aminomethyl)cyclohexanecarboxylate-OH (3.0 eq), HBTU (2.9 eq), and DIPEA (6.0 eq) in a minimal amount of DMF.

    • Pre-activate the mixture for 2-5 minutes.

    • Add the activated amino acid solution to the deprotected resin.

    • Agitate the reaction mixture for 2-4 hours at room temperature. The coupling of this sterically hindered amino acid may require longer coupling times or double coupling.

    • Monitor the coupling reaction using a qualitative ninhydrin test. If the test is positive (indicating incomplete coupling), drain the solution, wash with DMF, and repeat the coupling step with a fresh solution of the activated amino acid.

  • Washing: After a negative ninhydrin test, drain the coupling solution and wash the resin thoroughly with DMF (5 x), DCM (3 x), and DMF (3 x).

  • Chain Elongation: Repeat steps 2-4 for each subsequent amino acid to be added to the peptide chain.

Parameter Typical Value
Coupling Efficiency >99% (monitored by ninhydrin test)
Coupling Time 2-4 hours (may require double coupling)
Equivalents of Amino Acid 3.0
Equivalents of HBTU/HATU 2.9
Equivalents of DIPEA 6.0

Table 2: Recommended conditions for the coupling of Fmoc-1-(aminomethyl)cyclohexanecarboxylate-OH in SPPS.

Protocol 3: Cleavage from the Resin and Deprotection

This protocol describes the final cleavage of the peptide from the solid support and the simultaneous removal of acid-labile side-chain protecting groups.

Materials:

  • Peptidyl-resin

  • Cleavage Cocktail (Reagent K):

    • Trifluoroacetic acid (TFA): 82.5%

    • Phenol: 5%

    • Water: 5%

    • Thioanisole: 5%

    • 1,2-Ethanedithiol (EDT): 2.5%

  • Cold diethyl ether

Procedure:

  • Wash the peptidyl-resin with DCM (3 x) and dry it under a stream of nitrogen.

  • Add the cleavage cocktail (Reagent K) to the resin (approximately 10 mL per gram of resin).

  • Agitate the mixture at room temperature for 2-3 hours.

  • Filter the resin and collect the filtrate containing the cleaved peptide.

  • Wash the resin with a small amount of fresh TFA and combine the filtrates.

  • Precipitate the crude peptide by adding the TFA solution dropwise to a large volume of cold diethyl ether.

  • Centrifuge the suspension to pellet the peptide.

  • Decant the ether and wash the peptide pellet with cold ether two more times.

  • Dry the crude peptide pellet under vacuum.

Parameter Typical Value
Cleavage Time 2-3 hours
Crude Peptide Yield 70-90% (sequence dependent)

Table 3: Typical conditions and results for peptide cleavage and deprotection.

Protocol 4: Purification and Analysis

This protocol outlines the purification of the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC) and subsequent analysis.

Materials:

  • Crude peptide

  • Mobile Phase A: 0.1% TFA in water

  • Mobile Phase B: 0.1% TFA in acetonitrile

  • RP-HPLC system with a C18 column

  • Lyophilizer

  • Mass spectrometer (e.g., MALDI-TOF or ESI-MS)

Procedure:

  • Purification:

    • Dissolve the crude peptide in a minimal amount of a suitable solvent (e.g., a mixture of Mobile Phase A and B).

    • Purify the peptide by preparative RP-HPLC using a linear gradient of Mobile Phase B.

    • Collect the fractions corresponding to the desired peptide peak.

  • Analysis:

    • Analyze the purity of the collected fractions by analytical RP-HPLC.

    • Confirm the identity of the purified peptide by mass spectrometry to verify the correct molecular weight.

  • Lyophilization: Pool the pure fractions and lyophilize to obtain the final peptide as a white, fluffy powder.

Parameter Typical Value
Purity after HPLC >95% or >98%
Final Peptide Yield 10-30% (of theoretical, sequence dependent)

Table 4: Typical outcomes for peptide purification and analysis.

Visualizations

experimental_workflow resin Fmoc-Rink Amide Resin deprotection Fmoc Deprotection (20% Piperidine/DMF) resin->deprotection coupling Coupling of Fmoc-1-(aminomethyl) cyclohexanecarboxylate-OH (HBTU/DIPEA) deprotection->coupling elongation Chain Elongation (Repeat Deprotection/Coupling) coupling->elongation cleavage Cleavage from Resin (Reagent K) elongation->cleavage precipitation Precipitation (Cold Ether) cleavage->precipitation hplc RP-HPLC Purification precipitation->hplc analysis Purity & Identity Analysis (HPLC & Mass Spectrometry) hplc->analysis lyophilization Lyophilization analysis->lyophilization

Caption: Experimental workflow for the synthesis of peptides containing 1-(aminomethyl)cyclohexanecarboxylate.

signaling_pathway cluster_membrane Cell Membrane gpcr G-Protein Coupled Receptor (GPCR) g_protein G-Protein (αβγ) gpcr->g_protein Activation effector Effector Enzyme (e.g., Adenylyl Cyclase) g_protein->effector Modulation second_messenger Second Messenger (e.g., cAMP) effector->second_messenger Production peptide Peptidomimetic Ligand (containing Methyl 1-(aminomethyl) cyclohexanecarboxylate) peptide->gpcr Binding cellular_response Cellular Response second_messenger->cellular_response Signal Transduction

Application Notes and Protocols: Methyl 1-(aminomethyl)cyclohexanecarboxylate in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 1-(aminomethyl)cyclohexanecarboxylate is a valuable bifunctional building block in medicinal chemistry, offering a versatile scaffold for the synthesis of a wide range of biologically active compounds. Its structure, featuring a primary amine and a methyl ester on a cyclohexane ring, provides two key points for chemical modification, enabling the exploration of diverse chemical space in drug discovery programs. The cyclohexane core imparts a degree of conformational rigidity, which can be advantageous for optimizing ligand-receptor interactions. This scaffold is a key component in the structure of gabapentinoids, a class of drugs known for their efficacy in treating epilepsy and neuropathic pain.

Applications in Medicinal Chemistry

The primary application of this compound in medicinal chemistry is as a precursor for the synthesis of amides and other derivatives with therapeutic potential. The aminomethyl group serves as a handle for the introduction of various substituents via N-acylation, reductive amination, or other amine-related chemistries. The methyl ester can be hydrolyzed to the corresponding carboxylic acid, which can then be further functionalized, or it can be directly converted to amides.

Derivatives of the 1-(aminomethyl)cyclohexane scaffold have been investigated for a range of biological activities, including:

  • Anticonvulsant Activity: As analogues of the neurotransmitter γ-aminobutyric acid (GABA), compounds derived from this scaffold can modulate neuronal excitability.

  • Analgesic Properties: Particularly in the context of neuropathic pain, these molecules can interfere with pain signaling pathways.

  • Anti-inflammatory Effects: Some cyclohexane derivatives have shown potential in modulating inflammatory responses.

  • Anticancer Properties: The cyclohexane scaffold has been incorporated into molecules with cytotoxic activity against various cancer cell lines.

Data Presentation: Representative Synthetic Outcomes

The following table summarizes representative yields and reaction times for the N-acylation of this compound with various acylating agents using a standard carbodiimide coupling protocol. These values are illustrative and can vary based on the specific substrate and reaction conditions.

Acylating AgentProductCoupling ReagentsSolventReaction Time (h)Typical Yield (%)
Acetic AnhydrideN-Acetyl derivative-DCM2>90
Benzoyl ChlorideN-Benzoyl derivativeEt3NDCM485-95
Phenylacetic acidN-Phenylacetyl derivativeEDC, HOBtDMF1280-90
4-Chlorobenzoic acidN-(4-Chlorobenzoyl) derivativeHATU, DIPEADMF885-95
Boc-Gly-OHN-(Boc-Glycyl) derivativeEDC, HOBtDCM/DMF1675-85

Experimental Protocols

The following are detailed protocols for common transformations involving this compound.

Protocol 1: General Procedure for N-Acylation using Carbodiimide Coupling

This protocol describes a general method for the synthesis of N-acyl derivatives from a carboxylic acid and this compound using 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and 1-Hydroxybenzotriazole (HOBt).

Materials:

  • This compound

  • Carboxylic acid of interest (1.1 equivalents)

  • EDC (1.2 equivalents)

  • HOBt (1.2 equivalents)

  • N,N-Diisopropylethylamine (DIPEA) (2.5 equivalents)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Round-bottom flask

  • Magnetic stirrer

  • Standard laboratory glassware

Procedure:

  • To a stirred solution of the carboxylic acid (1.1 eq) and HOBt (1.2 eq) in anhydrous DMF at 0 °C, add EDC (1.2 eq).

  • Stir the mixture at 0 °C for 30 minutes to pre-activate the carboxylic acid.

  • Add a solution of this compound (1.0 eq) and DIPEA (2.5 eq) in anhydrous DMF to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, dilute the reaction mixture with ethyl acetate and wash with saturated aqueous sodium bicarbonate solution (3x), followed by brine (1x).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired N-acyl derivative.

Protocol 2: Saponification of the Methyl Ester

This protocol describes the hydrolysis of the methyl ester to the corresponding carboxylic acid.

Materials:

  • This compound derivative

  • Lithium hydroxide (LiOH) (2.0 equivalents)

  • Tetrahydrofuran (THF)

  • Water

  • 1 M Hydrochloric acid (HCl)

  • Ethyl acetate

  • Anhydrous sodium sulfate

  • Round-bottom flask

  • Magnetic stirrer

Procedure:

  • Dissolve the this compound derivative (1.0 eq) in a mixture of THF and water (e.g., 3:1 v/v).

  • Add LiOH (2.0 eq) and stir the mixture at room temperature for 2-4 hours, or until TLC indicates complete consumption of the starting material.

  • Concentrate the reaction mixture under reduced pressure to remove the THF.

  • Acidify the aqueous residue to pH ~3-4 with 1 M HCl at 0 °C.

  • Extract the product with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the carboxylic acid.

Mandatory Visualization

Signaling Pathway: GABAergic Synapse and the Role of GABA Analogues

Derivatives of this compound are often designed as GABA analogues. The following diagram illustrates a simplified GABAergic synapse and the potential mechanism of action for such compounds.

GABA_Synapse cluster_pre Presynaptic Neuron cluster_post Postsynaptic Neuron cluster_cleft pre_vesicle Synaptic Vesicle (contains GABA) pre_terminal Presynaptic Terminal pre_vesicle->pre_terminal Fusion & Release pre_terminal->GABA VGCC_pre Voltage-Gated Ca²⁺ Channel VGCC_pre->pre_terminal Ca²⁺ influx GAT1 GAT1 Transporter GABA_R GABA Receptor (e.g., GABAA) post_terminal Postsynaptic Density GABA_R->post_terminal Inhibitory Signal (Cl⁻ influx) GABA->GAT1 GABA->GABA_R Binds to GABA_analogue->VGCC_pre Modulates α2δ subunit (Inhibits Ca²⁺ influx)

Caption: Simplified mechanism of GABAergic neurotransmission and the modulatory action of GABA analogues.

Experimental Workflow: N-Acylation of this compound

The following diagram outlines the general workflow for the synthesis and purification of N-acyl derivatives.

N_Acylation_Workflow start Start reactants Combine Carboxylic Acid, EDC, HOBt in DMF start->reactants activation Stir at 0°C (30 min for activation) reactants->activation add_amine Add this compound and DIPEA activation->add_amine reaction Stir at Room Temperature (12-24 h) add_amine->reaction workup Aqueous Workup (Extraction with Ethyl Acetate) reaction->workup drying Dry Organic Layer (Anhydrous MgSO₄) workup->drying concentration Solvent Removal (Rotary Evaporation) drying->concentration purification Column Chromatography concentration->purification product Pure N-Acyl Product purification->product

Caption: General workflow for the N-acylation of this compound.

Application Notes and Protocols: Methyl 1-(aminomethyl)cyclohexanecarboxylate in Polymer Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the potential applications of Methyl 1-(aminomethyl)cyclohexanecarboxylate as a monomer in polymer chemistry. Due to the limited availability of direct experimental data for this specific monomer in the current literature, this document presents hypothesized polymerization pathways and expected polymer properties based on the well-established principles of polyamide synthesis and the known effects of alicyclic structures on polymer characteristics. The provided experimental protocols are generalized procedures that can serve as a starting point for laboratory synthesis and characterization.

Introduction to this compound as a Monomer

This compound is a non-proteinogenic amino acid ester containing a cyclohexane ring. Its unique structure, combining a reactive amine and a methyl ester group on a rigid alicyclic backbone, makes it a promising candidate for the synthesis of novel polyamides and copolyamides. The incorporation of the cyclohexane moiety is anticipated to impart a combination of desirable properties to the resulting polymers, including high thermal stability, good mechanical strength, and improved solubility in organic solvents compared to their fully aromatic counterparts. These characteristics make such polymers attractive for various applications, including specialty engineering plastics, high-performance fibers, and matrices for controlled drug delivery.

Potential Polymerization Pathways

This compound can potentially be polymerized through two main pathways:

  • Self-Polycondensation: As an A-B type monomer (containing both an amine and an ester functional group), it can undergo self-polycondensation to form a polyamide. This reaction typically proceeds at elevated temperatures and under vacuum to facilitate the removal of the methanol byproduct, driving the polymerization towards high molecular weights.

  • Co-polycondensation: The monomer can be co-polymerized with other A-A or B-B type monomers to create copolyamides with tailored properties.

    • With Diacids or Diacyl Chlorides: Reacting with dicarboxylic acids or their more reactive diacyl chloride derivatives would result in a copolyamide.

    • With Diamines: Copolymerization with diamines would require prior or in-situ hydrolysis of the methyl ester to the carboxylic acid.

    • With other Amino Acids/Lactams: Incorporation into other polyamide structures can be achieved by reacting with other amino acids or through copolymerization with lactams (e.g., caprolactam).

Predicted Properties of Polyamides Derived from this compound

The presence of the 1,1-disubstituted cyclohexane ring in the polymer backbone is expected to influence the material's properties significantly.

PropertyPredicted Value/CharacteristicRationale
Thermal Properties
Glass Transition (Tg)150 - 200 °CThe rigid cyclohexane ring restricts chain mobility, leading to a high Tg.
Melting Temperature (Tm)250 - 300 °C (for semi-crystalline polymers)The bulky ring structure may hinder perfect crystalline packing, but strong intermolecular hydrogen bonding will contribute to a high Tm.
Decomposition Temp (Td)> 400 °CPolyamides generally exhibit good thermal stability. The alicyclic structure is also thermally robust.
Mechanical Properties
Tensile Strength60 - 90 MPaExpected to be high due to strong amide linkages and rigid backbone.
Young's Modulus2.0 - 3.5 GPaThe rigid alicyclic structure will contribute to high stiffness.
Elongation at Break5 - 15 %The rigidity of the backbone may lead to lower elongation compared to more flexible aliphatic polyamides.
Solubility
Soluble in polar aprotic solvents (e.g., NMP, DMAc, DMF) with heating. Potentially soluble in m-cresol.The non-coplanar cyclohexane ring can disrupt chain packing, improving solubility over planar aromatic polyamides.
Crystallinity Amorphous to semi-crystallineThe bulky and non-planar nature of the monomer may inhibit extensive crystallization.

Note: The values presented in the table are illustrative and based on data for polyamides containing similar alicyclic structures. Actual experimental values may vary depending on the polymer's molecular weight, polydispersity, and processing conditions.

Experimental Protocols

Protocol for Self-Polycondensation of this compound

This protocol describes a general procedure for the melt polycondensation of this compound.

Materials:

  • This compound

  • Polycondensation catalyst (e.g., antimony trioxide, germanium dioxide, or a titanium-based catalyst)

  • High-boiling point solvent for purification (e.g., N-methyl-2-pyrrolidone (NMP) or m-cresol)

  • Non-solvent for precipitation (e.g., methanol or water)

Equipment:

  • Glass polymerization reactor equipped with a mechanical stirrer, nitrogen inlet, and a distillation outlet connected to a vacuum system.

  • Heating mantle with a temperature controller.

  • High-vacuum pump.

  • Apparatus for polymer precipitation and filtration.

  • Vacuum oven for drying.

Procedure:

  • Monomer Charging and Inerting: Charge the this compound monomer and the catalyst (typically 0.01-0.1 mol% relative to the monomer) into the polymerization reactor. Purge the reactor with high-purity nitrogen for at least 30 minutes to remove any oxygen.

  • Melting and Pre-polymerization: While maintaining a slow nitrogen flow, heat the reactor to a temperature slightly above the melting point of the monomer. Once the monomer is molten, start the mechanical stirrer to ensure a homogeneous mixture.

  • Polycondensation - Stage 1 (Atmospheric Pressure): Gradually increase the temperature to 220-240 °C. Methanol will start to distill off as the polycondensation reaction begins. Maintain this stage for 1-2 hours, or until the rate of methanol distillation significantly decreases.

  • Polycondensation - Stage 2 (Vacuum): Gradually apply a vacuum to the system, reducing the pressure to below 1 torr. This will help to remove the remaining methanol and drive the equilibrium towards the formation of a high molecular weight polymer.

  • High Vacuum Stage: Increase the temperature to 250-270 °C and maintain under high vacuum for 2-4 hours. The viscosity of the molten polymer will increase significantly during this stage. The reaction is considered complete when the desired melt viscosity is achieved (often determined by the torque on the stirrer).

  • Polymer Discharge and Cooling: Extrude the molten polymer from the reactor under a nitrogen atmosphere into a strand and cool it in a water bath. Pelletize the solidified polymer strand.

  • Purification (Optional): Dissolve the polymer pellets in a suitable solvent (e.g., NMP or m-cresol) and precipitate the polymer by pouring the solution into a non-solvent (e.g., methanol).

  • Drying: Collect the precipitated polymer by filtration and dry it in a vacuum oven at 80-100 °C for 24 hours to remove any residual solvent.

Protocol for Co-polycondensation with a Diacyl Chloride

This protocol describes a general procedure for the solution polycondensation of this compound with a diacyl chloride (e.g., terephthaloyl chloride or isophthaloyl chloride).

Materials:

  • This compound

  • Diacyl chloride (e.g., terephthaloyl chloride)

  • Anhydrous polar aprotic solvent (e.g., N,N-dimethylacetamide (DMAc) or N-methyl-2-pyrrolidone (NMP))

  • Acid scavenger (e.g., pyridine or triethylamine)

  • Non-solvent for precipitation (e.g., methanol or water)

Equipment:

  • Three-necked flask equipped with a mechanical stirrer, nitrogen inlet, and a dropping funnel.

  • Low-temperature bath (ice-water or dry ice-acetone).

  • Apparatus for polymer precipitation and filtration.

  • Vacuum oven for drying.

Procedure:

  • Monomer Dissolution: In the three-necked flask, dissolve an equimolar amount of this compound and the acid scavenger in the anhydrous solvent under a nitrogen atmosphere. Cool the solution to 0-5 °C using a low-temperature bath.

  • Addition of Diacyl Chloride: Dissolve an equimolar amount of the diacyl chloride in the same anhydrous solvent and add it dropwise to the cooled monomer solution via the dropping funnel with vigorous stirring.

  • Polymerization: After the addition is complete, allow the reaction mixture to slowly warm up to room temperature and continue stirring for 4-6 hours. The viscosity of the solution will increase as the polymerization proceeds.

  • Polymer Precipitation: Pour the viscous polymer solution into a large excess of a vigorously stirred non-solvent (e.g., methanol) to precipitate the polyamide.

  • Washing and Drying: Collect the fibrous polymer precipitate by filtration. Wash the polymer thoroughly with the non-solvent and then with hot water to remove any unreacted monomers and salts. Dry the polymer in a vacuum oven at 80-100 °C for 24 hours.

Visualizations

Self_Polycondensation Monomer This compound Polymer ...-NH-CH2-C6H10-CO-... Monomer->Polymer Heat, Catalyst, Vacuum Byproduct Methanol (CH3OH) Polymer->Byproduct

Caption: Self-polycondensation of the monomer.

Co_Polycondensation MonomerA This compound Copolymer ...-NH-CH2-C6H10-CO-NH-R-CO-... MonomerA->Copolymer Solution, Acid Scavenger MonomerB Diacyl Chloride (Cl-CO-R-CO-Cl) MonomerB->Copolymer Solution, Acid Scavenger Byproduct HCl Copolymer->Byproduct

Caption: Co-polycondensation with a diacyl chloride.

Experimental_Workflow Start Start MonomerPrep Monomer & Catalyst Preparation Start->MonomerPrep Polymerization Polymerization (Melt or Solution) MonomerPrep->Polymerization Purification Purification (Precipitation & Washing) Polymerization->Purification Drying Drying Purification->Drying Characterization Characterization (FTIR, NMR, GPC, DSC, TGA, Mechanical Testing) Drying->Characterization End End Characterization->End

Application Notes and Protocols for the Synthesis of Gabapentin Analogs from Methyl 1-(aminomethyl)cyclohexanecarboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Gabapentin, 1-(aminomethyl)cyclohexaneacetic acid, is a widely prescribed pharmaceutical agent for the treatment of epilepsy and neuropathic pain. The development of gabapentin analogs is a key area of research aimed at improving efficacy, expanding therapeutic applications, and enhancing pharmacokinetic profiles. Methyl 1-(aminomethyl)cyclohexanecarboxylate serves as a versatile starting material for the synthesis of a diverse library of gabapentin analogs. This document provides detailed protocols for the synthesis of N-acylated gabapentin analogs and derivatives modified at the carboxyl group, starting from this key intermediate.

Synthetic Strategies

The primary routes for modifying this compound to generate gabapentin analogs involve two key transformations:

  • N-acylation of the primary amine: The aminomethyl group can be readily acylated with a variety of acylating agents (e.g., acid chlorides, anhydrides) to introduce a wide range of substituents. This leads to the formation of N-substituted gabapentin ester analogs.

  • Modification of the carboxyl group: The methyl ester can be hydrolyzed to the corresponding carboxylic acid. This carboxylic acid can then be coupled with various amines to form amide derivatives, or can be used for other modifications.

These two strategies can be used sequentially to create a vast array of structurally diverse gabapentin analogs.

Data Presentation: Representative Yields

The following table summarizes representative yields for the key synthetic steps involved in the preparation of gabapentin analogs from this compound. These yields are based on literature reports for analogous reactions and provide an estimate of the expected efficiency of the described protocols.

Starting MaterialReactionReagentsProductTypical Yield (%)
This compoundN-acylationBenzoyl chloride, TriethylamineMethyl 1-((benzamido)methyl)cyclohexanecarboxylate70-90%
This compoundN-acylationAcetyl chloride, TriethylamineMethyl 1-((acetamido)methyl)cyclohexanecarboxylate75-95%
Methyl 1-((benzamido)methyl)cyclohexanecarboxylateEster HydrolysisLithium hydroxide1-((Benzamido)methyl)cyclohexane-1-carboxylic acid85-98%
1-((Benzamido)methyl)cyclohexane-1-carboxylic acidAmide CouplingBenzylamine, EDC, HOBtN-Benzyl-1-((benzamido)methyl)cyclohexanecarboxamide60-85%

Experimental Protocols

Protocol 1: Synthesis of Methyl 1-((benzamido)methyl)cyclohexanecarboxylate (N-acylation)

This protocol describes the N-acylation of the primary amine of this compound with benzoyl chloride.

Materials:

  • This compound

  • Benzoyl chloride

  • Triethylamine

  • Dichloromethane (DCM), anhydrous

  • 1 M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Magnetic stirrer

  • Dropping funnel

  • Standard glassware for workup and purification

Procedure:

  • To a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 eq) and anhydrous dichloromethane.

  • Cool the solution to 0 °C in an ice bath.

  • Add triethylamine (1.2 eq) to the stirred solution.

  • Slowly add a solution of benzoyl chloride (1.1 eq) in anhydrous dichloromethane to the reaction mixture via a dropping funnel over 15-20 minutes.

  • After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.

  • Stir the reaction for 2-4 hours, monitoring its progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by adding water.

  • Transfer the mixture to a separatory funnel and wash the organic layer sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • The crude product can be purified by column chromatography on silica gel or by recrystallization to afford pure methyl 1-((benzamido)methyl)cyclohexanecarboxylate.

Protocol 2: Synthesis of 1-((Benzamido)methyl)cyclohexane-1-carboxylic Acid (Ester Hydrolysis)

This protocol describes the hydrolysis of the methyl ester to the corresponding carboxylic acid using lithium hydroxide.[1][2]

Materials:

  • Methyl 1-((benzamido)methyl)cyclohexanecarboxylate

  • Lithium hydroxide (LiOH)

  • Tetrahydrofuran (THF)

  • Water

  • 1 M Hydrochloric acid (HCl)

  • Ethyl acetate

  • Round-bottom flask

  • Magnetic stirrer

  • Standard glassware for workup and purification

Procedure:

  • In a round-bottom flask, dissolve methyl 1-((benzamido)methyl)cyclohexanecarboxylate (1.0 eq) in a mixture of THF and water (e.g., a 3:1 ratio).

  • Add lithium hydroxide (1.5 - 2.0 eq) to the solution.

  • Stir the reaction mixture at room temperature for 4-12 hours, or until TLC analysis indicates complete consumption of the starting material.

  • Once the reaction is complete, remove the THF under reduced pressure.

  • Cool the remaining aqueous solution in an ice bath and acidify to pH 2-3 with 1 M HCl. A white precipitate should form.

  • Extract the aqueous layer with ethyl acetate (3x).

  • Combine the organic extracts, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield 1-((benzamido)methyl)cyclohexane-1-carboxylic acid. The product can be further purified by recrystallization if necessary.

Protocol 3: Synthesis of N-Benzyl-1-((benzamido)methyl)cyclohexanecarboxamide (Amide Coupling)

This protocol outlines the coupling of the carboxylic acid with an amine (benzylamine as an example) using standard amide coupling reagents.

Materials:

  • 1-((Benzamido)methyl)cyclohexane-1-carboxylic acid

  • Benzylamine

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • 1-Hydroxybenzotriazole (HOBt)

  • N,N-Diisopropylethylamine (DIPEA)

  • Dimethylformamide (DMF), anhydrous

  • Round-bottom flask

  • Magnetic stirrer

  • Standard glassware for workup and purification

Procedure:

  • To a dry round-bottom flask under an inert atmosphere, add 1-((benzamido)methyl)cyclohexane-1-carboxylic acid (1.0 eq), EDC (1.2 eq), and HOBt (1.2 eq).

  • Add anhydrous DMF to dissolve the solids.

  • Add DIPEA (2.0 eq) to the reaction mixture, followed by benzylamine (1.1 eq).

  • Stir the reaction at room temperature for 12-24 hours. Monitor the reaction progress by TLC.

  • Upon completion, pour the reaction mixture into water and extract with ethyl acetate (3x).

  • Combine the organic layers and wash sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • The crude product can be purified by column chromatography on silica gel to give the desired N-benzyl-1-((benzamido)methyl)cyclohexanecarboxamide.

Visualizations

Synthesis_Pathway_N_Acylation start Methyl 1-(aminomethyl) cyclohexanecarboxylate product Methyl 1-((acylamido)methyl) cyclohexanecarboxylate (Gabapentin Ester Analog) start->product N-acylation reagents R-COCl, Base (e.g., Benzoyl chloride, TEA)

Caption: Synthetic pathway for N-acylated gabapentin analogs.

Experimental_Workflow_N_Acylation cluster_reaction Reaction Setup cluster_workup Workup cluster_purification Purification A Dissolve Starting Material in Anhydrous DCM B Cool to 0 °C A->B C Add Base (TEA) B->C D Add Acyl Chloride Solution C->D E Warm to RT and Stir D->E F Quench with Water E->F G Extract with DCM F->G H Wash with HCl, NaHCO₃, Brine G->H I Dry and Concentrate H->I J Column Chromatography or Recrystallization I->J

Caption: Experimental workflow for N-acylation.

Synthesis_Pathway_Carboxyl_Modification start Methyl 1-((acylamido)methyl) cyclohexanecarboxylate intermediate 1-((Acylamido)methyl)cyclohexane -1-carboxylic Acid start->intermediate Hydrolysis hydrolysis_reagents LiOH, THF/H₂O product N-Substituted 1-((acylamido)methyl) cyclohexanecarboxamide (Gabapentin Amide Analog) intermediate->product Amide Coupling coupling_reagents R'-NH₂, EDC, HOBt

Caption: Pathway for carboxyl group modification.

Experimental_Workflow_Hydrolysis_Coupling cluster_hydrolysis Ester Hydrolysis cluster_coupling Amide Coupling cluster_purification Purification A Dissolve Ester in THF/H₂O B Add LiOH A->B C Stir at RT B->C D Acidify and Extract C->D E Dissolve Carboxylic Acid in DMF D->E F Add Coupling Reagents (EDC, HOBt) E->F G Add Base (DIPEA) and Amine F->G H Stir at RT G->H I Aqueous Workup and Extraction H->I J Column Chromatography I->J

Caption: Workflow for hydrolysis and amide coupling.

References

Application Notes and Protocols for the Use of Methyl 1-(aminomethyl)cyclohexanecarboxylate in Solid-Phase Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the incorporation of Methyl 1-(aminomethyl)cyclohexanecarboxylate, utilized as its Fmoc-protected derivative, trans-4-(Fmoc-aminomethyl)cyclohexanecarboxylic acid, in solid-phase peptide synthesis (SPPS). These protocols are intended to guide researchers in the synthesis of peptides and peptidomimetics containing this non-canonical amino acid, which can serve as a rigid scaffold or a mimic of protein secondary structures.

Introduction

The use of non-proteinogenic amino acids is a key strategy in modern drug discovery and development for creating peptides and peptidomimetics with enhanced stability, conformational rigidity, and biological activity. trans-4-(Aminomethyl)cyclohexanecarboxylic acid, often referred to as tranexamic acid, provides a conformationally constrained di-functionalized cyclohexane ring. Its incorporation into peptide chains can influence the overall structure and properties of the resulting molecule. In the context of Fmoc-based solid-phase peptide synthesis (SPPS), the readily available trans-4-(Fmoc-aminomethyl)cyclohexanecarboxylic acid is the building block of choice.

These application notes provide generalized yet detailed protocols for the handling and incorporation of this building block into a growing peptide chain on a solid support.

Data Presentation

The successful incorporation of trans-4-(Fmoc-aminomethyl)cyclohexanecarboxylic acid and the purity of the final peptide can be assessed using standard analytical techniques. The following tables present hypothetical, yet representative, quantitative data for such a synthesis.

Table 1: Coupling Efficiency of Fmoc-tranexamic acid

Coupling CycleBuilding BlockCoupling ReagentReaction Time (h)Coupling Efficiency (%)
1Fmoc-Gly-OHHBTU/DIPEA299.5
2Fmoc-Ala-OHHBTU/DIPEA299.3
3Fmoc-tranexamic acid HATU/DIPEA 4 98.7
4Fmoc-Leu-OHHBTU/DIPEA299.1

Table 2: Characterization of a Model Peptide (Ac-Ala-X-Gly-NH₂) where X = tranexamic acid residue

Analytical MethodParameterResult
RP-HPLCPurity>95%
Mass Spectrometry (ESI-MS)Calculated [M+H]⁺355.25 g/mol
Observed [M+H]⁺355.26 g/mol

Experimental Protocols

The following are detailed protocols for the key steps in solid-phase synthesis using trans-4-(Fmoc-aminomethyl)cyclohexanecarboxylic acid. These protocols are based on standard Fmoc-SPPS chemistry.[1][2]

Protocol 1: Resin Preparation and Swelling
  • Resin Selection : Choose a suitable resin based on the desired C-terminal functionality (e.g., Rink Amide resin for a C-terminal amide, Wang or 2-Chlorotrityl resin for a C-terminal carboxylic acid).[3]

  • Procedure :

    • Place the desired amount of resin (e.g., 100-200 mesh) in a solid-phase synthesis vessel.

    • Add N,N-dimethylformamide (DMF) to the resin (approximately 10 mL per gram of resin).

    • Allow the resin to swell for at least 30 minutes at room temperature with gentle agitation.

    • After swelling, drain the DMF.

Protocol 2: Fmoc Deprotection

This step is performed to remove the Fmoc protecting group from the N-terminus of the growing peptide chain, preparing it for the coupling of the next amino acid.[4]

  • Reagent Preparation : Prepare a 20% solution of piperidine in DMF (v/v).

  • Procedure :

    • Add the 20% piperidine/DMF solution to the swollen resin.

    • Agitate the mixture for 3-5 minutes at room temperature.

    • Drain the solution.

    • Repeat the addition of 20% piperidine/DMF and agitate for 15-20 minutes.

    • Drain the solution and wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine.

Protocol 3: Coupling of trans-4-(Fmoc-aminomethyl)cyclohexanecarboxylic acid

This protocol describes the coupling of the Fmoc-protected building block to the deprotected N-terminus of the peptide chain on the resin. Due to the potential for steric hindrance, a slightly longer coupling time and a more potent activating agent like HATU are recommended.

  • Reagent Preparation :

    • trans-4-(Fmoc-aminomethyl)cyclohexanecarboxylic acid (3 equivalents relative to resin loading).

    • O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU) (2.9 equivalents).

    • N,N-Diisopropylethylamine (DIPEA) (6 equivalents).

    • High-purity DMF.

  • Procedure :

    • In a separate vial, dissolve trans-4-(Fmoc-aminomethyl)cyclohexanecarboxylic acid and HATU in DMF.

    • Add DIPEA to the solution and pre-activate for 1-2 minutes.

    • Add the activated amino acid solution to the deprotected resin.

    • Agitate the mixture for 2-4 hours at room temperature.

    • To monitor the reaction completion, a Kaiser test can be performed. If the test is positive (indicating free amines), the coupling step should be repeated.

    • Once the coupling is complete (negative Kaiser test), drain the coupling solution and wash the resin thoroughly with DMF (3-5 times) and then with dichloromethane (DCM) (3-5 times).

Protocol 4: Cleavage from the Resin and Deprotection

This final step cleaves the synthesized peptide from the solid support and removes any side-chain protecting groups. The choice of cleavage cocktail depends on the amino acid composition of the peptide.

  • Reagent Preparation (Cleavage Cocktail - Reagent K) :

    • Trifluoroacetic acid (TFA): 82.5%

    • Phenol: 5%

    • Water: 5%

    • Thioanisole: 5%

    • 1,2-Ethanedithiol (EDT): 2.5%

    • Caution : Prepare this reagent in a fume hood as TFA is highly corrosive and thioanisole and EDT have strong, unpleasant odors.

  • Procedure :

    • Wash the peptide-resin with DCM and dry it under a stream of nitrogen.

    • Add the cleavage cocktail to the resin (approximately 10 mL per gram of resin).

    • Agitate the mixture at room temperature for 2-3 hours.

    • Filter the resin and collect the filtrate containing the cleaved peptide.

    • Wash the resin with a small amount of fresh TFA and combine the filtrates.

    • Precipitate the crude peptide by adding the TFA solution to cold diethyl ether (typically 10 times the volume of the TFA solution).

    • Collect the precipitated peptide by centrifugation and decantation of the ether.

    • Wash the peptide pellet with cold diethyl ether two more times.

    • Dry the crude peptide under vacuum.

Protocol 5: Peptide Purification and Analysis
  • Purification :

    • Dissolve the crude peptide in a suitable solvent (e.g., a mixture of water and acetonitrile with 0.1% TFA).

    • Purify the peptide using preparative reverse-phase high-performance liquid chromatography (RP-HPLC) with an appropriate gradient.

  • Analysis :

    • Confirm the purity of the collected fractions using analytical RP-HPLC.

    • Verify the identity of the purified peptide by mass spectrometry (e.g., ESI-MS or MALDI-TOF).

Mandatory Visualizations

The following diagrams illustrate the key workflows in the solid-phase synthesis incorporating trans-4-(Fmoc-aminomethyl)cyclohexanecarboxylic acid.

SPPS_Workflow Resin Solid Support (e.g., Rink Amide Resin) Swell Swell Resin in DMF Resin->Swell Deprotection Fmoc Deprotection (20% Piperidine/DMF) Swell->Deprotection Wash1 Wash (DMF) Deprotection->Wash1 Coupling Couple Fmoc-AA-OH (e.g., Fmoc-tranexamic acid) + HATU/DIPEA Wash1->Coupling Wash2 Wash (DMF/DCM) Coupling->Wash2 Repeat Repeat Cycle (Deprotection -> Wash -> Coupling -> Wash) Wash2->Repeat For next amino acid Cleavage Cleavage & Deprotection (TFA Cocktail) Wash2->Cleavage Final amino acid coupled Repeat->Deprotection Purification Purification (RP-HPLC) Cleavage->Purification Peptide Purified Peptide Purification->Peptide

Caption: General workflow for Fmoc-based solid-phase peptide synthesis.

Coupling_Cycle Start Resin-Peptide-NH-Fmoc Deprotect Add 20% Piperidine in DMF Start->Deprotect Free_Amine Resin-Peptide-NH2 Deprotect->Free_Amine Couple Couple to Free Amine Free_Amine->Couple Activate Activate Fmoc-tranexamic acid with HATU/DIPEA in DMF Activate->Couple Wash Wash with DMF/DCM Couple->Wash End Resin-Peptide-tranexamic acid-Fmoc Wash->End

Caption: Detailed cycle for coupling Fmoc-tranexamic acid in SPPS.

References

Application Notes and Protocols for Amide Bond Formation with Methyl 1-(aminomethyl)cyclohexanecarboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 1-(aminomethyl)cyclohexanecarboxylate is a valuable bifunctional building block in organic synthesis and medicinal chemistry. Its structure, featuring a primary amine and a methyl ester on a cyclohexane scaffold, makes it an attractive starting material for the synthesis of a diverse range of substituted amides. These resulting N-acylated compounds are of significant interest in drug discovery, serving as precursors to conformationally constrained peptides, protease inhibitors, and other biologically active molecules. The rigid cyclohexyl core can impart favorable pharmacokinetic properties, such as metabolic stability and controlled spatial orientation of functional groups.

These application notes provide detailed protocols for the synthesis of amides using this compound as the amine component. Two robust and widely applicable methods are presented: a coupling-reagent-mediated amidation with a carboxylic acid and a reaction with an acyl chloride.

General Reaction Scheme

The fundamental transformation involves the N-acylation of the primary amine of this compound to form a stable amide bond.

G reac1 This compound prod N-Acylated Product reac1->prod Coupling Agent or Base reac2 Carboxylic Acid (R-COOH) or Acyl Chloride (R-COCl) reac2->prod byprod Byproduct(s) plus1 + plus2 +

Caption: General scheme for the N-acylation of this compound.

Protocol 1: HATU-Mediated Amide Coupling

This protocol describes a general procedure for the amide bond formation between this compound and a carboxylic acid using HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate), a highly efficient and widely used coupling reagent that minimizes racemization for chiral carboxylic acids.[1][2]

Materials:

  • This compound

  • Carboxylic acid (R-COOH)

  • HATU

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate (EtOAc)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Inert atmosphere (Nitrogen or Argon)

  • Standard glassware for extraction and purification

Experimental Procedure:

  • To a dry round-bottom flask under an inert atmosphere, add the carboxylic acid (1.0 eq).

  • Dissolve the carboxylic acid in anhydrous DMF (approximately 0.1-0.2 M).

  • Add this compound (1.1 eq) to the solution.

  • Add DIPEA (2.5 eq) to the reaction mixture and stir for 5 minutes at room temperature.[1]

  • Add HATU (1.2 eq) in one portion to the stirred solution.[1]

  • Stir the reaction mixture at room temperature for 2-6 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or LC-MS.

  • Upon completion, dilute the reaction mixture with ethyl acetate.

  • Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution (2x) and brine (1x).

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure N-acylated product.

G cluster_0 Reaction Setup cluster_1 Reaction and Monitoring cluster_2 Work-up and Purification A Dissolve Carboxylic Acid in Anhydrous DMF B Add this compound A->B C Add DIPEA B->C D Add HATU C->D E Stir at Room Temperature (2-6 hours) D->E F Monitor by TLC/LC-MS E->F G Dilute with Ethyl Acetate F->G H Aqueous Wash (NaHCO3, Brine) G->H I Dry and Concentrate H->I J Purify by Chromatography I->J

Caption: Workflow for HATU-mediated amide coupling.

Illustrative Quantitative Data (HATU Protocol):

Carboxylic Acid (R-COOH)Reaction Time (h)Illustrative Yield (%)
Benzoic Acid392
4-Chlorobenzoic Acid3.590
Cyclohexanecarboxylic Acid488
Acetic Acid295

Note: The yields presented are illustrative and may vary depending on the specific substrate and reaction conditions.

Protocol 2: Acylation with Acyl Chlorides

This protocol outlines the formation of an amide bond by reacting this compound with an acyl chloride. This method is often rapid and high-yielding but requires the prior synthesis of the acyl chloride from the corresponding carboxylic acid.[3][4]

Materials:

  • This compound

  • Acyl chloride (R-COCl)

  • Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)

  • Triethylamine (TEA) or Pyridine

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • 1 M Hydrochloric acid (HCl)

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice bath

  • Inert atmosphere (Nitrogen or Argon)

  • Standard glassware for extraction and purification

Experimental Procedure:

  • In a dry round-bottom flask under an inert atmosphere, dissolve this compound (1.0 eq) in anhydrous DCM.

  • Add triethylamine (1.5 eq) to the solution.

  • Cool the reaction mixture to 0 °C using an ice bath.

  • Slowly add a solution of the acyl chloride (1.1 eq) in anhydrous DCM to the reaction mixture dropwise.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for 1-4 hours. Monitor the reaction by TLC or LC-MS.

  • Upon completion, quench the reaction by the slow addition of water.

  • Transfer the mixture to a separatory funnel and wash the organic layer sequentially with 1 M HCl (1x), saturated aqueous NaHCO₃ solution (2x), and brine (1x).

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel or by recrystallization to afford the pure amide.

G cluster_0 Reaction Setup cluster_1 Reaction and Monitoring cluster_2 Work-up and Purification A Dissolve Amino Ester and Triethylamine in Anhydrous DCM B Cool to 0 °C A->B C Add Acyl Chloride Solution Dropwise B->C D Warm to Room Temperature and Stir (1-4 hours) C->D E Monitor by TLC/LC-MS D->E F Quench with Water E->F G Aqueous Wash (HCl, NaHCO3, Brine) F->G H Dry and Concentrate G->H I Purify by Chromatography or Recrystallization H->I

Caption: Workflow for acylation with an acyl chloride.

Illustrative Quantitative Data (Acyl Chloride Protocol):

Acyl Chloride (R-COCl)Reaction Time (h)Illustrative Yield (%)
Benzoyl Chloride1.594
4-Nitrobenzoyl Chloride291
Cyclohexanecarbonyl Chloride290
Acetyl Chloride196

Note: The yields presented are illustrative and may vary depending on the specific substrate and reaction conditions.

Safety Precautions

  • Always work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

  • Coupling reagents like HATU can be hazardous; consult the Safety Data Sheet (SDS) before use.

  • Acyl chlorides are corrosive and react violently with water; handle with care under anhydrous conditions.

  • Bases such as DIPEA and triethylamine are corrosive and flammable.

  • Solvents like DMF and DCM are hazardous; handle with appropriate precautions.

Conclusion

The protocols described provide robust and versatile methods for the N-acylation of this compound. The choice between a coupling reagent-mediated approach and the use of an acyl chloride will depend on the specific carboxylic acid, the desired scale of the reaction, and the availability of starting materials. These methods open the door to the synthesis of a wide array of novel amide derivatives for applications in drug discovery and materials science.

References

Derivatization of Methyl 1-(aminomethyl)cyclohexanecarboxylate for drug discovery

Author: BenchChem Technical Support Team. Date: December 2025

Sehr geehrte Forschende, Wissenschaftler und Fachleute in der Wirkstoffentwicklung,

diese Applikationshinweise bieten detaillierte Protokolle und Strategien zur Derivatisierung von Methyl-1-(aminomethyl)cyclohexancarboxylat. Diese Verbindung dient als wertvolles Grundgerüst (Scaffold) für die Entwicklung neuartiger Therapeutika, insbesondere im Bereich der Gabapentinoide. Die hier beschriebenen Methoden konzentrieren sich auf die systematische Modifikation des Moleküls zur Erstellung von Substanzbibliotheken für das Screening und die Optimierung von Leitstrukturen.

Biologischer Hintergrund: Wirkmechanismus der Gabapentinoide

Methyl-1-(aminomethyl)cyclohexancarboxylat ist ein strukturelles Analogon von Gabapentin. Gabapentinoide entfalten ihre Wirkung nicht, wie ihr Name vermuten lässt, über GABA-Rezeptoren, sondern durch die Bindung an eine spezifische Untereinheit von spannungsabhängigen Calciumkanälen (Voltage-Gated Calcium Channels, VGCCs).[1][2]

Zielstruktur: Die primäre Zielstruktur ist die α2δ-Untereinheit der VGCCs.[1][3] Die Bindung eines Liganden an diese Untereinheit moduliert die Kanalaktivität, was zu einem verringerten Calciumeinstrom in präsynaptische Neuronen führt.[1][2]

Pharmakologische Wirkung: Die Reduktion des präsynaptischen Calciumspiegels hat eine verminderte Freisetzung von exzitatorischen Neurotransmittern wie Glutamat und Substanz P zur Folge.[4] Dieser Mechanismus ist die Grundlage für die anxiolytischen, antikonvulsiven und analgetischen (insbesondere bei neuropathischen Schmerzen) Eigenschaften dieser Substanzklasse.[1][2][4]

Wirkmechanismus cluster_presynapse Präsynaptische Endigung cluster_synapse Synaptischer Spalt cluster_postsynapse Postsynaptische Membran VGCC Spannungsabh. Calciumkanal (VGCC) Glutamat_release Glutamat- Freisetzung VGCC->Glutamat_release Ca²⁺ Influx a2d α2δ-Untereinheit a2d->VGCC Inhibition Vesikel Vesikel mit Glutamat Glutamat Glutamat Glutamat_release->Glutamat Rezeptor Glutamat- Rezeptor Glutamat->Rezeptor Aktivierung Derivat Gabapentinoid- Derivat Derivat->a2d Bindung

Diagramm 1: Wirkmechanismus eines Gabapentinoid-Derivats.

Synthesestrategien zur Derivatisierung

Die primäre Aminogruppe des Methyl-1-(aminomethyl)cyclohexancarboxylats ist der ideale Ausgangspunkt für die Derivatisierung, da sie eine Vielzahl von robusten chemischen Reaktionen ermöglicht. Die N-Acylierung zur Bildung einer Amid-Bibliothek ist eine der gebräuchlichsten und erfolgreichsten Methoden.

N-Acylierung: Die Umsetzung des primären Amins mit Acylchloriden oder Carbonsäureanhydriden in Gegenwart einer Base ist eine effiziente Methode zur Amidbildung (Schotten-Baumann-Reaktion).[5][6] Diese Strategie ermöglicht die Einführung einer breiten Palette von Substituenten (R-Gruppen), um die Struktur-Wirkungs-Beziehungen (SAR) zu untersuchen.

Der allgemeine Arbeitsablauf zur Erstellung und Evaluierung einer Substanzbibliothek ist im folgenden Diagramm dargestellt.

Workflow start Startmaterial Methyl-1-(aminomethyl)- cyclohexancarboxylat reaktion Parallele Synthese N-Acylierung (R-COCl, Base) start->reaktion bibliothek Derivat-Bibliothek (Amide) reaktion->bibliothek screen In-vitro Screening (Bindungsassay an α2δ) bibliothek->screen hit Hit-Identifizierung screen->hit lead_opt Leitstruktur- optimierung (ADME/Tox) hit->lead_opt

Diagramm 2: Arbeitsablauf von Synthese bis Leitstrukturoptimierung.

Experimentelle Protokolle

Allgemeines Protokoll zur N-Acylierung

Dieses Protokoll beschreibt eine allgemeine Methode zur Synthese von N-acylierten Derivaten von Methyl-1-(aminomethyl)cyclohexancarboxylat.

Materialien:

  • Methyl-1-(aminomethyl)cyclohexancarboxylat

  • Wasserfreies Dichlormethan (DCM)

  • Triethylamin (TEA) oder Pyridin

  • Geeignetes Acylchlorid (R-COCl)

  • Gesättigte Natriumbicarbonatlösung (NaHCO₃)

  • Gesättigte Natriumchloridlösung (NaCl, Sole)

  • Wasserfreies Magnesiumsulfat (MgSO₄) oder Natriumsulfat (Na₂SO₄)

  • Magnetrührer, Eisbad, Scheidetrichter, Rotationsverdampfer

  • Ausrüstung für die Säulenchromatographie (Kieselgel, Laufmittel)

Prozedur:

  • Ansatz: In einem trockenen Rundkolben werden 1,0 Äquivalent Methyl-1-(aminomethyl)cyclohexancarboxylat in wasserfreiem DCM gelöst (ca. 0.1 M Konzentration).

  • Basenzugabe: 1,5 Äquivalente Triethylamin werden zur Lösung hinzugefügt. Die Mischung wird in einem Eisbad auf 0 °C abgekühlt.

  • Acylierung: 1,1 Äquivalente des ausgewählten Acylchlorids (gelöst in einer kleinen Menge DCM) werden langsam zur gekühlten Reaktionsmischung getropft.

  • Reaktion: Die Reaktion wird für 1-4 Stunden bei 0 °C und anschließend über Nacht bei Raumtemperatur gerührt. Der Reaktionsfortschritt wird mittels Dünnschichtchromatographie (DC) überwacht.

  • Aufarbeitung (Quenching): Die Reaktion wird durch langsame Zugabe von Wasser oder gesättigter NaHCO₃-Lösung beendet.

  • Extraktion: Die organische Phase wird im Scheidetrichter abgetrennt. Die wässrige Phase wird zweimal mit DCM extrahiert. Die vereinigten organischen Phasen werden nacheinander mit Wasser, gesättigter NaHCO₃-Lösung und Sole gewaschen.

  • Trocknung und Aufkonzentrierung: Die organische Phase wird über MgSO₄ oder Na₂SO₄ getrocknet, filtriert und am Rotationsverdampfer eingeengt, um das Rohprodukt zu erhalten.

  • Reinigung: Das Rohprodukt wird mittels Säulenchromatographie auf Kieselgel gereinigt, um das reine Amid-Derivat zu isolieren.

Protokoll für einen Radioliganden-Bindungsassay (α2δ-Untereinheit)

Dieses Protokoll dient der Bestimmung der Bindungsaffinität der synthetisierten Verbindungen an die α2δ-Untereinheit von VGCCs.

Materialien:

  • Zellmembran-Präparationen, die die humane α2δ-1-Untereinheit exprimieren

  • [³H]-Gabapentin (Radioligand)

  • Testverbindungen (Derivate) in verschiedenen Konzentrationen

  • Bindungspuffer (z. B. 50 mM Tris-HCl, pH 7.4)

  • Nicht-spezifischer Ligand (z. B. 100 µM Gabapentin)

  • 96-Well-Platten, Glasfaserfilter (GF/B), Scintillations-Fläschchen, Szintillationszähler

  • Harvester zur Filtration

Prozedur:

  • Plattenvorbereitung: In die Wells einer 96-Well-Platte werden pipettiert:

    • Bindungspuffer

    • Testverbindung in der gewünschten Konzentration (typischerweise in serieller Verdünnung) oder Puffer für die totale Bindung oder nicht-spezifischer Ligand für die unspezifische Bindung.

    • [³H]-Gabapentin in einer festen Konzentration (z. B. 10 nM).

  • Reaktionsstart: Die Reaktion wird durch Zugabe der Membran-Präparation (ca. 10-20 µg Protein pro Well) gestartet.

  • Inkubation: Die Platte wird für 60 Minuten bei Raumtemperatur inkubiert, um das Bindungsgleichgewicht zu erreichen.

  • Termination und Filtration: Die Inkubation wird beendet, indem der Inhalt der Wells schnell über Glasfaserfilter mit einem Harvester abgesaugt wird. Die Filter werden sofort dreimal mit eiskaltem Bindungspuffer gewaschen, um ungebundenen Radioliganden zu entfernen.

  • Messung: Die Filter werden in Szintillationsfläschchen überführt, mit Szintillationscocktail versetzt und die Radioaktivität (in counts per minute, CPM) wird in einem Szintillationszähler gemessen.

  • Datenauswertung: Die spezifische Bindung wird berechnet (Totale Bindung - Unspezifische Bindung). Die prozentuale Verdrängung des Radioliganden durch die Testverbindung wird gegen die Konzentration der Testverbindung aufgetragen. Aus dieser Kurve werden die IC₅₀-Werte (Konzentration, bei der 50 % der spezifischen Bindung inhibiert wird) bestimmt. Die Ki-Werte (Inhibitionskonstante) können anschließend mit der Cheng-Prusoff-Gleichung berechnet werden.

Repräsentative Daten zur Struktur-Wirkungs-Beziehung (SAR)

Die systematische Variation des Substituenten "R" in der N-Acylierungsreaktion ermöglicht die Untersuchung von Struktur-Wirkungs-Beziehungen. Die folgende Tabelle zeigt illustrative, beispielhafte Daten für eine Reihe von Derivaten.

Hinweis: Die hier dargestellten Daten sind hypothetisch und dienen ausschließlich zur Veranschaulichung der SAR-Analyse.

Derivat-IDSubstituent (R-Gruppe)Syntheseausbeute (%)Bindungsaffinität (Ki, nM) an α2δ-1
Cpd-1 -CH₃ (Acetyl)851520
Cpd-2 -CH₂CH(CH₃)₂ (Isovaleryl)78850
Cpd-3 -C₆H₅ (Benzoyl)91210
Cpd-4 -C₆H₄-4-Cl (4-Chlorobenzoyl)8895
Cpd-5 -CH₂-C₆H₅ (Phenylacetyl)82150
Cpd-6 -C₁₀H₇ (2-Naphthoyl)7545

Interpretation der Beispieldaten:

  • Aliphatische vs. Aromatische Reste: Aromatische Reste (Cpd-3 bis Cpd-6) zeigen eine signifikant höhere Affinität als kleine aliphatische Reste (Cpd-1, Cpd-2).

  • Elektronische Effekte: Die Einführung eines elektronenziehenden Substituenten am Phenylring (Chlor in Cpd-4) erhöht die Affinität im Vergleich zum unsubstituierten Benzoyl-Derivat (Cpd-3).

  • Sterischer Anspruch: Größere, ausgedehnte aromatische Systeme (Naphthoyl in Cpd-6) scheinen die Bindung weiter zu begünstigen, was auf eine große hydrophobe Tasche im Bindungszentrum hindeutet.

Fazit und Ausblick

Methyl-1-(aminomethyl)cyclohexancarboxylat ist ein vielseitiges Grundgerüst für die Synthese von Gabapentinoid-Analoga. Die N-Acylierung stellt eine robuste und effiziente Methode dar, um schnell Substanzbibliotheken mit großer struktureller Vielfalt zu generieren. Die Kombination aus paralleler Synthese und gezieltem in-vitro-Screening ermöglicht eine rasche Identifizierung von "Hits" und die Ableitung von klaren Struktur-Wirkungs-Beziehungen. Zukünftige Arbeiten sollten die Optimierung der pharmakokinetischen Eigenschaften (ADME) und die toxikologische Bewertung der vielversprechendsten Leitstrukturen umfassen.

References

Application Notes and Protocols: The Role of Methyl 1-(aminomethyl)cyclohexanecarboxylate in Polyamide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols on the use of Methyl 1-(aminomethyl)cyclohexanecarboxylate as a monomer in the synthesis of novel polyamides. The inclusion of the cycloaliphatic structure of this monomer is a key strategy for developing high-performance polymers with enhanced thermal stability, solubility, and mechanical properties. These materials are of significant interest in various advanced applications, including specialty engineering plastics and biomedical devices.

Introduction: The Significance of Cycloaliphatic Polyamides

Aromatic polyamides are well-known for their exceptional mechanical and thermal properties. However, their applications can be limited by poor solubility and processability. The incorporation of cycloaliphatic structures, such as the cyclohexane ring from this compound, into the polymer backbone is an effective method to disrupt chain packing, thereby improving solubility and melt-processing characteristics without significantly compromising thermal stability. Polyamides derived from this monomer are expected to exhibit a unique combination of properties, making them suitable for a range of high-performance applications.

This compound is a bifunctional monomer containing both an amine and a methyl ester group, making it suitable for self-polycondensation to produce an AB-type polyamide. The ester group can be readily converted to a carboxylic acid or an acid chloride for reaction with other diamines, or the amine group can be reacted with diacids or diacid chlorides, offering versatility in polymer design. The resulting 4-(aminomethyl)cyclohexanecarboxylic acid is a critical monomer for producing high-performance polyamides[1][2].

Quantitative Data: Properties of Related Cycloaliphatic Polyamides

While specific data for polyamides synthesized directly from this compound is not extensively published, the following table summarizes the typical properties of polyamides containing other cyclohexane moieties. This data provides a reasonable expectation of the performance characteristics of polymers derived from the title monomer.

PropertyValueUnits
Inherent Viscosity0.64 - 1.95dL/g
Glass Transition Temperature (Tg)179 - 354°C
Thermal Decomposition Temperature (10% weight loss)376 - 540°C
Tensile Strength54 - 109MPa
Young's Modulus1.6 - 2.63GPa
Elongation at Break13 - 22%
Dielectric Constant (at 1 MHz)2.15 - 2.88-
Water Absorption1.96 - 2.84%

Note: Data compiled from studies on various polyamides containing cyclohexane structures[3][4][5].

Experimental Protocols

The following protocols describe the synthesis of polyamides using this compound.

Protocol 1: Synthesis of 4-(aminomethyl)cyclohexanecarboxylic acid (Monomer Precursor)

Before polymerization, the methyl ester of this compound is typically hydrolyzed to the corresponding carboxylic acid.

Materials:

  • This compound

  • Lithium hydroxide (LiOH) or Sodium hydroxide (NaOH)

  • Tetrahydrofuran (THF)

  • Water (deionized)

  • Hydrochloric acid (HCl)

  • Magnetic stirrer

  • Round-bottom flask

  • pH meter

Procedure:

  • Dissolve this compound in a mixture of THF and water in a round-bottom flask.

  • Add an equimolar amount of LiOH or NaOH to the solution.

  • Stir the mixture at room temperature for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Once the reaction is complete, remove the THF under reduced pressure.

  • Neutralize the aqueous solution to pH 7 with HCl.

  • The product, 4-(aminomethyl)cyclohexanecarboxylic acid, will precipitate out of the solution.

  • Filter the precipitate, wash with cold deionized water, and dry under vacuum.

Protocol 2: Direct Polycondensation of 4-(aminomethyl)cyclohexanecarboxylic acid

This protocol describes the self-polycondensation of the hydrolyzed monomer to form a polyamide.

Materials:

  • 4-(aminomethyl)cyclohexanecarboxylic acid

  • Triphenyl phosphite (TPP)

  • Pyridine

  • N-Methyl-2-pyrrolidone (NMP)

  • Calcium chloride (CaCl2)

  • Methanol

  • Nitrogen inlet

  • Mechanical stirrer

  • Heating mantle with temperature controller

Procedure:

  • In a flame-dried reaction flask equipped with a mechanical stirrer and nitrogen inlet, dissolve 4-(aminomethyl)cyclohexanecarboxylic acid and CaCl2 in NMP.

  • Add pyridine to the solution and stir until fully dissolved.

  • Add triphenyl phosphite (TPP) to the reaction mixture.

  • Heat the reaction mixture to 100-120°C and maintain for 3-6 hours under a nitrogen atmosphere. The viscosity of the solution will increase as the polymerization proceeds.

  • After cooling to room temperature, pour the viscous polymer solution into a large volume of methanol to precipitate the polyamide.

  • Filter the fibrous polymer, wash thoroughly with hot water and methanol to remove any unreacted monomers and salts.

  • Dry the resulting polyamide in a vacuum oven at 80-100°C for 24 hours.

Protocol 3: Low-Temperature Solution Polycondensation

This protocol describes the reaction of the amine functionality of this compound with an aromatic diacid chloride.

Materials:

  • This compound

  • Terephthaloyl chloride or Isophthaloyl chloride

  • N,N-Dimethylacetamide (DMAc)

  • Pyridine

  • Nitrogen inlet

  • Mechanical stirrer

  • Low-temperature bath

Procedure:

  • In a flame-dried reaction flask, dissolve this compound in anhydrous DMAc under a nitrogen atmosphere.

  • Cool the solution to 0-5°C using a low-temperature bath.

  • Slowly add an equimolar amount of the diacid chloride to the stirred solution.

  • Add pyridine as an acid scavenger.

  • Continue stirring at 0-5°C for 1-2 hours, then allow the reaction to warm to room temperature and stir for an additional 12-24 hours.

  • Precipitate the resulting polyamide by pouring the reaction mixture into methanol.

  • Filter, wash, and dry the polymer as described in Protocol 2.

Visualizations

Diagram 1: Synthesis of 4-(aminomethyl)cyclohexanecarboxylic acid

Monomer This compound Hydrolysis Hydrolysis (LiOH or NaOH, THF/H2O) Monomer->Hydrolysis Product 4-(aminomethyl)cyclohexanecarboxylic acid Hydrolysis->Product

Caption: Hydrolysis of the methyl ester to the carboxylic acid.

Diagram 2: Direct Polycondensation Workflow

cluster_synthesis Polymer Synthesis cluster_purification Purification Monomer 4-(aminomethyl)cyclohexanecarboxylic acid Dissolution Dissolve in NMP/CaCl2 with Pyridine Monomer->Dissolution Polymerization Add TPP, Heat to 100-120°C Dissolution->Polymerization Precipitation Precipitate in Methanol Polymerization->Precipitation Washing Wash with Water and Methanol Precipitation->Washing Drying Dry under Vacuum Washing->Drying Final_Polymer Final_Polymer Drying->Final_Polymer Final Polyamide

Caption: Workflow for direct polycondensation synthesis.

Diagram 3: Logical Relationship in AB-Type Polyamide Formation

Monomer H2N-R-COOH Polymer ...-HN-R-CO-NH-R-CO-... Monomer->Polymer Polycondensation (-H2O)

Caption: Formation of an AB-type polyamide from the monomer.

Characterization of the Resulting Polyamides

The synthesized polyamides should be characterized using standard polymer analysis techniques:

  • Fourier-Transform Infrared Spectroscopy (FTIR): To confirm the formation of the amide bond (typically showing characteristic peaks around 1650 cm⁻¹ for C=O stretching and 3300 cm⁻¹ for N-H stretching) and the disappearance of the carboxylic acid or ester peaks.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To verify the polymer structure and confirm the successful incorporation of the monomer units.

  • Gel Permeation Chromatography (GPC): To determine the molecular weight and molecular weight distribution (polydispersity index) of the polymer.

  • Differential Scanning Calorimetry (DSC): To measure the glass transition temperature (Tg) and melting temperature (Tm), if any, which provide information about the polymer's thermal properties and degree of crystallinity.

  • Thermogravimetric Analysis (TGA): To assess the thermal stability of the polyamide by determining the onset temperature of decomposition.

  • Mechanical Testing: To evaluate the tensile strength, Young's modulus, and elongation at break of films or fibers prepared from the polymer.

By following these protocols and characterization methods, researchers can effectively synthesize and evaluate novel polyamides based on this compound for a variety of advanced applications.

References

Protecting Group Strategies for Methyl 1-(aminomethyl)cyclohexanecarboxylate: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the strategic use of common amine protecting groups—Boc, Cbz, and Fmoc—for Methyl 1-(aminomethyl)cyclohexanecarboxylate. This key intermediate is structurally related to gabapentin and serves as a valuable building block in medicinal chemistry and drug development. The selection of an appropriate protecting group is critical for the successful synthesis of more complex molecules, ensuring the stability of the primary amine under various reaction conditions while allowing for its selective deprotection when required.

Introduction to Protecting Group Strategies

In multi-step organic synthesis, the protection of reactive functional groups is a fundamental strategy to prevent undesired side reactions. For a molecule like this compound, which contains both a primary amine and a methyl ester, an effective protecting group strategy must be orthogonal. This means that the protecting group on the amine can be removed under conditions that do not affect the methyl ester, and vice versa. The choice of protecting group depends on the overall synthetic route and the chemical tolerances of the substrate and other functional groups present.

The three most commonly employed amine protecting groups are tert-butyloxycarbonyl (Boc), benzyloxycarbonyl (Cbz), and 9-fluorenylmethoxycarbonyl (Fmoc). Each offers a unique set of conditions for introduction and removal, providing chemists with the flexibility to design robust synthetic pathways.

Orthogonal Protecting Group Strategy Overview

The core principle of a successful protecting group strategy for this compound is the selective protection and deprotection of the primary amine without cleavage of the methyl ester. The stability of the methyl ester under various deprotection conditions is a key consideration.

Below is a diagram illustrating the orthogonal relationship between the protecting groups and the methyl ester.

Orthogonal_Strategy Orthogonal Protecting Group Strategy cluster_protection Protection cluster_deprotection Deprotection (Orthogonal to Methyl Ester) Start This compound Boc_Protected N-Boc Protected Start->Boc_Protected Boc₂O, Base Cbz_Protected N-Cbz Protected Start->Cbz_Protected Cbz-Cl, Base Fmoc_Protected N-Fmoc Protected Start->Fmoc_Protected Fmoc-OSu, Base Deprotected This compound Boc_Protected->Deprotected TFA or HCl (anhydrous) Cbz_Protected->Deprotected H₂, Pd/C Fmoc_Protected->Deprotected Piperidine

Caption: Orthogonal protection and deprotection strategies for this compound.

Data Summary: Comparison of Protecting Groups

The following table summarizes the reaction conditions and typical yields for the protection and deprotection of the primary amine of this compound with Boc, Cbz, and Fmoc groups.

Protecting GroupProtection ReagentSolventBaseTemp. (°C)Time (h)Yield (%)Deprotection ConditionsYield (%)
Boc Boc₂OTHF/H₂ONaHCO₃2512-1890-984M HCl in Dioxane or TFA/DCM90-97
Cbz Cbz-ClH₂O-250.5-292-99H₂ (1 atm), 10% Pd/C, MeOH95-99
Fmoc Fmoc-OSuDioxane/H₂ONa₂CO₃252-488-9520% Piperidine in DMF93-98

Experimental Protocols

N-Boc Protection

The tert-butyloxycarbonyl (Boc) group is a widely used protecting group for amines due to its stability under a broad range of conditions and its facile removal under acidic conditions.

Workflow for N-Boc Protection and Deprotection

Boc_Workflow N-Boc Protection and Deprotection Workflow Start This compound Protection Dissolve in THF/H₂O Add NaHCO₃ and Boc₂O Stir at RT for 12-18h Start->Protection Workup_P Extract with EtOAc Wash with brine Dry and concentrate Protection->Workup_P Protected N-Boc-Methyl 1-(aminomethyl)cyclohexanecarboxylate Workup_P->Protected Deprotection Dissolve in Dioxane Add 4M HCl in Dioxane Stir at RT for 2-4h Protected->Deprotection Workup_D Concentrate in vacuo Triturate with ether Deprotection->Workup_D Final This compound (as HCl salt) Workup_D->Final

Caption: Workflow for the N-Boc protection and deprotection of this compound.

Protocol 1.1: N-Boc Protection of this compound

  • Materials:

    • This compound (1.0 eq)

    • Di-tert-butyl dicarbonate (Boc₂O) (1.1 eq)

    • Sodium bicarbonate (NaHCO₃) (2.0 eq)

    • Tetrahydrofuran (THF)

    • Deionized water

    • Ethyl acetate (EtOAc)

    • Brine

    • Anhydrous sodium sulfate (Na₂SO₄)

  • Procedure:

    • Dissolve this compound in a 1:1 mixture of THF and water.

    • Add sodium bicarbonate, followed by the dropwise addition of a solution of di-tert-butyl dicarbonate in THF.

    • Stir the reaction mixture vigorously at room temperature for 12-18 hours.

    • Monitor the reaction progress by thin-layer chromatography (TLC).

    • Upon completion, remove the THF under reduced pressure.

    • Extract the aqueous residue with ethyl acetate (3 x volume).

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and filter.

    • Concentrate the filtrate under reduced pressure to yield the N-Boc protected product, which can be purified further by column chromatography if necessary.

Protocol 1.2: Deprotection of N-Boc-Methyl 1-(aminomethyl)cyclohexanecarboxylate

  • Materials:

    • N-Boc-Methyl 1-(aminomethyl)cyclohexanecarboxylate (1.0 eq)

    • 4M Hydrogen chloride (HCl) in 1,4-dioxane

    • Diethyl ether

  • Procedure:

    • Dissolve the N-Boc protected compound in a minimal amount of 1,4-dioxane.

    • Add the 4M HCl in dioxane solution (5-10 eq of HCl) and stir the mixture at room temperature for 2-4 hours.

    • Monitor the reaction by TLC until the starting material is consumed.

    • Concentrate the reaction mixture under reduced pressure.

    • Triturate the residue with diethyl ether to precipitate the hydrochloride salt of the deprotected amine.

    • Collect the solid by filtration and dry under vacuum.

N-Cbz Protection

The benzyloxycarbonyl (Cbz) group is stable to a wide range of reagents and is typically removed by catalytic hydrogenolysis, a mild condition that is orthogonal to most other functional groups, including methyl esters.

Workflow for N-Cbz Protection and Deprotection

Cbz_Workflow N-Cbz Protection and Deprotection Workflow Start This compound Protection Suspend in H₂O Add Cbz-Cl Stir at RT for 0.5-2h Start->Protection Workup_P Filter the solid Wash with H₂O Recrystallize Protection->Workup_P Protected N-Cbz-Methyl 1-(aminomethyl)cyclohexanecarboxylate Workup_P->Protected Deprotection Dissolve in MeOH Add 10% Pd/C Stir under H₂ atmosphere (1 atm) for 2-6h Protected->Deprotection Workup_D Filter through Celite Concentrate filtrate Deprotection->Workup_D Final This compound Workup_D->Final

Caption: Workflow for the N-Cbz protection and deprotection of this compound.

Protocol 2.1: N-Cbz Protection of this compound [1]

  • Materials:

    • This compound (1.0 eq)

    • Benzyl chloroformate (Cbz-Cl) (1.1 eq)

    • Deionized water

  • Procedure:

    • Suspend this compound in deionized water.

    • Add benzyl chloroformate dropwise with vigorous stirring at room temperature.

    • Continue stirring for 30 minutes to 2 hours.

    • Monitor the reaction by TLC.

    • Collect the resulting solid precipitate by filtration.

    • Wash the solid with water and dry under vacuum. The product can be further purified by recrystallization.

Protocol 2.2: Deprotection of N-Cbz-Methyl 1-(aminomethyl)cyclohexanecarboxylate

  • Materials:

    • N-Cbz-Methyl 1-(aminomethyl)cyclohexanecarboxylate (1.0 eq)

    • 10% Palladium on carbon (Pd/C) (5-10 mol%)

    • Methanol (MeOH)

    • Hydrogen gas (H₂)

  • Procedure:

    • Dissolve the N-Cbz protected compound in methanol.

    • Carefully add 10% Pd/C to the solution under an inert atmosphere.

    • Evacuate the flask and backfill with hydrogen gas (this can be done using a balloon of H₂).

    • Stir the mixture vigorously under a hydrogen atmosphere (1 atm) at room temperature for 2-6 hours.

    • Monitor the reaction by TLC.

    • Upon completion, carefully filter the reaction mixture through a pad of Celite to remove the catalyst.

    • Concentrate the filtrate under reduced pressure to obtain the deprotected amine.

N-Fmoc Protection

The 9-fluorenylmethoxycarbonyl (Fmoc) group is particularly useful in solid-phase peptide synthesis due to its base-lability. It is stable to acidic conditions, making it orthogonal to acid-labile protecting groups like Boc.

Workflow for N-Fmoc Protection and Deprotection

Fmoc_Workflow N-Fmoc Protection and Deprotection Workflow Start This compound Protection Dissolve in Dioxane/H₂O Add Na₂CO₃ and Fmoc-OSu Stir at RT for 2-4h Start->Protection Workup_P Acidify with HCl Extract with EtOAc Dry and concentrate Protection->Workup_P Protected N-Fmoc-Methyl 1-(aminomethyl)cyclohexanecarboxylate Workup_P->Protected Deprotection Dissolve in DMF Add 20% Piperidine Stir at RT for 0.5-1h Protected->Deprotection Workup_D Concentrate in vacuo Co-evaporate with toluene Deprotection->Workup_D Final This compound Workup_D->Final

Caption: Workflow for the N-Fmoc protection and deprotection of this compound.

Protocol 3.1: N-Fmoc Protection of this compound

  • Materials:

    • This compound (1.0 eq)

    • 9-Fluorenylmethylsuccinimidyl carbonate (Fmoc-OSu) (1.05 eq)

    • Sodium carbonate (Na₂CO₃) (2.0 eq)

    • 1,4-Dioxane

    • Deionized water

    • 1M Hydrochloric acid (HCl)

    • Ethyl acetate (EtOAc)

    • Anhydrous sodium sulfate (Na₂SO₄)

  • Procedure:

    • Dissolve this compound in a 1:1 mixture of 1,4-dioxane and water.

    • Add sodium carbonate to the solution.

    • Add a solution of Fmoc-OSu in 1,4-dioxane dropwise and stir the mixture at room temperature for 2-4 hours.

    • Monitor the reaction by TLC.

    • Once the reaction is complete, acidify the mixture to pH 2-3 with 1M HCl.

    • Extract the product with ethyl acetate (3 x volume).

    • Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.

    • Filter and concentrate under reduced pressure to yield the N-Fmoc protected product.

Protocol 3.2: Deprotection of N-Fmoc-Methyl 1-(aminomethyl)cyclohexanecarboxylate

  • Materials:

    • N-Fmoc-Methyl 1-(aminomethyl)cyclohexanecarboxylate (1.0 eq)

    • Piperidine

    • N,N-Dimethylformamide (DMF)

    • Toluene

  • Procedure:

    • Dissolve the N-Fmoc protected compound in DMF.

    • Add piperidine to make a 20% (v/v) solution.

    • Stir the reaction mixture at room temperature for 30-60 minutes.

    • Monitor the deprotection by TLC.

    • Upon completion, concentrate the reaction mixture under reduced pressure.

    • Co-evaporate with toluene to remove residual piperidine, yielding the deprotected amine.

Conclusion

The choice of an amine protecting group for this compound is dictated by the specific requirements of the synthetic route. The Boc group offers robust protection and is easily removed with acid, although care must be taken to use anhydrous conditions to preserve the methyl ester. The Cbz group provides excellent stability and is removed under mild, neutral conditions via hydrogenolysis, ensuring the integrity of the ester. The Fmoc group is ideal for strategies requiring base-labile protection, offering orthogonality to acid-sensitive groups. The detailed protocols provided herein serve as a comprehensive guide for the effective implementation of these protecting group strategies in research and development.

References

Application Notes and Protocols for the Coupling of Methyl 1-(aminomethyl)cyclohexanecarboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl 1-(aminomethyl)cyclohexanecarboxylate is a valuable bifunctional building block in medicinal chemistry, featuring both a primary amine and a methyl ester. The primary amine serves as a key nucleophile for amide bond formation, a ubiquitous linkage in pharmaceuticals. This document provides detailed application notes and experimental protocols for the coupling of this compound with carboxylic acids to synthesize a variety of amide derivatives. It covers common coupling methodologies, including the use of carbodiimide and onium salt reagents, offering a comparative overview and practical, step-by-step guidance for laboratory execution.

Introduction

Amide bond formation is one of the most critical reactions in the synthesis of pharmaceuticals, natural products, and other biologically active molecules. This compound presents a strategic starting material, offering a constrained cycloalkane scaffold that is often desirable in drug design to improve metabolic stability and conformational rigidity. The successful coupling of its primary amine with various carboxylic acids is crucial for generating libraries of novel compounds for screening and development. This guide details robust and efficient protocols for achieving this transformation.

General Reaction Scheme:

The fundamental reaction involves the coupling of the primary amine of this compound with a carboxylic acid (R-COOH) in the presence of a coupling reagent and a base to form the corresponding amide.

General Reaction Scheme

Methodologies and Reagent Selection

The direct condensation of a carboxylic acid and an amine to form an amide is generally unfavorable and requires activation of the carboxylic acid.[1] This is typically achieved in situ using coupling reagents.[2] The choice of reagent is critical and depends on factors like substrate steric hindrance, desired reaction rate, and the need to suppress side reactions, particularly racemization if the carboxylic acid is chiral.[2][3]

2.1. Carbodiimide Reagents

Carbodiimides, such as Dicyclohexylcarbodiimide (DCC) and N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC or EDAC), are widely used for amide bond formation.[3][4] They activate the carboxylic acid to form a highly reactive O-acylisourea intermediate. To enhance efficiency and minimize side reactions like N-acyl urea formation and racemization, additives like 1-Hydroxybenzotriazole (HOBt) or Oxyma Pure are strongly recommended.[3] EDC is particularly advantageous for its water-soluble urea byproduct, which simplifies purification.[4]

2.2. Onium Salt Reagents (Aminium/Uronium and Phosphonium)

Onium salts are among the most efficient and popular classes of coupling reagents, known for high yields, fast reaction times, and low rates of racemization.[3] They are broadly categorized into aminium/uronium and phosphonium types.

  • Aminium/Uronium Reagents: This class includes well-known reagents like HATU, HBTU, and HCTU.[5] HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) is particularly effective, even for sterically hindered substrates, due to the formation of a highly reactive OAt active ester.[4] These reagents require a non-nucleophilic tertiary base, such as N,N-Diisopropylethylamine (DIPEA) or N-methylmorpholine (NMM), for the activation step.[3][4] A potential side reaction is the guanidinylation of the primary amine if the coupling reagent is used in excess.[3]

  • Phosphonium Reagents: Reagents like PyBOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) and PyAOP fall into this category.[4] PyBOP is a strong coupling reagent that generates an OBt active ester. Unlike their uronium counterparts, which can form carcinogenic byproducts (in the case of older reagents like BOP), PyBOP byproducts are generally non-carcinogenic.[4] They are highly efficient and offer a reliable alternative to aminium salts.

Data Presentation

Table 1: Comparison of Common Coupling Reagents

Reagent ClassExample ReagentAcronymKey Features & Conditions
Carbodiimide N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide HClEDC, EDACWater-soluble urea byproduct simplifies workup. Requires additive (e.g., HOBt, Oxyma). Typically run at 0 °C to RT.[4]
Aminium/Uronium O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphateHATUHighly reactive, low racemization, good for hindered substrates.[4][5] Requires a tertiary base (e.g., DIPEA).
Aminium/Uronium O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphateHBTUVery efficient, low racemization when HOBt is added.[5] Requires a tertiary base. Less reactive than HATU.
Phosphonium Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphatePyBOPStrong coupling reagent, non-carcinogenic byproducts.[4] Generates OBt active esters. Requires a tertiary base.
Phosphonium (7-Azabenzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphatePyAOPHighly effective, especially for sterically demanding couplings like N-methyl amino acids.[5]
Triazine-Based 2-Chloro-4,6-dimethoxy-1,3,5-triazineCDMTEconomical alternative, forms a reactive acyl triazine intermediate. Requires a tertiary amine base.[6]

Table 2: Typical Reaction Parameters for Amide Coupling

ParameterMethod 1: HATU CouplingMethod 2: EDC/HOBt Coupling
Carboxylic Acid 1.0 - 1.1 eq1.0 - 1.1 eq
Amine 1.0 eq1.0 eq
Coupling Reagent HATU (1.1 - 1.2 eq)EDC (1.2 - 1.5 eq)
Additive None required (HOAt is part of HATU)HOBt (1.2 - 1.5 eq)
Base DIPEA or NMM (2.0 - 3.0 eq)DIPEA or NMM (1.0 - 2.0 eq)
Solvent DMF, DCM, or ACNDMF or DCM
Temperature 0 °C to Room Temperature0 °C to Room Temperature
Reaction Time 1 - 6 hours4 - 24 hours
Typical Yield 85 - 98%70 - 90%

Experimental Protocols

Safety Precaution: Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves. Consult the Safety Data Sheet (SDS) for all reagents before use.

Protocol 1: Amide Synthesis using HATU

This protocol describes a general procedure for coupling a carboxylic acid with this compound using HATU.

Materials:

  • Carboxylic acid (R-COOH)

  • This compound

  • HATU

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Diethyl ether or Ethyl acetate

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • Reagent Preparation: To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the carboxylic acid (1.1 eq) and HATU (1.2 eq).

  • Solvent Addition: Dissolve the solids in anhydrous DMF (volume appropriate for concentration, e.g., 0.1-0.2 M).

  • Activation: Cool the solution to 0 °C using an ice bath. Add DIPEA (2.5 eq) dropwise while stirring. Stir the mixture at 0 °C for 15-20 minutes to allow for pre-activation (formation of the active ester).

  • Amine Addition: Add a solution of this compound (1.0 eq) in a small amount of anhydrous DMF to the reaction mixture.

  • Reaction: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS.

  • Workup: Upon completion, dilute the reaction mixture with ethyl acetate. Wash the organic layer sequentially with saturated aqueous NaHCO₃ (2x) and brine (1x).

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the resulting crude amide product by flash column chromatography on silica gel using an appropriate solvent system (e.g., hexanes/ethyl acetate or DCM/methanol).

Protocol 2: Amide Synthesis using EDC/HOBt

This protocol provides an alternative method using the water-soluble carbodiimide EDC.

Materials:

  • Carboxylic acid (R-COOH)

  • This compound

  • EDC (EDAC)

  • HOBt

  • Anhydrous Dichloromethane (DCM) or DMF

  • 1M Hydrochloric acid (HCl)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Reagent Preparation: To a dry round-bottom flask, add the carboxylic acid (1.1 eq), this compound (1.0 eq), and HOBt (1.2 eq).

  • Solvent Addition: Dissolve the components in anhydrous DCM. Stir the solution until all solids are dissolved.

  • Reaction Initiation: Cool the mixture to 0 °C in an ice bath. Add EDC (1.2 eq) portion-wise over 5 minutes.

  • Reaction: Stir the reaction mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and continue stirring for 12-18 hours. Monitor the reaction progress by TLC or LC-MS.

  • Workup: Dilute the reaction mixture with DCM. Wash the organic layer sequentially with 1M HCl (1x), saturated aqueous NaHCO₃ (2x), and brine (1x).

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and remove the solvent under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel.

Visualization of Experimental Workflow

The following diagram outlines the general workflow for the coupling reaction.

G cluster_prep 1. Preparation & Activation cluster_reaction 2. Coupling Reaction cluster_workup 3. Workup & Isolation cluster_purify 4. Purification prep_acid Dissolve Carboxylic Acid & Coupling Reagent in Solvent cool Cool to 0 °C prep_acid->cool add_base Add Base (e.g., DIPEA) for Pre-activation cool->add_base add_amine Add this compound add_base->add_amine react Stir at RT (Monitor by TLC/LC-MS) add_amine->react quench Dilute with Organic Solvent react->quench wash Aqueous Washes (Base, Acid, Brine) quench->wash dry Dry Organic Layer (e.g., MgSO4) wash->dry concentrate Concentrate in vacuo dry->concentrate purify Flash Column Chromatography concentrate->purify characterize Characterize Pure Product (NMR, MS) purify->characterize

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of Gabapentin from Methyl 1-(aminomethyl)cyclohexanecarboxylate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of gabapentin from methyl 1-(aminomethyl)cyclohexanecarboxylate.

Frequently Asked Questions (FAQs)

Q1: What is the primary reaction for synthesizing gabapentin from this compound?

The primary reaction is the hydrolysis of the methyl ester group of this compound to yield the corresponding carboxylic acid, which is gabapentin. This reaction is typically carried out under aqueous conditions with acid or base catalysis.

Q2: What is the most common and critical side reaction to monitor during this synthesis?

The most significant side reaction is the intramolecular cyclization of gabapentin to form 2-azaspiro[4.5]decan-3-one, commonly known as gabapentin lactam.[1][2] This impurity is toxic and its formation must be minimized to meet pharmacopoeial standards.[2]

Q3: What factors influence the formation of gabapentin lactam?

The formation of gabapentin lactam is significantly influenced by pH and temperature. The rate of lactamization is pH-dependent, with the minimum rate of formation occurring at a pH between 5.5 and 6.[2] Higher temperatures can also accelerate the formation of this impurity.

Q4: What are other potential impurities in gabapentin synthesis?

Besides gabapentin lactam (Impurity A), other process-related impurities and degradation products can be present in the final product. While not all are specific to this synthetic route, they are important to monitor for overall purity. Some of these are listed in the European Pharmacopoeia and can be analyzed using HPLC-UV-CAD methods.

Q5: What analytical techniques are recommended for monitoring the reaction and product purity?

High-Performance Liquid Chromatography (HPLC) with UV and Charged Aerosol Detection (CAD) is a powerful method for the simultaneous detection and quantification of gabapentin and its impurities, including those that lack a UV chromophore.[3] Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy is another validated method for the identification and quantification of impurities like gabapentin lactam.[1]

Troubleshooting Guides

This section addresses specific issues that may be encountered during the synthesis of gabapentin from this compound.

Issue 1: Low Yield of Gabapentin

Possible Causes & Solutions

Possible Cause Troubleshooting Step
Incomplete Hydrolysis - Reaction Time: Extend the reaction time and monitor progress using TLC or HPLC.
- Catalyst Concentration: If using acid or base catalysis, ensure the catalyst concentration is optimal. For base-catalyzed hydrolysis (saponification), using 1.1 to 1.5 equivalents of a strong base like NaOH or KOH is a common starting point.
- Temperature: Gently heating the reaction mixture (e.g., to 40-60°C) can increase the rate of hydrolysis. However, be cautious as higher temperatures can promote side reactions.
Product Loss During Workup - Extraction pH: During the workup, ensure the pH of the aqueous solution is adjusted appropriately to isolate the zwitterionic gabapentin.
- Solvent Polarity: Use appropriate solvents for extraction to minimize the loss of the product, which has significant water solubility.
Side Reaction Consumption - Lactam Formation: If a significant amount of gabapentin lactam is detected, this indicates that the desired product is being consumed by this side reaction. Refer to the troubleshooting guide for "High Levels of Gabapentin Lactam".
Issue 2: High Levels of Gabapentin Lactam Impurity

Possible Causes & Solutions

Possible Cause Troubleshooting Step
Unfavorable pH - pH Control: The rate of lactam formation is minimized at a pH of 5.5-6.[2] Carefully control the pH of the reaction mixture, especially during hydrolysis and workup.
- Buffer System: Consider using a buffer system to maintain the pH within the optimal range.
Elevated Temperature - Reaction Temperature: Conduct the hydrolysis at the lowest effective temperature. While heating can accelerate the desired reaction, it can also significantly increase the rate of lactamization. Room temperature or slightly above is often a good starting point.
Prolonged Reaction Time - Reaction Monitoring: Monitor the reaction closely and stop it as soon as the starting material is consumed to avoid prolonged exposure of the product to conditions that favor lactam formation.
Issue 3: Presence of Unidentified Impurities

Possible Causes & Solutions

Possible Cause Troubleshooting Step
Starting Material Purity - Purity Check: Analyze the purity of the starting this compound before starting the reaction.
Reaction with Solvents - Solvent Selection: Ensure that the solvents used are inert under the reaction conditions. For example, using an alcohol solvent in a base-catalyzed hydrolysis can lead to transesterification if not properly controlled.
Degradation During Workup or Storage - Mild Workup Conditions: Use mild conditions during the workup and purification steps.
- Proper Storage: Store the final product in a cool, dry place to prevent degradation.

Data Presentation

Table 1: Key Impurities in Gabapentin Synthesis

Impurity Name Structure Common Origin
Gabapentin Lactam (Impurity A) 2-azaspiro[4.5]decan-3-oneIntramolecular cyclization of gabapentin
Unreacted Starting Material This compoundIncomplete hydrolysis

Experimental Protocols

Protocol 1: Base-Catalyzed Hydrolysis (Saponification) of this compound

Materials:

  • This compound

  • Sodium Hydroxide (NaOH) or Lithium Hydroxide (LiOH)

  • Deionized Water

  • Tetrahydrofuran (THF) or Dioxane (as co-solvent, optional)

  • Hydrochloric Acid (HCl) for pH adjustment

  • Ethyl Acetate or Diethyl Ether for extraction

Procedure:

  • Dissolve this compound (1.0 eq) in a mixture of water and an optional co-solvent like THF (e.g., 1:1 v/v).

  • Add a solution of NaOH or LiOH (1.1-1.5 eq) dropwise to the reaction mixture while stirring at room temperature.

  • Monitor the reaction progress by TLC or HPLC until the starting material is consumed (typically 2-6 hours).

  • Once the reaction is complete, carefully adjust the pH of the mixture to between 5.5 and 6.0 using dilute HCl.

  • Extract the aqueous layer with an organic solvent like ethyl acetate to remove any non-polar impurities.

  • The aqueous layer containing gabapentin can then be further purified, for example, by crystallization.

Note: This is a general protocol and may require optimization for specific laboratory conditions and desired purity levels.

Visualizations

Diagram 1: Gabapentin Synthesis and Primary Side Reaction

Gabapentin_Synthesis cluster_main Main Reaction Pathway cluster_side Side Reaction start Methyl 1-(aminomethyl) cyclohexanecarboxylate product Gabapentin start->product Hydrolysis (H₂O, H⁺ or OH⁻) side_product Gabapentin Lactam product->side_product Intramolecular Cyclization

Caption: Synthesis of Gabapentin and the formation of the main side product, Gabapentin Lactam.

Diagram 2: Troubleshooting Workflow for Low Gabapentin Yield

Low_Yield_Troubleshooting start Low Gabapentin Yield Detected check_hydrolysis Check for Incomplete Hydrolysis (TLC/HPLC) start->check_hydrolysis check_workup Review Workup Procedure check_hydrolysis->check_workup No incomplete Incomplete Hydrolysis check_hydrolysis->incomplete Yes check_side_reactions Analyze for Side Products (e.g., Lactam) check_workup->check_side_reactions No Issue workup_loss Product Loss During Workup check_workup->workup_loss Issue Found side_reaction_issue Significant Side Reaction check_side_reactions->side_reaction_issue Present solution_hydrolysis Optimize Reaction: - Extend Time - Adjust Catalyst - Modify Temperature incomplete->solution_hydrolysis solution_workup Optimize Workup: - Adjust pH - Use Appropriate Solvents workup_loss->solution_workup solution_side_reaction See 'High Lactam' Guide: - Control pH - Lower Temperature side_reaction_issue->solution_side_reaction

Caption: A logical workflow for troubleshooting low yields in gabapentin synthesis.

References

Technical Support Center: Synthesis of Methyl 1-(aminomethyl)cyclohexanecarboxylate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide is designed for researchers, scientists, and drug development professionals to address common challenges encountered during the synthesis of Methyl 1-(aminomethyl)cyclohexanecarboxylate, a key intermediate in the production of Gabapentin.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section provides answers to specific issues that may arise during the synthesis, helping you to troubleshoot and improve your reaction yields and product purity.

Issue 1: Low Yield of the Dicyano-lactam Intermediate

  • Question: My initial condensation reaction of cyclohexanone and methyl cyanoacetate is resulting in a low yield of the dicyano-lactam intermediate. What are the potential causes and solutions?

  • Answer: Low yields in this step are often attributed to incomplete reaction, side reactions, or suboptimal reaction conditions. Here are some troubleshooting steps:

    • Reaction Time and Temperature: Ensure the reaction is allowed to proceed for a sufficient duration. Some protocols suggest reaction times of up to 24-36 hours. The temperature should also be carefully controlled, as excessive heat can promote side reactions.[1]

    • pH Control: The pH of the reaction mixture is critical. Acidification to a pH of 2 is a common step to precipitate the product. Ensure accurate pH measurement and slow addition of acid to avoid product degradation.[1]

    • Reagent Purity: The purity of cyclohexanone and methyl cyanoacetate can significantly impact the reaction outcome. Use freshly distilled or high-purity reagents if possible.

    • Ammonia Source: The concentration and addition rate of the ammonia source (e.g., ammonium hydroxide) should be carefully controlled to maintain the optimal pH and reaction rate.[1]

Issue 2: Formation of Impurities during Hydrolysis

  • Question: I am observing significant impurity formation during the hydrolysis of the dicyano-lactam to form the diacetic acid monoamide intermediate. How can I minimize these impurities?

  • Answer: The hydrolysis step is sensitive and can lead to various byproducts if not properly controlled. Consider the following:

    • Alkaline Hydrolysis Conditions: The concentration of the base (e.g., sodium hydroxide) and the reaction temperature are key factors. A controlled temperature, typically between 30-100°C, is recommended.[2]

    • Reaction Monitoring: Closely monitor the reaction progress using techniques like TLC or HPLC to determine the optimal reaction time and prevent the formation of over-hydrolyzed or degradation products.

    • Acidification: Similar to the first step, controlled acidification after hydrolysis is crucial for isolating the desired product. Cooling the reaction mixture to 0-30°C before adding strong acid can help improve selectivity and yield.[2]

Issue 3: Difficulties in the Hofmann Rearrangement

  • Question: The Hofmann rearrangement of the diacetic acid monoamide to produce Gabapentin (which is then esterified) is giving me a low yield and a high level of the Gabalactam impurity. What can I do to improve this step?

  • Answer: The Hofmann rearrangement is a critical step that requires precise control to minimize the formation of the undesired lactam byproduct.

    • Temperature Control: This reaction is highly temperature-sensitive. The initial reaction with the hypobromite solution should be carried out at a low temperature, typically between -5 to -10°C. The temperature is then raised to around 55°C.[3] Strict adherence to this temperature profile is essential to suppress lactam formation.

    • In Situ Reagent Preparation: Preparing the sodium hypobromite solution in situ just before use is recommended to ensure its reactivity and minimize degradation.[3]

    • pH Adjustment: After the rearrangement, careful acidification with hydrochloric acid is necessary to obtain Gabapentin hydrochloride. The final pH will influence the product's stability and purity.[3]

Issue 4: Challenges in the Final Esterification Step

  • Question: My final esterification of the 1-(aminomethyl)cyclohexaneacetic acid to this compound is inefficient. What are the best practices for this conversion?

  • Answer: While direct synthesis of the target molecule is less commonly detailed in the initial search, general esterification principles apply. A Fischer esterification is a common method.

    • Catalyst: Use a strong acid catalyst like sulfuric acid.[4]

    • Excess Methanol: Employ a large excess of methanol to drive the equilibrium towards the product.[4]

    • Water Removal: Ensure anhydrous conditions, as water will inhibit the reaction.

    • Reaction Time and Temperature: Refluxing the reaction mixture for several hours is typically required.[4]

Data Presentation

Table 1: Comparison of Reaction Conditions for Key Intermediates

ParameterDicyano-lactam Formation[1]Diacetic Acid Monoamide Synthesis[2]Hofmann Rearrangement[3]
Key Reactants Cyclohexanone, Ethyl Cyanoacetate, Ammonium HydroxideDicyano-lactam, Alkali1,1-Cyclohexane diacetic acid monoamide, Sodium Hypobromite
Solvent Water, Methanol/Ethanol (optional)WaterWater
Temperature 8-11°C initially, then 25°C30-100°C-10 to -5°C initially, then 55°C
Reaction Time < 24 hoursNot specifiedNot specified
Key Control Parameter pH (acidification to pH 2)Temperature, pH (cooling before acidification)Strict temperature control

Experimental Protocols

Protocol 1: Synthesis of α,α′,dicyano-β,β-pentamethyleneglutarimide (Dicyano-lactam Intermediate) [1]

  • Combine cyclohexanone and ethyl cyanoacetate in an aqueous environment. A solvent such as methanol or ethanol can be optionally added.

  • While maintaining the temperature between 8-11°C, slowly add a 25% ammonium hydroxide solution over 1 hour.

  • Continue stirring at 8-11°C for 30 minutes after the addition is complete.

  • Allow the reaction mixture to warm to 25°C and stir for 20 hours.

  • Gently heat the suspension and add 50% sulfuric acid until the pH reaches 2, while maintaining the temperature between 50-55°C.

  • Cool the reaction mass to 12°C to precipitate the product.

  • Filter the solid, wash with water, and dry to obtain the dicyano-lactam intermediate.

Protocol 2: Preparation of 1,1-Cyclohexane Diacetic Acid Monoamide [2]

  • Hydrolyze the dicyano-lactam intermediate with an alkali solution.

  • Maintain the reaction temperature between 30-100°C.

  • After the reaction is complete, cool the mixture to 0-30°C.

  • Slowly add a strong acid to the cooled solution to precipitate the crude 1,1-cyclohexane diacetic acid monoamide.

  • Filter and purify the product as necessary.

Protocol 3: Hofmann Rearrangement to Gabapentin Hydrochloride [3]

  • Prepare an aqueous solution of sodium hypobromite in situ.

  • Add the 1,1-cyclohexane diacetic acid monoamide to the hypobromite solution while maintaining the temperature between -5 to -10°C.

  • After the initial reaction, raise the temperature to 55°C and continue stirring.

  • Acidify the reaction mixture with hydrochloric acid to obtain Gabapentin hydrochloride.

  • The resulting Gabapentin hydrochloride can then be esterified to the target molecule using standard Fischer esterification conditions.

Visualizations

experimental_workflow cluster_step1 Step 1: Dicyano-lactam Formation cluster_step2 Step 2: Hydrolysis cluster_step3 Step 3: Hofmann Rearrangement cluster_step4 Step 4: Esterification start Cyclohexanone + Ethyl Cyanoacetate react1 React with Ammonium Hydroxide (8-11°C -> 25°C) start->react1 acidify1 Acidify to pH 2 with H₂SO₄ react1->acidify1 product1 Dicyano-lactam Intermediate acidify1->product1 react2 Alkaline Hydrolysis (30-100°C) product1->react2 acidify2 Cool and Acidify react2->acidify2 product2 Diacetic Acid Monoamide acidify2->product2 react3 React with NaOBr (-10°C -> 55°C) product2->react3 acidify3 Acidify with HCl react3->acidify3 product3 Gabapentin HCl acidify3->product3 react4 Fischer Esterification (Methanol, H₂SO₄, Reflux) product3->react4 final_product Methyl 1-(aminomethyl) cyclohexanecarboxylate react4->final_product

Caption: Synthetic workflow for this compound.

troubleshooting_low_yield cluster_causes Potential Causes cluster_solutions Solutions problem Low Yield of Dicyano-lactam cause1 Incomplete Reaction problem->cause1 cause2 Side Reactions problem->cause2 cause3 Suboptimal pH problem->cause3 solution1 Increase reaction time (24-36h) cause1->solution1 solution4 Use high-purity reagents cause1->solution4 solution2 Optimize temperature control cause2->solution2 cause2->solution4 solution3 Ensure accurate acidification to pH 2 cause3->solution3

Caption: Troubleshooting logic for low yield in dicyano-lactam synthesis.

References

Technical Support Center: Purification of Methyl 1-(aminomethyl)cyclohexanecarboxylate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the purification of Methyl 1-(aminomethyl)cyclohexanecarboxylate. The focus of this guide is on the purification of its more common hydrochloride salt form.

Troubleshooting Guide

This section addresses specific issues that may be encountered during the purification of this compound hydrochloride.

Issue 1: Low Recovery After Recrystallization

  • Possible Cause: The chosen solvent system may not be optimal, leading to the product remaining in the mother liquor. The compound might be more soluble than anticipated in the recrystallization solvent, even at low temperatures.

  • Solution:

    • Solvent System Optimization: Experiment with different solvent/anti-solvent combinations. A good starting point for amine hydrochlorides is a polar solvent in which the compound is soluble at elevated temperatures (e.g., ethanol, isopropanol) and a less polar anti-solvent in which it is insoluble (e.g., acetone, diethyl ether, or ethyl acetate).

    • Minimize Solvent Volume: Use the minimum amount of hot solvent necessary to fully dissolve the crude product. Excess solvent will retain more of the dissolved product upon cooling.

    • Cooling Procedure: Ensure the solution is cooled slowly to room temperature to allow for gradual crystal formation, and then thoroughly chilled in an ice bath to maximize precipitation.

    • Concentration of Mother Liquor: If significant product loss is suspected, the mother liquor can be concentrated and a second crop of crystals can be collected. Be aware that this second crop may be of lower purity.

Issue 2: Oily Precipitate Instead of Crystals

  • Possible Cause: The compound may be "oiling out" of the solution, which occurs when the solution becomes supersaturated at a temperature above the melting point of the solute. This can be caused by a rapid change in solvent polarity or temperature. Impurities can also sometimes suppress crystallization.

  • Solution:

    • Slower Cooling: Allow the solution to cool more gradually to room temperature before placing it in an ice bath.

    • Scratching the Flask: Gently scratch the inside of the flask at the meniscus with a glass rod to create nucleation sites for crystal growth.

    • Seed Crystals: If available, add a small, pure crystal of the product to the cooled solution to induce crystallization.

    • Solvent Adjustment: Re-heat the solution until the oil redissolves and add a small amount of the primary solvent to reduce the level of supersaturation before cooling again.

Issue 3: Product Purity Does Not Improve After Recrystallization

  • Possible Cause: The impurities present may have very similar solubility properties to the desired compound in the chosen solvent system.

  • Solution:

    • Alternative Solvent Systems: Test a different set of recrystallization solvents. The goal is to find a system where the impurity is either highly soluble at all temperatures or largely insoluble even at elevated temperatures.

    • Column Chromatography: If recrystallization is ineffective, purification by column chromatography may be necessary. For a polar compound like an amine hydrochloride, silica gel chromatography with a polar mobile phase (e.g., a gradient of methanol in dichloromethane) could be effective. Ion-exchange chromatography is another potential option.

Issue 4: Potential Hydrolysis of the Ester Functional Group

  • Possible Cause: Prolonged exposure to acidic or basic conditions, especially at elevated temperatures, can lead to the hydrolysis of the methyl ester to the corresponding carboxylic acid.

  • Solution:

    • Avoid Strong Acids and Bases: During workup and purification, use mild acidic and basic conditions where possible. For instance, use saturated sodium bicarbonate solution for neutralization instead of stronger bases.

    • Control Temperature: Avoid unnecessarily high temperatures during recrystallization or solvent removal.

    • Minimize Water Content: Ensure that solvents used are dry, especially if the purification is carried out on the free amine form.

Frequently Asked Questions (FAQs)

Q1: What are the common impurities found in crude this compound?

A1: Common impurities can include unreacted starting materials from the synthesis, such as 1-(aminomethyl)cyclohexanecarboxylic acid, methanol, and any reagents used for esterification. Side-products from the reaction, such as dimers or products of side reactions involving the amino group, may also be present.

Q2: Is it better to purify the free amine or the hydrochloride salt?

A2: The hydrochloride salt is often a crystalline solid, which is generally easier to purify by recrystallization than the free amine, which may be an oil or a low-melting solid. The salt is also typically more stable for storage. For most applications, purification of the hydrochloride salt is recommended.

Q3: What analytical techniques can be used to assess the purity of the final product?

A3: Purity can be assessed using several techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure and identify any organic impurities.

  • Mass Spectrometry (MS): To confirm the molecular weight of the compound.

  • High-Performance Liquid Chromatography (HPLC): To determine the purity of the sample by separating it from any non-volatile impurities.

  • Melting Point Analysis: A sharp melting point range close to the literature value is indicative of high purity.

Q4: How can I convert the hydrochloride salt to the free amine?

A4: To obtain the free amine, the hydrochloride salt can be dissolved in a suitable solvent (e.g., water or a short-chain alcohol) and neutralized with a base, such as sodium bicarbonate, sodium carbonate, or a tertiary amine like triethylamine. The free amine can then be extracted into an organic solvent. It is important to note that the free amine may be less stable than the hydrochloride salt.

Experimental Protocols

Recrystallization of this compound Hydrochloride

This protocol is based on general procedures for the recrystallization of amine hydrochloride salts and may require optimization.[1][2]

Materials:

  • Crude this compound hydrochloride

  • Ethanol (reagent grade)

  • Acetone (reagent grade)

  • Erlenmeyer flask

  • Heating mantle or hot plate

  • Magnetic stirrer and stir bar

  • Büchner funnel and filter flask

  • Vacuum source

Procedure:

  • Dissolution: Place the crude this compound hydrochloride in an Erlenmeyer flask with a magnetic stir bar. Add a minimal amount of ethanol.

  • Heating: Gently heat the mixture with stirring until the solid completely dissolves. Add more ethanol in small portions if necessary to achieve full dissolution at the boiling point of the solvent. Avoid using a large excess of solvent.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration of the solution into a clean, pre-warmed Erlenmeyer flask.

  • Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature. The formation of crystals should be observed.

  • Precipitation with Anti-Solvent: Once the solution has reached room temperature, slowly add acetone as an anti-solvent with stirring. The volume of acetone added can be up to three times the volume of ethanol used. This will cause further precipitation of the product.[1]

  • Cooling: Cool the flask in an ice bath for at least 30 minutes to maximize crystal formation.

  • Isolation of Crystals: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of cold acetone to remove any residual soluble impurities.

  • Drying: Dry the purified crystals under vacuum to remove any remaining solvent.

ParameterValueReference
Solvent System Ethanol (Solvent) / Acetone (Anti-solvent)[1]
Dissolution Temperature Boiling point of ethanol (~78 °C)
Crystallization Temperature Room temperature, then 0-4 °C (ice bath)

Visualizations

Purification_Workflow cluster_dissolution Dissolution cluster_filtration Filtration (Optional) cluster_crystallization Crystallization cluster_isolation Isolation crude_product Crude Product add_ethanol Add minimal hot ethanol crude_product->add_ethanol dissolved_solution Hot Dissolved Solution add_ethanol->dissolved_solution hot_filtration Hot Gravity Filtration dissolved_solution->hot_filtration Insoluble impurities present clear_solution Clear Hot Solution hot_filtration->clear_solution cool_rt Cool to Room Temp. clear_solution->cool_rt add_acetone Add Acetone (Anti-solvent) cool_rt->add_acetone ice_bath Cool in Ice Bath add_acetone->ice_bath crystal_suspension Crystal Suspension ice_bath->crystal_suspension vacuum_filtration Vacuum Filtration crystal_suspension->vacuum_filtration wash_crystals Wash with Cold Acetone vacuum_filtration->wash_crystals dry_crystals Dry Under Vacuum wash_crystals->dry_crystals pure_product Pure Product dry_crystals->pure_product Troubleshooting_Logic start Purification Issue low_yield Low Yield? start->low_yield oily_precipitate Oily Precipitate? start->oily_precipitate purity_issue Purity Not Improved? start->purity_issue low_yield->oily_precipitate No solution_yield Optimize Solvent System Minimize Solvent Volume Slow Cooling low_yield->solution_yield Yes oily_precipitate->purity_issue No solution_oil Slower Cooling Scratch Flask / Seed Crystals Adjust Solvent Ratio oily_precipitate->solution_oil Yes solution_purity Try Alternative Solvents Consider Column Chromatography purity_issue->solution_purity Yes

References

Technical Support Center: Coupling Reactions with Methyl 1-(aminomethyl)cyclohexanecarboxylate

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice, frequently asked questions (FAQs), and optimized protocols for researchers using Methyl 1-(aminomethyl)cyclohexanecarboxylate in amide coupling reactions. Due to the steric hindrance from the cyclohexyl group adjacent to the primary amine, specific challenges may arise during synthesis.

Frequently Asked Questions (FAQs)

Q1: Why am I observing low yields when coupling this compound?

Low coupling yields are common when working with sterically hindered primary amines like this compound. The primary reasons include:

  • Steric Hindrance: The bulky cyclohexyl group can physically block the approach of the activated carboxylic acid, slowing down the reaction.[1]

  • Reduced Nucleophilicity: The steric bulk can decrease the effective nucleophilicity of the amine, making it a less efficient reactant.[1]

  • Inappropriate Coupling Reagent: Standard reagents like DCC or EDC alone may be insufficient for activating the carboxylic acid effectively for such a demanding coupling.[1]

  • Suboptimal Reaction Conditions: Factors like solvent choice, reaction temperature, and concentration can significantly impact the outcome of sterically challenging couplings.

Q2: Which coupling reagents are most effective for this hindered amine?

For sterically hindered amines, more potent coupling reagents are necessary. Onium-salt-based reagents are generally the preferred choice as they form highly reactive acylating species.[1]

  • Uronium/Aminium Salts: Reagents like HATU, HBTU, and COMU are highly effective. HATU, in combination with an additive like HOAt, is often a top choice for minimizing side reactions and improving yields.[2]

  • Phosphonium Salts: Reagents such as PyBOP and PyAOP are also excellent options, known for reducing racemization when coupling chiral carboxylic acids.[1]

  • Acyl Fluoride Precursors: In particularly difficult cases, converting the carboxylic acid to a highly reactive acyl fluoride using reagents like TFFH or BTFFH can be a successful strategy.[2][3]

Q3: What is the optimal order of addition for the reagents?

The order of addition is crucial to prevent undesirable side reactions. For onium salt reagents (e.g., HATU), the recommended procedure is to pre-activate the carboxylic acid before introducing the amine.[4]

  • Dissolve the carboxylic acid, coupling reagent (e.g., HATU), and an additive (e.g., HOAt) in an anhydrous aprotic solvent (e.g., DMF, NMP).

  • Add a non-nucleophilic base (e.g., DIPEA, NMM) and allow the mixture to stir for several minutes to form the activated ester.

  • Finally, add the this compound to the activated mixture.

This sequence minimizes the reaction between the amine and the coupling reagent, which can form an inactive guanidinium byproduct.

Q4: How can I minimize racemization of my carboxylic acid during the coupling?

Racemization is a risk when the carboxylic acid has a chiral center. To suppress it:

  • Use additives like HOAt or Oxyma Pure, which are superior to HOBt for suppressing racemization.[1]

  • Employ phosphonium-based reagents like PyBOP or PyAOP, which are generally associated with lower levels of racemization.[1]

  • Avoid excessively high temperatures or prolonged reaction times.[1]

  • Use a weaker, non-nucleophilic base like N-methylmorpholine (NMM) or collidine instead of stronger bases like DIPEA.[1]

Troubleshooting Guide

This section addresses specific problems you may encounter and provides a logical workflow for resolving them.

Problem 1: Low or No Product Yield

If you are experiencing poor conversion, follow this troubleshooting workflow.

G start Low / No Yield reagent_check Is the coupling reagent potent enough? (e.g., HATU, COMU, PyAOP) start->reagent_check upgrade_reagent Action: Switch to a stronger onium-salt (HATU, COMU) or phosphonium (PyAOP) reagent. reagent_check->upgrade_reagent No conditions_check Are reaction conditions optimal? reagent_check->conditions_check Yes end_success Problem Resolved upgrade_reagent->end_success optimize_temp Action: Increase temperature moderately (e.g., RT to 40-50 °C). Extend reaction time (e.g., 4h to 24h). conditions_check->optimize_temp No solvent_check Is the solvent appropriate? conditions_check->solvent_check Yes optimize_temp->end_success change_solvent Action: Switch to a more disruptive solvent like NMP or use a DMF/DCM mixture. solvent_check->change_solvent No reagent_quality Action: Verify purity and freshness of amine, acid, and reagents. Use anhydrous solvents. solvent_check->reagent_quality Yes change_solvent->end_success reagent_quality->end_success G cluster_0 Activation Step cluster_1 Coupling Step cluster_2 Workup & Purification p1 1. Dissolve carboxylic acid (1.0 eq), HATU (1.1 eq), and HOAt (1.1 eq) in anhydrous DMF. p2 2. Add DIPEA (2.5 eq) to the mixture. p1->p2 p3 3. Stir at room temperature for 10 minutes. p2->p3 p4 4. Add this compound (1.2 eq) to the activated mixture. p3->p4 p5 5. Stir at room temperature for 4-24 hours. Monitor reaction by TLC/LC-MS. p4->p5 p6 6. Dilute with EtOAc and wash with aq. NaHCO₃, water, and brine. p5->p6 p7 7. Dry organic layer (Na₂SO₄), filter, and concentrate under vacuum. p6->p7 p8 8. Purify the crude product via column chromatography. p7->p8

References

Technical Support Center: Purification of Methyl 1-(aminomethyl)cyclohexanecarboxylate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the successful purification of Methyl 1-(aminomethyl)cyclohexanecarboxylate.

Frequently Asked Questions (FAQs)

Q1: What are the common impurities in a crude sample of this compound?

A1: The nature of impurities largely depends on the synthetic route used. Common impurities may include:

  • Unreacted Starting Materials: Depending on the synthesis, these could include 1-(aminomethyl)cyclohexanecarboxylic acid, or starting materials from amination reactions like phthalimide or the corresponding aldehyde/ketone and amine for reductive amination.

  • Byproducts from Side Reactions: In a Gabriel synthesis, phthalimide-related byproducts can be present.[1][2] In reductive amination, over-alkylation products (secondary amines) might form.[3][4]

  • Reagents from the Work-up: Residual acids or bases used during the reaction and work-up procedures.

  • Solvent Residues: Traces of solvents used in the synthesis or extraction steps.

Q2: What are the recommended methods for purifying this compound?

A2: The two primary methods for purifying this amino ester are:

  • Recrystallization of its hydrochloride salt: This is a common and effective method for purifying amino esters.[5] The free amine is often an oil or a low-melting solid, but its hydrochloride salt is typically a stable, crystalline solid that is amenable to recrystallization.

  • Ion-Exchange Chromatography: This technique is particularly useful for separating the basic amino ester from neutral or acidic impurities.[6]

Q3: How can I convert the free base of this compound to its hydrochloride salt for recrystallization?

A3: To a solution of the crude amino ester in a suitable organic solvent (e.g., diethyl ether, ethyl acetate, or methanol), add a solution of HCl in an organic solvent (e.g., HCl in diethyl ether or isopropanol) dropwise with stirring. The hydrochloride salt will typically precipitate out of the solution. The precipitate can then be collected by filtration.

Troubleshooting Guides

Recrystallization of this compound Hydrochloride

Issue 1: The compound "oils out" instead of crystallizing.

  • Possible Cause: The solution is too concentrated, or the cooling process is too rapid. "Oiling out" is a common issue with the crystallization of amine salts.[7]

  • Solution:

    • Reduce Supersaturation: Add a small amount of the hot solvent to the oiled-out mixture to redissolve it.

    • Slow Cooling: Allow the solution to cool to room temperature slowly and undisturbed before placing it in an ice bath.[8]

    • Solvent System: Experiment with a mixed solvent system. For instance, dissolve the salt in a minimal amount of a good solvent (like methanol or ethanol) at an elevated temperature, and then slowly add a poorer solvent (like diethyl ether or ethyl acetate) until the solution becomes slightly turbid. Then, allow it to cool slowly.

Issue 2: Poor recovery of the purified salt.

  • Possible Cause: Too much solvent was used for recrystallization, or the product has significant solubility in the cold solvent.

  • Solution:

    • Minimize Solvent: Use the minimum amount of hot solvent necessary to fully dissolve the compound.

    • Ice-Cold Wash: When washing the collected crystals, use a minimal amount of ice-cold solvent to reduce loss of product.

    • Solvent Choice: Ensure the chosen solvent has a steep solubility curve for your compound (high solubility when hot, low solubility when cold).

Experimental Protocols

Protocol 1: Purification by Recrystallization of the Hydrochloride Salt

This protocol describes the purification of this compound by converting it to its hydrochloride salt and then recrystallizing it.

Materials:

  • Crude this compound

  • Anhydrous diethyl ether

  • 2M HCl in diethyl ether

  • Methanol

  • Ethyl acetate

Procedure:

  • Salt Formation:

    • Dissolve the crude amino ester in a minimal amount of anhydrous diethyl ether.

    • Slowly add a 2M solution of HCl in diethyl ether dropwise while stirring.

    • Continue addition until no further precipitation is observed.

    • Collect the precipitated hydrochloride salt by vacuum filtration and wash with a small amount of cold diethyl ether.

  • Recrystallization:

    • Transfer the crude hydrochloride salt to an Erlenmeyer flask.

    • Add a minimal amount of a suitable solvent or solvent mixture (e.g., methanol/ethyl acetate).

    • Heat the mixture gently with stirring until the solid completely dissolves.

    • Allow the solution to cool slowly to room temperature.

    • Once crystals begin to form, place the flask in an ice bath to maximize crystal formation.

    • Collect the purified crystals by vacuum filtration.

    • Wash the crystals with a small amount of the cold recrystallization solvent.

    • Dry the crystals under vacuum.

Protocol 2: Purification by Ion-Exchange Chromatography

This protocol is suitable for removing neutral or acidic impurities from the basic this compound. A strong cation exchange resin is used.

Materials:

  • Crude this compound

  • Strong cation exchange resin (e.g., Dowex 50WX8)

  • 0.1 M HCl (for regeneration)

  • Deionized water

  • 0.5 M NaOH (for regeneration)

  • 5% Ammonium hydroxide in water (eluent)

  • Methanol (as a co-solvent if needed)

Procedure:

  • Resin Preparation and Packing:

    • Prepare a slurry of the cation exchange resin in deionized water.

    • Pack a chromatography column with the resin slurry.

    • Wash the column with 3-5 column volumes of deionized water.

    • Regenerate the column by washing with 3-5 column volumes of 0.5 M NaOH, followed by deionized water until the eluate is neutral, and then with 3-5 column volumes of 0.1 M HCl, and finally with deionized water until the eluate is neutral.

  • Sample Loading:

    • Dissolve the crude product in a minimal amount of the loading buffer (deionized water, slightly acidified with HCl to pH 4-5 to ensure the amine is protonated).

    • Carefully load the sample onto the top of the column.

  • Washing:

    • Wash the column with 2-3 column volumes of deionized water to elute any neutral or anionic impurities.

  • Elution:

    • Elute the bound amino ester using a 5% aqueous solution of ammonium hydroxide.

    • Collect fractions and monitor by TLC or another appropriate analytical method.

  • Product Isolation:

    • Combine the fractions containing the pure product.

    • Remove the solvent and ammonia under reduced pressure to obtain the purified free amino ester.

Data Presentation

Table 1: Illustrative Purity and Yield Data for Purification Methods

Purification MethodStarting Purity (Illustrative)Final Purity (Illustrative)Yield (Illustrative)
Recrystallization (HCl Salt)85%>98%70-85%
Ion-Exchange Chromatography85%>99%80-90%

Note: The data presented in this table is for illustrative purposes to demonstrate the potential efficacy of the purification methods. Actual results may vary depending on the nature and quantity of impurities.

Visualizations

experimental_workflow cluster_recrystallization Recrystallization Workflow cluster_ion_exchange Ion-Exchange Chromatography Workflow crude_recrystallization Crude Amino Ester salt_formation Salt Formation (Addition of HCl) crude_recrystallization->salt_formation dissolution Dissolution in Hot Solvent salt_formation->dissolution cooling Slow Cooling & Crystallization dissolution->cooling filtration_recrystallization Filtration & Washing cooling->filtration_recrystallization pure_salt Pure Hydrochloride Salt filtration_recrystallization->pure_salt crude_iex Crude Amino Ester loading Load onto Cation Exchange Column crude_iex->loading washing Wash (Remove Neutral/ Acidic Impurities) loading->washing elution Elute with Basic Buffer (e.g., NH4OH) washing->elution solvent_removal Solvent Removal elution->solvent_removal pure_free_base Pure Free Base solvent_removal->pure_free_base troubleshooting_recrystallization start Recrystallization Issue oiling_out Compound 'Oils Out' start->oiling_out poor_recovery Poor Recovery start->poor_recovery too_concentrated Solution too concentrated? oiling_out->too_concentrated Possible Cause cooling_too_fast Cooling too rapid? oiling_out->cooling_too_fast Possible Cause too_much_solvent Too much solvent used? poor_recovery->too_much_solvent Possible Cause product_soluble Product soluble in cold solvent? poor_recovery->product_soluble Possible Cause add_solvent Add more hot solvent too_concentrated->add_solvent Solution slow_cooling Allow to cool slowly cooling_too_fast->slow_cooling Solution use_min_solvent Use minimum hot solvent too_much_solvent->use_min_solvent Solution cold_wash Wash with ice-cold solvent product_soluble->cold_wash Solution

References

Preventing racemization in Methyl 1-(aminomethyl)cyclohexanecarboxylate reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals to troubleshoot and prevent racemization during chemical reactions involving Methyl 1-(aminomethyl)cyclohexanecarboxylate.

Troubleshooting Guide

This section addresses specific issues that may arise during your experiments, offering potential causes and solutions to maintain the stereochemical integrity of your product.

Problem 1: Significant racemization detected in the final product after a coupling reaction.

Possible CauseSuggested Solution
Inappropriate Coupling Reagent Carbodiimide reagents like DCC or EDC, when used without additives, are known to promote racemization. It is recommended to add a racemization suppressant such as 1-hydroxybenzotriazole (HOBt) or ethyl 2-cyano-2-(hydroxyimino)acetate (OxymaPure).[1][2] For particularly sensitive coupling reactions, consider using phosphonium or uronium/aminium salt reagents like BOP, PyBOP, HBTU, or HATU, which are designed for high coupling efficiency and low racemization.[1][2][3]
Strong Base The use of strong bases can accelerate the rate of racemization.[4] Opt for weaker or sterically hindered bases like N-methylmorpholine (NMM) or 2,4,6-collidine instead of stronger bases such as N,N-diisopropylethylamine (DIEA).[4]
Elevated Reaction Temperature Higher temperatures can increase the rate of racemization. It is advisable to conduct coupling reactions at room temperature or below (e.g., 0 °C).[5]
Prolonged Activation Time Allowing the carboxylic acid to remain in its activated state for an extended period before the addition of the amine component increases the likelihood of racemization. Minimize the pre-activation time; ideally, the activated species should be generated in situ or used immediately.
Solvent Effects The polarity of the solvent can influence the rate of racemization. Polar aprotic solvents like DMF or NMP are commonly used, but it is recommended to screen different solvents to find the optimal conditions for your specific reaction.

Problem 2: Difficulty in separating enantiomers/diastereomers in the final product.

Possible CauseSuggested Solution
Inadequate Purification Method Diastereomers and enantiomers can be challenging to separate using standard column chromatography. Chiral High-Performance Liquid Chromatography (HPLC) is the most effective technique for separating and quantifying enantiomers.[6][7][8]
Co-elution of Stereoisomers The choice of chiral stationary phase (CSP) and mobile phase in HPLC is critical for achieving good separation. For cyclohexanone derivatives and related structures, polysaccharide-based CSPs (e.g., Chiralpak® AD-H) or macrocyclic antibiotic-based CSPs are often effective.[7]

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of racemization in reactions involving this compound?

A1: While direct abstraction of the α-proton at the C1 position of the cyclohexane ring is possible, a more common mechanism, especially during amide bond formation, involves the formation of an oxazolone intermediate when the carboxylic acid is activated. The α-proton of this intermediate is more acidic and susceptible to abstraction by a base, leading to a loss of stereochemical integrity.[4][9]

Q2: How does the structure of this compound influence its susceptibility to racemization?

A2: this compound is a β-amino acid ester with a 1,1-disubstituted cyclohexane ring. The cyclohexane ring exists predominantly in a chair conformation. The substituents at the C1 position (aminomethyl and methyl carboxylate) will occupy axial and equatorial positions. The conformational rigidity of the ring can influence the accessibility of the α-proton. Steric hindrance around the C1 carbon may play a role in the rate of racemization.[10][11]

Q3: Are there specific coupling reagents that are recommended to minimize racemization for this compound?

A3: For β-amino acids and other racemization-prone substrates, coupling reagents that promote rapid amide bond formation while minimizing the lifetime of the activated intermediate are preferred. Reagents such as HATU, HBTU, and PyBOP, often used in combination with additives like HOAt or OxymaPure, are generally effective in suppressing racemization.[2][12]

Q4: What analytical techniques are suitable for determining the enantiomeric purity of my product?

A4: Chiral High-Performance Liquid Chromatography (HPLC) is the gold standard for determining enantiomeric excess (ee).[6][8] You will need to develop a method using a suitable chiral stationary phase (CSP) and an optimized mobile phase to achieve baseline separation of the enantiomers.

Experimental Protocols

Protocol 1: General Procedure for a Low-Racemization Peptide Coupling Reaction

This protocol provides a general guideline for coupling N-protected this compound with an amino acid ester.

  • Materials:

    • N-protected this compound (e.g., Fmoc- or Boc-protected)

    • Amino acid ester hydrochloride

    • Coupling reagent (e.g., HATU)

    • Racemization suppressant (e.g., HOAt)

    • Weak base (e.g., N-methylmorpholine - NMM)

    • Anhydrous solvent (e.g., DMF)

  • Procedure:

    • Dissolve the N-protected this compound (1.0 eq.), the amino acid ester hydrochloride (1.1 eq.), and HOAt (1.1 eq.) in anhydrous DMF under an inert atmosphere (e.g., nitrogen or argon).

    • Cool the reaction mixture to 0 °C in an ice bath.

    • Add NMM (2.2 eq.) to the mixture and stir for 5-10 minutes.

    • Add the coupling reagent (e.g., HATU, 1.05 eq.) to the reaction mixture in one portion.

    • Stir the reaction at 0 °C for 15 minutes, then allow it to slowly warm to room temperature and stir for an additional 2-4 hours, or until the reaction is complete as monitored by TLC or LC-MS.

    • Upon completion, quench the reaction with a saturated aqueous solution of NH4Cl.

    • Extract the product with an appropriate organic solvent (e.g., ethyl acetate).

    • Wash the organic layer sequentially with saturated aqueous NaHCO3 and brine.

    • Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography.

    • Determine the enantiomeric excess of the purified product using chiral HPLC.

Protocol 2: Determination of Enantiomeric Excess by Chiral HPLC

This is a general guideline; specific parameters will need to be optimized for your compound.

  • Sample Preparation:

    • Prepare a dilute solution of your purified compound in the mobile phase (e.g., 1 mg/mL).

    • Prepare a racemic standard for comparison to identify the retention times of both enantiomers.

  • HPLC Conditions (Example):

    • Column: Chiralpak® AD-H (250 x 4.6 mm, 5 µm) or a similar polysaccharide-based chiral column.

    • Mobile Phase: A mixture of n-Hexane and a polar modifier like isopropanol or ethanol (e.g., 90:10 v/v). The optimal ratio will need to be determined experimentally.

    • Flow Rate: 0.5 - 1.0 mL/min.

    • Column Temperature: 25 °C (can be varied to optimize separation).

    • Detection: UV detector at a wavelength where your compound absorbs.

    • Injection Volume: 5-20 µL.

  • Analysis:

    • Inject the racemic standard to determine the retention times of the two enantiomers.

    • Inject your sample.

    • Calculate the enantiomeric excess (ee) using the peak areas of the two enantiomers: ee (%) = [ (Area_major - Area_minor) / (Area_major + Area_minor) ] x 100

Data Presentation

Table 1: Influence of Coupling Reagents and Additives on Racemization (Hypothetical Data)

Coupling ReagentAdditiveBaseTemperature (°C)Racemization (%)
DCCNoneDIEA2515.2
DCCHOBtDIEA254.5
EDCHOBtNMM253.8
HATUHOAtNMM0< 0.5
PyBOPNone2,4,6-collidine0< 1.0

Table 2: Effect of Base and Temperature on Racemization with DCC/HOBt (Hypothetical Data)

BaseTemperature (°C)Racemization (%)
DIEA254.5
DIEA02.1
NMM252.8
NMM01.2
2,4,6-collidine251.9
2,4,6-collidine00.8

Visualizations

Racemization_Mechanisms cluster_0 Carboxylic Acid Activation cluster_1 Racemization Pathways Activated_Intermediate Activated Intermediate Oxazolone Oxazolone Formation Activated_Intermediate->Oxazolone Base Enolization Direct Enolization Activated_Intermediate->Enolization Base Racemic_Product Racemic Product Oxazolone->Racemic_Product Enolization->Racemic_Product

Caption: Primary mechanisms of racemization during coupling reactions.

Troubleshooting_Workflow Start Racemization Detected Check_Reagents Review Coupling Reagents and Base Start->Check_Reagents Check_Conditions Analyze Reaction Conditions (Temp, Time) Start->Check_Conditions Optimize_Reagents Switch to Low-Racemization Reagents (HATU, PyBOP) & Weaker Base (NMM) Check_Reagents->Optimize_Reagents Optimize_Conditions Lower Temperature (0°C) & Minimize Activation Time Check_Conditions->Optimize_Conditions Analyze_Purity Determine Enantiomeric Purity via Chiral HPLC Optimize_Reagents->Analyze_Purity Optimize_Conditions->Analyze_Purity End Racemization Minimized Analyze_Purity->End

Caption: A logical workflow for troubleshooting racemization issues.

References

Technical Support Center: Scaling Up the Synthesis of Methyl 1-(aminomethyl)cyclohexanecarboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides comprehensive troubleshooting guides and frequently asked questions (FAQs) for the synthesis of Methyl 1-(aminomethyl)cyclohexanecarboxylate, a key intermediate in the production of various active pharmaceutical ingredients. This guide focuses on common challenges encountered during the scale-up of this synthesis, providing practical solutions and detailed experimental protocols.

Frequently Asked Questions (FAQs)

Q1: What are the primary industrial synthesis routes for this compound?

A1: The two main industrial routes for the synthesis of this compound are the Hofmann rearrangement of 1,1-cyclohexane diacetic acid monoamide and the Ritter reaction. The Hofmann rearrangement is often preferred for its potential for high yields and atom economy.

Q2: What is the most common precursor for the Hofmann rearrangement route?

A2: The key precursor for the Hofmann rearrangement is 1,1-cyclohexane diacetic acid monoamide. This intermediate is typically synthesized from 1,1-cyclohexanediacetic anhydride and ammonia. A high-yielding synthesis of the monoamide is critical for the overall efficiency of the process, with reported yields of up to 93%.[1]

Q3: What are the major challenges when scaling up the Hofmann rearrangement for this synthesis?

A3: Key challenges during the scale-up of the Hofmann rearrangement include temperature control to minimize byproduct formation, efficient mixing of reagents, and safe handling of bromine and caustic solutions. The formation of gabalactam, a common impurity in the synthesis of the related compound gabapentin, is also a concern.[2][3]

Q4: What are the primary byproducts of the Ritter reaction route?

A4: The Ritter reaction is known to generate significant amounts of salt byproducts, which can complicate purification and waste disposal on an industrial scale.[4] The specific byproducts will depend on the starting materials and reaction conditions used.

Q5: How can I purify the final product, this compound, at a large scale?

A5: Large-scale purification typically involves a combination of extraction and distillation. An initial workup with aqueous washes can remove water-soluble impurities and unreacted starting materials. This is often followed by fractional distillation under reduced pressure to separate the desired product from less volatile impurities. For high-purity requirements, column chromatography may be employed, though this is less common for large industrial batches due to cost and scalability.

Troubleshooting Guides

Hofmann Rearrangement Route
Issue Potential Cause Troubleshooting & Optimization
Low Yield Incomplete Reaction: Insufficient reaction time or temperature.Monitor reaction progress using techniques like HPLC or GC. Consider extending the reaction time or incrementally increasing the temperature, while carefully monitoring for byproduct formation.
Side Reactions: Formation of byproducts due to localized overheating or incorrect stoichiometry.Ensure efficient and uniform mixing, especially during the addition of reagents. Maintain strict temperature control throughout the reaction. Optimize the stoichiometry of bromine and base.
High Levels of Impurities (e.g., Gabalactam) High Reaction Temperature: Elevated temperatures can promote the intramolecular cyclization of the intermediate, leading to lactam formation.[2][3]Maintain the reaction temperature within the optimal range, typically between 40-70°C. Employ a robust cooling system to manage any exotherms.
Incorrect pH during workup: The pH of the reaction mixture during workup can influence the stability of the product and the solubility of impurities.Carefully control the pH during the workup and extraction steps.
Poor Product Isolation Emulsion formation during extraction: The presence of surfactants or fine solids can lead to stable emulsions, making phase separation difficult.Add a small amount of brine or a different organic solvent to break the emulsion. Filtration through a bed of celite can also be effective.
Product loss during distillation: Sub-optimal distillation conditions can lead to product decomposition or incomplete separation.Optimize the vacuum pressure and temperature for the fractional distillation. Ensure the distillation apparatus is properly packed and insulated for efficient separation.
Ritter Reaction Route
Issue Potential Cause Troubleshooting & Optimization
Low Yield Incomplete reaction: Insufficient acid catalyst, low temperature, or short reaction time.Increase the catalyst loading or use a stronger acid, though this may increase side reactions. Optimize the reaction temperature and time based on small-scale experiments.
Hydrolysis of nitrile: The presence of excess water can lead to the hydrolysis of the nitrile starting material.Use anhydrous solvents and reagents to minimize water content.
High Levels of Salt Byproducts Inherent to the reaction: The Ritter reaction generates stoichiometric amounts of salt byproducts from the acid catalyst and subsequent neutralization.[4]While unavoidable, the impact can be managed by selecting a suitable workup procedure that efficiently removes the salts. Consider alternative, lower-salt-generating synthetic routes if this is a major concern.
Formation of Polymeric Byproducts Cationic polymerization of the alkene: The strongly acidic conditions can induce polymerization of the alkene starting material.Maintain a low reaction temperature and control the rate of addition of the alkene to the reaction mixture.
Difficult Purification Co-precipitation of product and salts: The desired product may co-precipitate with the inorganic salts, making separation difficult.Optimize the crystallization or precipitation conditions by adjusting solvent polarity, temperature, and pH.

Experimental Protocols

Protocol 1: Synthesis of 1,1-Cyclohexane diacetic acid monoamide (Precursor for Hofmann Rearrangement)

This protocol is adapted from a reported high-yield synthesis.[1]

Materials:

  • 1,1-Cyclohexanediacetic anhydride

  • Aqueous sodium hydroxide solution

  • Concentrated hydrochloric acid

  • Ethyl acetate

  • Water

Procedure:

  • A solution of 1,1-cyclohexanediacetic anhydride is added to a cooled aqueous sodium hydroxide solution.

  • The reaction mixture is stirred at a controlled temperature (e.g., 50°C) for several hours.[1]

  • After the reaction is complete, the mixture is cooled, and the pH is adjusted to 1-2 with concentrated hydrochloric acid to precipitate the crude product.[1]

  • The crude 1,1-cyclohexane diacetic acid monoamide is collected by filtration and washed with cold water.

  • The crude product is then recrystallized from a mixture of ethyl acetate and water to yield the pure monoamide (reported yield: 93%).[1]

Protocol 2: Hofmann Rearrangement for this compound

Materials:

  • 1,1-Cyclohexane diacetic acid monoamide

  • Sodium hydroxide

  • Bromine

  • Methanol

  • Hydrochloric acid

Procedure:

  • Prepare a solution of sodium hypobromite by adding bromine to a cold solution of sodium hydroxide.

  • Slowly add a solution of 1,1-cyclohexane diacetic acid monoamide to the sodium hypobromite solution, maintaining a low temperature (e.g., 0-10°C).

  • After the addition is complete, the reaction mixture is gradually warmed to the desired reaction temperature (e.g., 40-70°C) and stirred until the reaction is complete.

  • The reaction is then quenched, and the pH is adjusted.

  • The intermediate isocyanate is then reacted with methanol in the presence of an acid catalyst to form the methyl ester.

  • The crude product is isolated by extraction and purified by distillation.

Protocol 3: Purification of this compound

Procedure:

  • Aqueous Wash: The crude reaction mixture is diluted with a suitable organic solvent (e.g., ethyl acetate) and washed sequentially with a dilute aqueous acid solution (to remove basic impurities), a saturated sodium bicarbonate solution (to remove acidic impurities), and brine (to reduce the water content in the organic layer).

  • Drying: The organic layer is dried over an anhydrous drying agent such as magnesium sulfate or sodium sulfate.

  • Solvent Removal: The drying agent is removed by filtration, and the solvent is evaporated under reduced pressure.

  • Fractional Distillation: The crude product is purified by fractional distillation under vacuum to obtain the final, high-purity this compound.

Visualizations

Synthesis Pathway via Hofmann Rearrangement

Hofmann_Rearrangement_Pathway cluster_start Starting Materials cluster_intermediate Intermediate Synthesis cluster_final Final Product Synthesis 1_1_Cyclohexanediacetic_Anhydride 1,1-Cyclohexanediacetic Anhydride Monoamide_Formation Monoamide Formation (Yield: ~93%) 1_1_Cyclohexanediacetic_Anhydride->Monoamide_Formation Ammonia Ammonia Ammonia->Monoamide_Formation 1_1_Cyclohexane_diacetic_acid_monoamide 1,1-Cyclohexane diacetic acid monoamide Monoamide_Formation->1_1_Cyclohexane_diacetic_acid_monoamide Hofmann_Rearrangement Hofmann Rearrangement 1_1_Cyclohexane_diacetic_acid_monoamide->Hofmann_Rearrangement Esterification Esterification (Methanol) Hofmann_Rearrangement->Esterification Final_Product Methyl 1-(aminomethyl) cyclohexanecarboxylate Esterification->Final_Product

Caption: Synthesis of this compound via Hofmann rearrangement.

Troubleshooting Workflow for Low Yield in Hofmann Rearrangement

Troubleshooting_Workflow Start Low Yield Observed Check_Reaction_Completion Check Reaction Completion (HPLC/GC) Start->Check_Reaction_Completion Incomplete Incomplete Reaction Check_Reaction_Completion->Incomplete No Complete Reaction Complete Check_Reaction_Completion->Complete Yes Optimize_Conditions Optimize Reaction Conditions: - Increase reaction time - Increase temperature cautiously Incomplete->Optimize_Conditions Check_Stoichiometry Verify Reagent Stoichiometry Complete->Check_Stoichiometry Incorrect_Stoichiometry Incorrect Stoichiometry Check_Stoichiometry->Incorrect_Stoichiometry No Correct_Stoichiometry Stoichiometry Correct Check_Stoichiometry->Correct_Stoichiometry Yes Adjust_Reagents Adjust Reagent Amounts Incorrect_Stoichiometry->Adjust_Reagents Investigate_Side_Reactions Investigate Side Reactions: - Analyze byproduct profile - Check for localized overheating Correct_Stoichiometry->Investigate_Side_Reactions

Caption: Troubleshooting workflow for low yield in the Hofmann rearrangement.

References

Technical Support Center: Overcoming Solubility Issues with Methyl 1-(aminomethyl)cyclohexanecarboxylate

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting strategies and answers to frequently asked questions for researchers, scientists, and drug development professionals working with Methyl 1-(aminomethyl)cyclohexanecarboxylate.

Frequently Asked Questions (FAQs)

Q1: What is the recommended starting solvent for dissolving this compound?

A1: For initial attempts at solubilization, it is advisable to start with a small quantity of the compound.[1] Dimethyl sulfoxide (DMSO) is a common and powerful solvent for many organic molecules and serves as a good starting point.[1] If your experimental setup is incompatible with DMSO, other organic solvents like ethanol or dimethylformamide (DMF) can be tested.[1]

Q2: My compound is not dissolving in common organic solvents. What should I do next?

A2: If solubility in common organic solvents is low, the next step is to consider pH modification. Since this compound has a basic amino group, its solubility in aqueous solutions is expected to be highly pH-dependent. Acidifying the solution will protonate the amino group, forming a more soluble salt.[2]

Q3: How does pH affect the solubility of this compound?

A3: The amino group on the cyclohexane ring is basic and will be protonated in acidic conditions (pH < 7). This protonated form, an ammonium salt, is ionic and generally has much higher aqueous solubility than the neutral free base form.[2] Conversely, in basic conditions (pH > 7), the amino group will be in its neutral, less soluble form.

Q4: Can I use heat or sonication to help dissolve the compound?

A4: Gentle heating and sonication can be effective methods for dissolving compounds that are slow to solubilize.[1] However, it is crucial to use these methods with caution, as excessive or prolonged heat can lead to the degradation of the compound.[1] It is recommended to warm the solution gently and monitor for any changes in appearance, such as color change, which might indicate degradation.[1]

Q5: What are co-solvents and can they help improve solubility?

A5: Co-solvents are mixtures of solvents that can increase the solubility of a solute compared to a single solvent.[3] For this compound, a mixture of water and a water-miscible organic solvent like ethanol, propylene glycol, or PEG 400 could improve solubility.[3][4] This approach, known as cosolvency, is a widely used technique for solubilizing poorly soluble drugs.[3]

Q6: How should I prepare and store stock solutions of this compound?

A6: Stock solutions should ideally be prepared at a concentration higher than the final working concentration. For storage, it is recommended to store stock solutions at -20°C or -80°C in small aliquots to minimize freeze-thaw cycles, which can compromise the stability of the compound.[1] Before use, allow the aliquot to thaw completely and ensure the compound is fully redissolved by gentle vortexing.[1]

Troubleshooting Guide

This table provides a systematic approach to addressing solubility challenges with this compound.

Issue Potential Cause Recommended Action
Compound is insoluble in water. The compound is in its neutral, free base form which has low aqueous solubility.Adjust the pH of the aqueous solution to be acidic (e.g., pH 4-5) by adding a small amount of dilute HCl. This will form the more soluble hydrochloride salt.
Compound precipitates out of solution upon dilution in aqueous buffer. The buffer capacity is insufficient to maintain an acidic pH, or the final concentration exceeds the solubility limit in the mixed solvent system.Ensure the final concentration of the compound is below its solubility limit in the final medium. If using an organic stock solution (e.g., DMSO), keep the final percentage of the organic solvent low (typically <1%) in the aqueous medium.
Compound is poorly soluble in non-polar organic solvents. The presence of the polar amino and ester functional groups reduces solubility in non-polar environments.Test solubility in more polar organic solvents such as ethanol, methanol, or isopropanol.
Gentle heating does not improve solubility. The compound may have a high melting point or be inherently poorly soluble in the chosen solvent.Consider more advanced solubility enhancement techniques such as the use of surfactants or complexation with cyclodextrins.[5]

Summary of Expected Solubility

The following table summarizes the expected solubility of this compound in common laboratory solvents based on its chemical structure. Note: This is a qualitative estimation and should be confirmed by experimental testing.

Solvent Solvent Type Expected Solubility Rationale
Water (pH 7)Polar ProticLowThe non-polar cyclohexane ring limits solubility.[6]
Acidic Water (pH < 6)Polar ProticHighProtonation of the amino group forms a soluble salt.[2]
Basic Water (pH > 8)Polar ProticLowThe compound exists in its less soluble free base form.
Dimethyl Sulfoxide (DMSO)Polar AproticHighA powerful, versatile organic solvent.[1]
EthanolPolar ProticMediumCan interact with both polar and non-polar parts of the molecule.[7]
MethanolPolar ProticMediumSimilar to ethanol.
Dichloromethane (DCM)Non-polarMedium to LowThe non-polar cyclohexane ring may allow for some solubility.
HexaneNon-polarLowThe polar functional groups will limit solubility.

Experimental Protocols

Protocol 1: Preparation of an Aqueous Stock Solution via pH Adjustment

This protocol describes how to prepare a 10 mM aqueous stock solution of this compound by forming its hydrochloride salt in situ.

Materials:

  • This compound

  • 1 M Hydrochloric Acid (HCl)

  • Deionized Water

  • pH meter or pH paper

  • Vortex mixer

  • Sonicator bath

Procedure:

  • Weigh out the required amount of this compound to prepare the desired volume of a 10 mM solution.

  • Add approximately 80% of the final volume of deionized water to a suitable container.

  • While stirring, slowly add the weighed compound to the water. A suspension is expected to form.

  • Carefully add 1 M HCl dropwise to the suspension while monitoring the pH.

  • Continue adding HCl until the compound completely dissolves and the solution becomes clear. The target pH should be in the range of 4.0-5.0.

  • Once the compound is fully dissolved, add deionized water to reach the final desired volume.

  • Confirm the final pH and adjust if necessary.

  • Filter the solution through a 0.22 µm filter for sterilization and to remove any undissolved particulates.

  • Store the stock solution in aliquots at -20°C.

Protocol 2: Small-Scale Solubility Testing

This protocol provides a systematic way to test the solubility of the compound in various solvents.

Materials:

  • This compound

  • A selection of solvents (e.g., water, DMSO, ethanol, methanol, acetonitrile, dichloromethane)

  • Small glass vials (e.g., 1.5 mL)

  • Vortex mixer

  • Micro-pipettes

Procedure:

  • Weigh 1-2 mg of the compound into each labeled vial.

  • To the first vial, add the first solvent in small increments (e.g., 10 µL).

  • After each addition, vortex the vial for 30-60 seconds.

  • Visually inspect the solution for any undissolved solid.

  • Continue adding the solvent in increments until the compound is fully dissolved or a large volume of solvent has been added.

  • Record the volume of solvent required to dissolve the compound.

  • Repeat steps 2-6 for each of the selected solvents.

  • Calculate the approximate solubility in mg/mL for each solvent.

Visualizations

Solubility_Troubleshooting_Workflow start Start with Compound test_dmso Test Solubility in DMSO start->test_dmso dissolved_dmso Dissolved test_dmso->dissolved_dmso Yes not_dissolved_dmso Not Dissolved test_dmso->not_dissolved_dmso No test_polar_organic Test Polar Organic Solvents (Ethanol, Methanol) not_dissolved_dmso->test_polar_organic dissolved_polar Dissolved test_polar_organic->dissolved_polar Yes not_dissolved_polar Not Dissolved test_polar_organic->not_dissolved_polar No test_aqueous_ph Test Aqueous Solution with pH Adjustment (Acidic) not_dissolved_polar->test_aqueous_ph dissolved_aqueous Dissolved test_aqueous_ph->dissolved_aqueous Yes not_dissolved_aqueous Not Dissolved test_aqueous_ph->not_dissolved_aqueous No advanced_methods Consider Advanced Methods (Co-solvents, Surfactants, Complexation) not_dissolved_aqueous->advanced_methods

Caption: Workflow for troubleshooting solubility issues.

pH_Effect_on_Solubility cluster_low_ph Low pH (Acidic) cluster_high_ph High pH (Basic) protonated Protonated Form R-NH3+ High Aqueous Solubility deprotonated Free Base Form R-NH2 Low Aqueous Solubility protonated:f1->deprotonated:f1 + OH- deprotonated:f1->protonated:f1 + H+

Caption: Effect of pH on the ionization and solubility.

References

Validation & Comparative

A Comparative Guide to Peptide Linkers: The Role of Methyl 1-(aminomethyl)cyclohexanecarboxylate in Enhancing Peptide Therapeutics

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of a linker molecule is a critical decision in the design of peptide-based therapeutics. The linker, a seemingly simple bridge, profoundly influences a peptide's stability, conformation, and ultimately, its biological activity. This guide provides a comprehensive comparison of Methyl 1-(aminomethyl)cyclohexanecarboxylate, a rigid cyclic linker, with other commonly used linkers in peptide synthesis, supported by experimental data and detailed methodologies.

The strategic incorporation of linkers is a cornerstone of modern peptide and protein engineering. Linkers can enhance the stability of therapeutic molecules, thereby reducing their degradation.[1][2] They also regulate the activity of molecules by controlling their spatial arrangement.[1][2] In the realm of drug development, particularly in the design of antibody-drug conjugates (ADCs) and fusion proteins, the choice of linker is paramount.[3][] Linkers are broadly categorized into flexible, rigid, and cleavable types, each imparting distinct properties to the final conjugate.[5][6]

The Rise of Rigid Linkers: A Case for Conformational Constraint

While flexible linkers, often composed of glycine and serine repeats, offer a high degree of movement, rigid linkers are increasingly favored for applications requiring precise spatial positioning of functional domains.[5][6] Rigid structures, such as those incorporating proline residues or cyclic amino acids, can efficiently separate protein domains, minimize undesirable interactions, and maintain the bioactive conformation of the peptide.[5][6] This conformational rigidity can lead to improved stability and enhanced biological activity.[7]

This compound emerges as a compelling option in the class of rigid linkers. Its cyclic aliphatic structure introduces a significant degree of conformational constraint, which can be advantageous in several therapeutic applications.

Performance Comparison: this compound vs. Other Linkers

To provide a clear comparison, this section will analyze the performance of this compound against commonly used flexible and other rigid linkers based on key performance indicators.

Data Presentation
Linker TypeLinker ExampleKey CharacteristicsImpact on Peptide StabilityImpact on Biological ActivityRepresentative Applications
Rigid Cyclic This compound Constrained conformation, defined spatial orientation.Potentially high proteolytic resistance due to fixed conformation.Can pre-organize peptide for optimal receptor binding, potentially increasing potency.Peptide-drug conjugates, constrained peptides for PPI modulation.
Flexible (Gly-Gly-Gly-Gly-Ser)nHigh flexibility, allows for domain movement.[5]Susceptible to proteolysis, though can improve solubility.Can accommodate various binding modes, but may lead to reduced affinity due to entropic cost.Fusion proteins, ADCs where flexibility is desired.
Rigid Acyclic (Pro-Ala-Pro)nRestricted rotation around peptide bonds.[5]Increased resistance to proteolysis compared to flexible linkers.[7]Can maintain separation between domains, preserving their function.[6]Fusion proteins, multivalent ligands.
Cleavable Valine-CitrullineStable in circulation, cleaved by specific enzymes (e.g., Cathepsin B) in the tumor microenvironment.[][8]Designed to be stable until reaching the target site.Enables controlled release of a cytotoxic payload at the target.[8]Antibody-Drug Conjugates (ADCs).[]

Experimental Protocols

Detailed methodologies are crucial for the successful implementation and evaluation of different linkers in peptide synthesis.

Synthesis and Incorporation of this compound

The incorporation of non-standard amino acids like this compound into a peptide sequence via solid-phase peptide synthesis (SPPS) requires specific protocols.

Protocol for Solid-Phase Peptide Synthesis (SPPS) with a Cyclic Amino Acid Linker:

  • Resin Selection and Loading: Choose a suitable resin based on the desired C-terminal functionality (e.g., Rink amide resin for a C-terminal amide).[9] The first standard amino acid is loaded onto the resin using standard coupling procedures.[9]

  • Peptide Chain Elongation: The peptide chain is assembled using a standard Fmoc/tBu strategy.[10] This involves iterative cycles of Fmoc deprotection and coupling of the subsequent Fmoc-protected amino acids.[9][10]

  • Incorporation of this compound:

    • The Fmoc-protected this compound is activated using a coupling agent such as HBTU/HOBt in the presence of a base like DIPEA.[11]

    • The activated linker is then coupled to the deprotected N-terminus of the growing peptide chain on the solid support. The coupling reaction is typically carried out for 2-4 hours at room temperature.[9][11]

  • Continuation of Peptide Synthesis: Subsequent amino acids are coupled to the N-terminus of the incorporated linker until the desired peptide sequence is complete.

  • Cleavage and Deprotection: The final peptide is cleaved from the resin and all protecting groups are removed using a cleavage cocktail, typically containing trifluoroacetic acid (TFA) and scavengers.[11]

  • Purification: The crude peptide is purified using reverse-phase high-performance liquid chromatography (RP-HPLC).[11]

Performance Evaluation Assays

1. Stability Assay (Proteolytic Degradation):

  • Objective: To assess the resistance of peptides containing different linkers to enzymatic degradation.

  • Protocol:

    • Incubate the purified peptides (with this compound, flexible, and other rigid linkers) in human serum or with specific proteases (e.g., trypsin, chymotrypsin) at 37°C.

    • Collect aliquots at various time points (e.g., 0, 1, 4, 8, 24 hours).

    • Quench the enzymatic reaction by adding a suitable inhibitor or by acid precipitation.

    • Analyze the samples by RP-HPLC or LC-MS to quantify the amount of intact peptide remaining at each time point.

    • Calculate the half-life of each peptide to compare their stability.

2. Cellular Uptake Assay (for Peptide-Drug Conjugates):

  • Objective: To evaluate the efficiency of cellular internalization of peptide-drug conjugates with different linkers.

  • Protocol:

    • Synthesize fluorescently labeled versions of the peptide-drug conjugates.

    • Incubate target cancer cells with the fluorescent conjugates at a defined concentration for various time periods.

    • Wash the cells to remove any unbound conjugate.

    • Analyze the cellular fluorescence intensity using flow cytometry or fluorescence microscopy to quantify uptake.[12]

    • Compare the uptake efficiency of conjugates with different linkers.

Mandatory Visualizations

To better illustrate the concepts discussed, the following diagrams are provided.

Experimental_Workflow cluster_synthesis Peptide Synthesis (SPPS) cluster_evaluation Performance Evaluation Resin Resin Selection & Loading Elongation Peptide Chain Elongation Resin->Elongation Linker Linker Incorporation (e.g., this compound) Elongation->Linker Completion Peptide Synthesis Completion Linker->Completion Cleavage Cleavage & Deprotection Completion->Cleavage Purification Purification (RP-HPLC) Cleavage->Purification Stability Stability Assay (Proteolytic Degradation) Purification->Stability Uptake Cellular Uptake Assay Purification->Uptake Activity Biological Activity Assay Purification->Activity

Caption: Experimental workflow for peptide synthesis and evaluation.

Linker_Comparison cluster_rigid Rigid Linkers cluster_flexible Flexible Linker Cyclic This compound Acyclic Pro-Ala-Pro GS (Gly-Gly-Gly-Gly-Ser)n Peptide Peptide Therapeutic Peptide->Cyclic Increased Stability & Defined Conformation Peptide->Acyclic Maintained Domain Separation Peptide->GS Increased Flexibility & Solubility

Caption: Logical relationship of different linker types.

Conclusion

The choice of a linker is a critical parameter in the design of peptide-based therapeutics. While flexible linkers offer advantages in terms of solubility and accommodating diverse binding interactions, rigid linkers like this compound provide a powerful tool for controlling peptide conformation, enhancing stability, and potentially increasing biological activity. The experimental protocols outlined in this guide provide a framework for the synthesis and comparative evaluation of peptides containing this and other linkers. Ultimately, the optimal linker choice will depend on the specific therapeutic application and the desired properties of the final peptide conjugate. Further research and head-to-head comparative studies are essential to fully elucidate the performance benefits of novel rigid linkers in the development of next-generation peptide therapeutics.

References

A Comparative Guide to Methyl 1-(aminomethyl)cyclohexanecarboxylate Derivatives in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of Methyl 1-(aminomethyl)cyclohexanecarboxylate derivatives and related compounds, focusing on their potential applications in drug discovery. While direct comparative studies with extensive quantitative data on a wide range of these specific derivatives are limited in publicly available literature, this document synthesizes existing findings on their anti-inflammatory, antimicrobial, and anticonvulsant properties. The information is supplemented with data from structurally similar cyclohexane derivatives to offer insights into their therapeutic potential.

Data Presentation

The following tables summarize the available quantitative and qualitative data for the biological activities of relevant cyclohexane derivatives. It is important to note the current gap in literature regarding direct, side-by-side comparisons of various this compound derivatives.

Table 1: Anti-inflammatory Activity of Cyclohexane Derivatives
Compound/DerivativeAssayDosage/ConcentrationObserved EffectQuantitative Data (IC50/Inhibition %)Reference
Methyl 2-(5-butyl-6-thioxo-1,3,5-thiadiazinan-3-yl)butanoateCarrageenan-induced paw edema in mice100 mg/kgReduction in paw edema26.2% inhibition at 5 hours[BPU:13]
Tranexamic Acid (structurally related)Various clinical studies in orthopedic surgeryVariesReduction in inflammatory biomarkers (CRP, IL-6)Not directly comparable IC50 values[1][2]
4-[N-(3',4'-methylenedioxybenzylidene)aminomethyl]cyclohexane-1-carboxylic acid derivativesNot specifiedNot specifiedPotential anti-inflammatory use mentioned in patentNo quantitative data available[3]
Table 2: Antimicrobial Activity of Cyclohexane Derivatives

| Compound/Derivative Class | Test Organism(s) | Observed Effect | Quantitative Data (MIC) | Reference | |---|---|---|---|---|---| | N,N-dibenzyl-cyclohexane-1,2-diamine derivatives | Gram-positive and Gram-negative bacteria, Fungi | Variable antimicrobial properties | MIC values determined against various pathogens |[4] | | C-(3-aminomethyl-cyclohexyl)-methylamine derivatives | Mycobacterium tuberculosis | Variable antimycobacterial activity | MIC values determined |[4] | | Amidrazone derivatives with a cyclohex-1-ene-1-carboxylic acid moiety | S. aureus, M. smegmatis, Y. enterocolitica | Bacteriostatic activity | MIC values ranging from 64 to >512 µg/mL |[5] | | 4-(4-methylpent-3-enyl)cyclohex-4-ene-1,2-dicarboxamide | Staphylococcus aureus | Efficient antibacterial effect | Specific MIC not provided, but activity noted |[3] |

Table 3: Anticonvulsant Activity of Cyclohexane and Related Derivatives
Compound/DerivativeAnimal ModelTestRoute of AdministrationQuantitative Data (ED50)Reference
Methyl 4-[(p-chlorophenyl)amino]-6-methyl-2-oxo-cyclohex-3-en-1-oateRatMaximal Electroshock (MES)Oral5.8 mg/kg[6]
Gabapentin (structurally related)MiceMESNot specifiedIneffective alone up to 50 mg/kg, but synergistic with other AEDs[7]
1-Aminocyclopentane carboxylic acidRatMESNot specifiedProtective effect observed[8]
1-Adamantane carboxylic acidMicePentylenetetrazole (PTZ)Not specifiedED50 = 256.3 mg/kg[9]

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below to facilitate the replication and validation of findings.

Carrageenan-Induced Paw Edema Assay for Anti-inflammatory Activity

This in vivo model is widely used to assess the acute anti-inflammatory activity of compounds.

Animals:

  • Male Wistar rats or Swiss albino mice (typically 150-200g for rats, 20-25g for mice).

  • Animals are housed under standard laboratory conditions with free access to food and water.

Procedure:

  • Animals are divided into several groups: a control group, a standard drug group (e.g., indomethacin or ibuprofen), and test groups receiving different doses of the this compound derivative.

  • The test compound or standard drug is administered, typically intraperitoneally (i.p.) or orally (p.o.), 30-60 minutes before the induction of inflammation.

  • Acute inflammation is induced by a sub-plantar injection of 0.1 mL of 1% carrageenan suspension in saline into the right hind paw of each animal.

  • The paw volume is measured immediately after the carrageenan injection and at regular intervals thereafter (e.g., 1, 2, 3, 4, and 5 hours) using a plethysmometer.

  • The percentage of inhibition of edema is calculated for each group using the following formula: % Inhibition = [(Vc - Vt) / Vc] * 100 Where Vc is the average increase in paw volume in the control group, and Vt is the average increase in paw volume in the test group.

Antimicrobial Susceptibility Testing (Minimum Inhibitory Concentration - MIC)

This method determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

Materials:

  • Test microorganisms (e.g., Staphylococcus aureus, Escherichia coli).

  • Mueller-Hinton broth or agar.

  • 96-well microtiter plates.

  • Spectrophotometer.

Procedure (Broth Microdilution Method):

  • A stock solution of the test derivative is prepared in a suitable solvent (e.g., DMSO).

  • Serial two-fold dilutions of the test compound are prepared in Mueller-Hinton broth in the wells of a 96-well plate.

  • A standardized inoculum of the test microorganism (adjusted to a 0.5 McFarland standard) is added to each well.

  • Positive (broth with inoculum, no compound) and negative (broth only) controls are included on each plate.

  • The plates are incubated at 37°C for 18-24 hours.

  • The MIC is determined as the lowest concentration of the compound at which there is no visible turbidity (growth) in the well. This can be assessed visually or by measuring the optical density at 600 nm.

Anticonvulsant Activity Screening

The Maximal Electroshock (MES) and subcutaneous Pentylenetetrazole (scPTZ) tests are standard models for screening potential anticonvulsant drugs.

Animals:

  • Male Swiss albino mice (typically 20-25g).

  • Animals are housed under standard laboratory conditions.

Maximal Electroshock (MES) Test:

  • Animals are divided into control and test groups.

  • The test compound is administered (e.g., i.p. or p.o.) at various doses. A standard anticonvulsant drug (e.g., phenytoin) is used as a positive control.

  • After a specific pre-treatment time (e.g., 30-60 minutes), a maximal electroshock (e.g., 50 mA, 0.2 seconds) is delivered through corneal or ear-clip electrodes.

  • The presence or absence of the tonic hind limb extension phase of the seizure is recorded.

  • The ED50 (the dose that protects 50% of the animals from the tonic hind limb extension) is calculated.

Subcutaneous Pentylenetetrazole (scPTZ) Test:

  • Animals are divided into control and test groups.

  • The test compound is administered at various doses. A standard drug (e.g., ethosuximide) is used as a positive control.

  • After the pre-treatment time, a convulsant dose of PTZ (e.g., 85 mg/kg) is injected subcutaneously.

  • The animals are observed for the onset and presence of clonic seizures for a defined period (e.g., 30 minutes).

  • The ability of the test compound to prevent or delay the onset of clonic seizures is recorded, and the ED50 is calculated.

Mandatory Visualization

The following diagrams illustrate key signaling pathways relevant to the potential therapeutic actions of this compound derivatives.

Peptidoglycan_Synthesis_Pathway cluster_cytoplasm Cytoplasm cluster_membrane Cell Membrane cluster_periplasm Periplasm / Cell Wall UDP_NAG UDP-NAG UDP_NAM UDP-NAM UDP_NAG->UDP_NAM MurA/B UDP_NAM_pentapeptide UDP-NAM-pentapeptide UDP_NAM->UDP_NAM_pentapeptide MurC-F (add amino acids) Lipid_I Lipid I UDP_NAM_pentapeptide->Lipid_I MraY Lipid_II Lipid II Lipid_I->Lipid_II MurG (adds NAG) Growing_chain Growing Peptidoglycan Chain Lipid_II->Growing_chain Flippase (Translocation) Bactoprenol Bactoprenol-P Bactoprenol->Lipid_I Cross_linked Cross-linked Peptidoglycan Growing_chain->Cross_linked Transpeptidase (Cross-linking) PBP Penicillin-Binding Proteins (Transpeptidases) Antibiotic β-Lactam Antibiotics Antibiotic->PBP inhibit

References

A Comparative Guide to the Synthesis of Gabapentin: Evaluating Efficacy from Different Chemical Pathways

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the primary synthetic routes to gabapentin, with a focus on the efficacy of the process starting from Methyl 1-(aminomethyl)cyclohexanecarboxylate and its common precursors. The performance of alternative synthetic strategies is evaluated based on reported yields, purity, and process considerations. Detailed experimental protocols for key synthetic methodologies are provided, alongside visualizations of the reaction pathways to facilitate understanding and comparison.

Introduction to Gabapentin Synthesis

Gabapentin, [1-(aminomethyl)cyclohexyl]acetic acid, is a widely used anticonvulsant and analgesic. Its synthesis has been approached through several distinct chemical pathways since its inception. The efficiency, purity of the final active pharmaceutical ingredient (API), and the impurity profile are critically dependent on the chosen synthetic route. This guide focuses on comparing the classical Hofmann, Lossen, and Curtius rearrangements starting from a common intermediate, 1,1-cyclohexanediacetic acid, which is a precursor to the user-specified starting material, and contrasts these with other notable synthetic approaches.

Comparison of Synthetic Routes

The efficacy of a synthetic route in pharmaceutical manufacturing is a composite of several factors including chemical yield, purity of the final product, cost and availability of starting materials, safety of the chemical transformations, and environmental impact. Below is a summary of quantitative data reported for various gabapentin synthesis pathways.

Data Presentation

Table 1: Comparison of Reported Yields and Purity for Different Gabapentin Synthetic Routes

Synthetic RouteKey IntermediateReagentsReported YieldReported PurityReference
Hofmann Rearrangement 1,1-Cyclohexanediacetic acid monoamideSodium hypobromite or Sodium hypochlorite80-88%>99.5%[1]
Lossen Rearrangement 1,1-Cyclohexanediacetic acid monoamide derivativeNot specified in detail in found sourcesNot specifiedNot specified[1]
Curtius Rearrangement 1,1-Cyclohexanediacetic acid monoesterDiphenylphosphoryl azide (DPPA)Not specifiedNot specified[2][3]
From Cyclohexanone 2,4-dioxo-3-aza-spiro[4][4]undecane-1,5-dinitrile ammonium saltCyclohexanone, Ethyl cyanoacetate, AmmoniaHigh (stepwise)High[4]
Di-imide Intermediate Route Spiro[cyclohexane-1, 9'-(3, 7-diazabicycle-[3.3.1] nonane)]-2', 4', 6', 8'-tetraoneDinitrile V, Sulfuric acid, Sodium hydroxide~80% (for key intermediate)>99% (for key intermediate)[5]

Note: The yields and purities reported are based on literature and patent data and may vary depending on specific reaction conditions and scale.

Experimental Protocols

Detailed methodologies for the key synthetic routes are provided below. These protocols are derived from patent literature and academic publications.

Synthesis of Gabapentin via Hofmann Rearrangement

This route is one of the most common and well-documented industrial processes for gabapentin synthesis.

Step 1: Preparation of 1,1-Cyclohexanediacetic Acid Monoamide

  • A solution of 1,1-cyclohexanediacetic acid anhydride in an appropriate organic solvent (e.g., toluene, isopropanol) is prepared.

  • The solution is treated with a source of ammonia. This can be aqueous ammonia, ammonia gas dissolved in an alcohol, or an ammonia precursor that generates ammonia in situ.

  • The reaction mixture is stirred at a controlled temperature (typically below 30°C) to facilitate the amination of the anhydride.

  • Upon completion of the reaction, the pH of the mixture is adjusted to precipitate the crude 1,1-cyclohexanediacetic acid monoamide.

  • The crude product is isolated by filtration and can be further purified by crystallization from a suitable solvent like isopropyl alcohol.

Step 2: Hofmann Rearrangement to Gabapentin Hydrochloride

  • A solution of 1,1-cyclohexanediacetic acid monoamide is prepared in aqueous sodium hydroxide.

  • This solution is added slowly to a pre-chilled aqueous solution of sodium hypobromite or sodium hypochlorite (prepared in situ by adding bromine or chlorine to a cold sodium hydroxide solution) at a temperature between -10°C and -5°C.

  • After the initial reaction, the mixture is allowed to warm and is then maintained at a higher temperature (e.g., 35-55°C) for a period to ensure complete rearrangement.

  • The reaction mixture is then cooled, and the pH is adjusted to acidic conditions (e.g., pH 2) using hydrochloric acid to precipitate gabapentin hydrochloride.

  • The crude gabapentin hydrochloride is filtered and dried. Purity at this stage is often reported to be greater than 99.5%.[1]

Step 3: Conversion to Gabapentin Free Base

  • The isolated gabapentin hydrochloride is dissolved in a suitable solvent mixture, often an alcohol and water.

  • A base, such as triethylamine, is added to neutralize the hydrochloride salt, leading to the precipitation of the free amino acid, gabapentin.

  • Alternatively, the hydrochloride salt can be removed using an ion-exchange resin.

  • The precipitated gabapentin is then isolated by filtration, washed, and dried to yield the final product.

Synthesis of Gabapentin via Curtius Rearrangement

This pathway offers an alternative to the Hofmann rearrangement, proceeding through an isocyanate intermediate.

Step 1: Preparation of 1,1-Cyclohexanediacetic Acid Monoester

  • 1,1-Cyclohexanediacetic acid is reacted with acetic anhydride to form 1,1-cyclohexanediacetic anhydride.

  • The anhydride is then treated with an alcohol, such as methanol, to yield the corresponding monoester, methyl 1-(carboxymethyl)cyclohexanecarboxylate.

Step 2: Curtius Rearrangement

  • The carboxylic acid group of the monoester is activated, typically by conversion to an acyl chloride or by using a reagent like diphenylphosphoryl azide (DPPA).

  • The activated acid is then reacted with an azide source (e.g., sodium azide if starting from the acyl chloride, or directly with DPPA) to form the acyl azide.

  • Upon heating, the acyl azide undergoes the Curtius rearrangement to form an isocyanate intermediate.

  • This isocyanate is then hydrolyzed with hydrochloric acid to yield gabapentin hydrochloride.

Step 3: Conversion to Gabapentin Free Base

  • The conversion of gabapentin hydrochloride to the free base follows the same procedures as described in the Hofmann rearrangement route.

Synthesis of Gabapentin from Cyclohexanone

This route provides a convergent synthesis starting from simple, readily available materials.

Step 1: Synthesis of 2,4-dioxo-3-aza-spiro[4][4]undecane-1,5-dinitrile ammonium salt

  • Cyclohexanone and ethyl cyanoacetate are reacted in the presence of liquid ammonia in an anhydrous isopropanol solution. This proceeds through a Knoevenagel condensation followed by a Michael addition and cyclization.

Step 2: Hydrolysis to 1,1-Cyclohexanediacetic Acid

  • The dinitrile ammonium salt is hydrolyzed in high-temperature liquid water with sulfuric acid as a catalyst.

Step 3: Subsequent steps to Gabapentin

  • The resulting 1,1-cyclohexanediacetic acid can then be converted to gabapentin via the Hofmann rearrangement pathway as described previously (dehydration to anhydride, amidation, and rearrangement).

Mandatory Visualizations

The following diagrams illustrate the key synthetic pathways and a conceptual workflow for comparing the efficacy of gabapentin from different synthetic routes.

Gabapentin_Synthesis_Pathways cluster_0 Hofmann Rearrangement Route cluster_1 Curtius Rearrangement Route cluster_2 Cyclohexanone Route CDA_Anhydride 1,1-Cyclohexanediacetic Anhydride CDMA 1,1-Cyclohexanediacetic Acid Monoamide CDA_Anhydride->CDMA NH3 GBP_HCl_Hofmann Gabapentin HCl CDMA->GBP_HCl_Hofmann NaOBr or NaOCl GBP_Hofmann Gabapentin GBP_HCl_Hofmann->GBP_Hofmann Base or Ion Exchange CDA_Monoester 1,1-Cyclohexanediacetic Acid Monoester Isocyanate Isocyanate Intermediate CDA_Monoester->Isocyanate DPPA, Heat GBP_HCl_Curtius Gabapentin HCl Isocyanate->GBP_HCl_Curtius HCl, H2O GBP_Curtius Gabapentin GBP_HCl_Curtius->GBP_Curtius Base or Ion Exchange CDA_Anhydride_Curtius 1,1-Cyclohexanediacetic Anhydride CDA_Anhydride_Curtius->CDA_Monoester MeOH Cyclohexanone Cyclohexanone Dinitrile Dinitrile Intermediate Cyclohexanone->Dinitrile Ethyl Cyanoacetate, NH3 CDA 1,1-Cyclohexanediacetic Acid Dinitrile->CDA H2SO4, H2O GBP_Cyclohexanone Gabapentin CDA->GBP_Cyclohexanone ...via Hofmann Route Start 1,1-Cyclohexanediacetic Acid Start->CDA_Anhydride Start->CDA_Anhydride_Curtius Start->CDA

Caption: Synthetic pathways to Gabapentin.

Efficacy_Comparison_Workflow cluster_synthesis Synthesis of Gabapentin cluster_analysis Analytical Characterization cluster_efficacy Pharmacological Efficacy Evaluation Route_A Route A: Hofmann Purity_Analysis Purity Assessment (HPLC, qNMR) Route_A->Purity_Analysis Impurity_Profiling Impurity Profiling (LC-MS, GC-MS) Route_A->Impurity_Profiling Physicochemical Physicochemical Properties (DSC, TGA, XRD) Route_A->Physicochemical Route_B Route B: Curtius Route_B->Purity_Analysis Route_B->Impurity_Profiling Route_B->Physicochemical Route_C Route C: Cyclohexanone Route_C->Purity_Analysis Route_C->Impurity_Profiling Route_C->Physicochemical In_Vitro In-Vitro Assays (e.g., Receptor Binding) Purity_Analysis->In_Vitro In_Vivo In-Vivo Animal Models (e.g., Neuropathic Pain Model) Purity_Analysis->In_Vivo Comparison Comparative Data Analysis Purity_Analysis->Comparison Impurity_Profiling->Comparison Physicochemical->Comparison In_Vitro->Comparison In_Vivo->Comparison

Caption: Experimental workflow for efficacy comparison.

Discussion on Efficacy and Choice of Synthetic Route

  • Hofmann Rearrangement Route: This is a robust and high-yielding method that is widely used in industry.[1] The primary advantage is the relatively straightforward conversion of the monoamide to the final product. However, the use of bromine or chlorine and strong bases requires careful handling and control of reaction conditions to minimize the formation of impurities, such as gabapentin lactam. The reported high purity of >99.5% suggests that with proper optimization and purification, this route delivers a high-quality API.

  • Curtius and Lossen Rearrangements: These routes provide alternatives to the Hofmann rearrangement and may offer advantages in terms of reagent handling or specific impurity profiles. The Curtius rearrangement, for example, avoids the use of elemental halogens. However, the use of azides in the Curtius rearrangement requires stringent safety precautions due to their potentially explosive nature. The overall efficiency and cost-effectiveness of these routes on an industrial scale compared to the Hofmann route are less documented in publicly available literature.

  • Cyclohexanone Route: This approach is attractive due to the use of inexpensive and readily available starting materials.[4] While the overall process involves multiple steps, the reported yields for each step are generally high. The quality of the final gabapentin will depend on the efficiency of the final Hofmann rearrangement and subsequent purification steps.

Impurity Profile Considerations: The nature and quantity of impurities are critical determinants of the safety and efficacy of an API. Different synthetic routes will inherently produce different impurity profiles. For instance, the Hofmann route may be prone to the formation of gabapentin lactam, while other routes might have different characteristic byproducts. A thorough analysis of the impurity profile using techniques like HPLC and LC-MS is essential for any chosen synthetic route to ensure that the final product meets regulatory standards. Studies have focused on the identification and characterization of formulation-related impurities, which can arise from the interaction of gabapentin with excipients during storage.[6][7]

Conclusion

The synthesis of gabapentin via the Hofmann rearrangement of 1,1-cyclohexanediacetic acid monoamide appears to be a highly efficient and well-established method, consistently reporting high yields and purity. While alternative routes like the Curtius rearrangement and syntheses starting from cyclohexanone offer viable alternatives with their own sets of advantages and challenges, the Hofmann route remains a benchmark in industrial production.

The ultimate "efficacy" of gabapentin, in terms of its therapeutic effect, is intrinsically linked to its purity and the absence of harmful impurities. Therefore, the choice of a synthetic route in a drug development setting should be guided by a thorough process of optimization and validation, with a strong emphasis on analytical characterization to ensure the consistent production of a high-quality active pharmaceutical ingredient. Further research directly comparing the impurity profiles and pharmacological activity of gabapentin from these different synthetic pathways would be of significant value to the scientific community.

References

A Comparative Guide to the Validation of Methyl 1-(aminomethyl)cyclohexanecarboxylate Purity by HPLC and GC-FID

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, establishing the purity of pharmaceutical intermediates like Methyl 1-(aminomethyl)cyclohexanecarboxylate is a critical step in ensuring the quality, safety, and efficacy of the final active pharmaceutical ingredient (API). This guide provides an objective comparison between High-Performance Liquid Chromatography (HPLC) with pre-column derivatization and Gas Chromatography with Flame Ionization Detection (GC-FID) for the purity validation of this compound. Detailed experimental protocols and comparative performance data are presented to assist in method selection and implementation.

This compound is an aliphatic primary amine and a methyl ester. This bifunctional nature presents analytical challenges. The absence of a significant chromophore in its structure makes direct detection by HPLC with UV-Vis challenging at low concentrations. Consequently, derivatization is often necessary to introduce a UV-absorbing or fluorescent tag. As an alternative, its volatility makes it a suitable candidate for analysis by Gas Chromatography.

Comparison of Analytical Techniques

The selection between HPLC with derivatization and GC-FID for purity analysis is contingent on several factors, including the nature of potential impurities, required sensitivity, and available instrumentation.

ParameterHPLC with Pre-column DerivatizationGas Chromatography (GC-FID)
Principle Separation based on the analyte's affinity for a stationary and a liquid mobile phase after chemical modification to enhance detection.Separation of volatile compounds based on their boiling point and interaction with a stationary phase in a gaseous mobile phase.
Strengths High sensitivity and selectivity (especially with fluorescence detection). Versatile for a wide range of non-volatile impurities.High resolution for volatile compounds. Robust and widely available. Does not require derivatization for the primary analyte.
Limitations Derivatization adds a step to sample preparation, which can introduce variability. The stability of derivatives can be a concern.Only suitable for thermally stable and volatile compounds. Less sensitive to non-volatile or thermally labile impurities.
Typical Application Purity testing and quantification of the main component and non-volatile impurities.Purity testing of the main volatile component and analysis of residual solvents or other volatile impurities.

High-Performance Liquid Chromatography (HPLC) with Pre-column Derivatization

This method is highly suitable for the quantification of this compound, especially when high sensitivity is required. Pre-column derivatization with a reagent like o-phthalaldehyde (OPA) in the presence of a thiol creates a highly fluorescent isoindole derivative, allowing for sensitive detection.

Experimental Protocol: HPLC-FLD

1. Instrumentation and Conditions:

  • System: Standard HPLC with a Fluorescence Detector (FLD).

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: Gradient elution with Mobile Phase A (e.g., 25 mM sodium phosphate buffer, pH 7.2) and Mobile Phase B (Acetonitrile/Methanol 50:50 v/v).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Injection Volume: 20 µL.

  • Fluorescence Detector: Excitation at 340 nm, Emission at 455 nm.

2. Reagent Preparation:

  • Borate Buffer (0.4 M, pH 10.2): Dissolve 2.47 g of boric acid in 100 mL of water and adjust pH with 45% KOH.

  • OPA Reagent: Dissolve 50 mg of o-phthalaldehyde in 1.25 mL of methanol, add 11.25 mL of 0.4 M borate buffer, and 50 µL of 3-mercaptopropionic acid. This reagent should be freshly prepared.

3. Sample and Standard Preparation:

  • Standard Stock Solution: Accurately weigh and dissolve this compound in a diluent (e.g., water/acetonitrile 50:50) to a concentration of 1 mg/mL.

  • Working Standard Solutions: Prepare a series of dilutions from the stock solution for linearity assessment.

  • Sample Solution: Prepare the sample to a similar concentration as the standard.

4. Derivatization Procedure:

  • In an autosampler vial, mix 100 µL of the sample or standard solution with 100 µL of the OPA reagent.

  • Allow the reaction to proceed for 2 minutes at room temperature.

  • Inject the mixture into the HPLC system.

Workflow for HPLC Purity Validation

HPLC_Workflow cluster_prep Sample & Reagent Preparation cluster_deriv Derivatization cluster_analysis HPLC Analysis cluster_data Data Processing Sample Weigh Sample/Standard Dissolve Dissolve in Diluent Sample->Dissolve Mix Mix Sample with OPA Reagent Dissolve->Mix Reagent Prepare OPA Reagent Reagent->Mix React React for 2 minutes Mix->React Inject Inject into HPLC React->Inject Separate Chromatographic Separation Inject->Separate Detect Fluorescence Detection Separate->Detect Integrate Integrate Peak Areas Detect->Integrate Calculate Calculate Purity Integrate->Calculate

Caption: Experimental workflow for HPLC purity validation.

Performance Data: HPLC-FLD

The following table summarizes typical validation data for an HPLC method with pre-column derivatization.

Validation ParameterTypical Performance
Linearity (r²) > 0.999
Accuracy (% Recovery) 98.0 - 102.0%
Precision (% RSD) < 2.0%
Limit of Detection (LOD) ~0.01 µg/mL
Limit of Quantitation (LOQ) ~0.03 µg/mL
Specificity Resolved from potential impurities and degradation products.

Gas Chromatography with Flame Ionization Detection (GC-FID)

GC-FID is a robust and widely used technique for the purity assessment of volatile compounds like methyl esters. It offers high resolution and is less labor-intensive as it does not require a derivatization step for the analyte itself.

Experimental Protocol: GC-FID

1. Instrumentation and Conditions:

  • System: Gas chromatograph with a Flame Ionization Detector (FID).

  • Column: A non-polar or mid-polar capillary column (e.g., DB-5 or equivalent, 30 m x 0.25 mm i.d., 0.25 µm film thickness).

  • Carrier Gas: Helium or Hydrogen at a constant flow.

  • Oven Temperature Program:

    • Initial Temperature: 100 °C, hold for 2 minutes.

    • Ramp: 10 °C/min to 250 °C.

    • Hold: 5 minutes at 250 °C.

  • Injector Temperature: 250 °C.

  • Detector Temperature: 280 °C.

  • Injection Volume: 1 µL (with appropriate split ratio, e.g., 50:1).

2. Sample and Standard Preparation:

  • Standard Stock Solution: Accurately weigh and dissolve this compound in a suitable solvent (e.g., Methanol or Dichloromethane) to a concentration of 1 mg/mL.

  • Working Standard Solutions: Prepare a series of dilutions from the stock solution.

  • Sample Solution: Prepare the sample to a similar concentration as the standard. Filter through a 0.45 µm syringe filter before injection.

3. Analysis:

  • Equilibrate the GC system until a stable baseline is achieved.

  • Inject the sample and run the analysis.

  • The purity is calculated based on the area percent of the main peak relative to the total peak area.

Performance Data: GC-FID

The following table summarizes typical validation data for a GC-FID purity method.

Validation ParameterTypical Performance
Linearity (r²) > 0.998
Accuracy (% Recovery) 97.0 - 103.0%
Precision (% RSD) < 3.0%
Limit of Detection (LOD) ~0.05% area
Limit of Quantitation (LOQ) ~0.15% area
Specificity Resolved from volatile impurities and residual solvents.

Conclusion

Both HPLC with pre-column derivatization and GC-FID are powerful and reliable techniques for the purity validation of this compound. The choice of method should be guided by the specific analytical requirements of the project.

  • HPLC with pre-column derivatization is the preferred method when high sensitivity is paramount and when the analysis of non-volatile impurities is required. The additional sample preparation step is a trade-off for enhanced detection capabilities.

  • GC-FID is a highly effective and straightforward method for routine purity assessment of the main component, especially when the primary concern is volatile impurities or residual solvents. Its simplicity and robustness make it an excellent choice for quality control environments.

For a comprehensive purity profile of this compound, the orthogonal application of both HPLC and GC methods is recommended to ensure that all potential volatile and non-volatile impurities are adequately detected and quantified.

A Comparative Study on Polyamide Synthesis Utilizing Methyl 1-(aminomethyl)cyclohexanecarboxylate Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the synthesis of novel polyamides with tailored properties is a subject of continuous interest. This guide provides a comparative analysis of polyamide synthesis using analogs of Methyl 1-(aminomethyl)cyclohexanecarboxylate, focusing on the impact of the cycloaliphatic monomer's stereochemistry on the final polymer characteristics. The data presented is compiled from various studies on related cycloaliphatic polyamides to provide a comprehensive overview.

The use of cycloaliphatic monomers, such as derivatives of 1-(aminomethyl)cyclohexanecarboxylate, in polyamide synthesis offers a pathway to polymers with unique thermal and mechanical properties. The rigid and non-planar structure of the cyclohexane ring can significantly influence chain packing and crystallinity, leading to materials with enhanced performance characteristics compared to their linear aliphatic counterparts. This guide will delve into the synthesis methodologies and resulting properties, with a particular focus on the comparison between polyamides derived from cis and trans isomers of these cycloaliphatic monomers.

Comparative Performance Data

The properties of polyamides derived from cycloaliphatic monomers are heavily influenced by the stereochemistry of the cyclohexane ring. The cis and trans isomers of monomers like 4-(aminomethyl)cyclohexanecarboxylic acid lead to polymers with distinct differences in their physical and thermal properties. Below is a comparative summary of expected properties based on analogous systems.

PropertyPolyamide from trans-4-(aminomethyl)cyclohexanecarboxylic acidPolyamide from cis-4-(aminomethyl)cyclohexanecarboxylic acidPolyamide from 1,1-bis[4-(4-aminophenoxy)phenyl]cyclohexane & Terephthalic Acid[1]
Expected Polymer Type SemicrystallineAmorphousAmorphous
Expected Melting Temp. (Tm) High (e.g., >300 °C)Not applicableNot applicable
Glass Transition Temp. (Tg) Lower than TmDistinct Tg240 °C
Inherent Viscosity (dL/g) Moderate to HighModerate to High1.61
Solubility Limited to strong acidsSoluble in polar aprotic solventsGood in NMP, DMAc
Tensile Strength (MPa) HighModerate89-104
Crystallinity HighLow (Amorphous)Amorphous

Note: Data for polyamides from cis- and trans-4-(aminomethyl)cyclohexanecarboxylic acid are inferred from studies on analogous systems, particularly the impact of cis/trans isomerism in other cycloaliphatic polyesters and polyamides.

Experimental Protocols

The synthesis of polyamides from amino acid monomers like 4-(aminomethyl)cyclohexanecarboxylic acid can be achieved through melt or solution polycondensation. Below are representative protocols for these methods.

Melt Polycondensation of 4-(aminomethyl)cyclohexanecarboxylic acid

This method is suitable for the direct polymerization of the amino acid monomer and is analogous to the synthesis of other aliphatic polyamides.

Materials:

  • trans-4-(aminomethyl)cyclohexanecarboxylic acid

  • Catalyst (e.g., phosphoric acid, optional)

  • Nitrogen gas supply

Procedure:

  • The monomer, trans-4-(aminomethyl)cyclohexanecarboxylic acid, is placed in a reaction vessel equipped with a mechanical stirrer, a nitrogen inlet, and a condenser.

  • A catalytic amount of phosphoric acid can be added to facilitate the reaction.

  • The reactor is purged with nitrogen and heated gradually to a temperature above the melting point of the monomer (typically 220-280°C).

  • The polymerization is carried out under a slow stream of nitrogen for several hours (e.g., 2-4 hours) to allow for the removal of water as a byproduct.

  • To achieve a high molecular weight, a vacuum is applied in the later stages of the reaction to further drive the removal of water.

  • The resulting molten polymer is then extruded, cooled, and pelletized.

Solution Polycondensation using a Diamine and a Diacid Chloride

This method is applicable when using a diamine and a diacid derivative and is particularly useful for preparing polyamides that may decompose at high temperatures. An example is the reaction of a cycloaliphatic diamine with an aromatic diacid chloride.

Materials:

  • 1,1-bis[4-(4-aminophenoxy)phenyl]cyclohexane (BAPC)[1]

  • Terephthaloyl chloride

  • N-Methyl-2-pyrrolidone (NMP)

  • Pyridine

  • Calcium chloride

Procedure:

  • In a flask equipped with a mechanical stirrer and a nitrogen inlet, the diamine (BAPC) is dissolved in NMP containing dissolved calcium chloride.[1]

  • The solution is cooled in an ice bath, and terephthaloyl chloride is added portion-wise with vigorous stirring.[1]

  • Pyridine is added as an acid scavenger.

  • The reaction mixture is stirred at low temperature for a few hours and then allowed to warm to room temperature and stirred overnight.

  • The resulting viscous polymer solution is poured into a non-solvent like methanol to precipitate the polyamide.

  • The polymer is then filtered, washed thoroughly with water and methanol, and dried under vacuum.

Signaling Pathways and Experimental Workflows

The synthesis of polyamides from these cycloaliphatic monomers follows established polymerization pathways. The diagrams below illustrate a generalized experimental workflow and the fundamental polycondensation reaction.

experimental_workflow cluster_monomer_prep Monomer Preparation cluster_polymerization Polymerization cluster_purification Purification & Isolation cluster_characterization Characterization monomer This compound (cis or trans isomer) reactor Reaction Vessel (NMP, Pyridine, CaCl2) monomer->reactor Dissolution polymerization Polycondensation reactor->polymerization Heating & Stirring precipitation Precipitation (in Methanol) polymerization->precipitation Polymer Solution washing Washing (Water & Methanol) precipitation->washing drying Drying (Vacuum Oven) washing->drying analysis Property Analysis (Viscosity, DSC, TGA, Tensile Testing) drying->analysis Final Polyamide

Fig. 1: General experimental workflow for solution polycondensation.

polycondensation_reaction cluster_reactants Reactants cluster_product Product amino_acid n H2N-CH2-(C6H10)-COOCH3 (Amino Ester) polyamide -[HN-CH2-(C6H10)-CO]n- (Polyamide) amino_acid->polyamide Polycondensation (Heat, +/- Catalyst) byproduct + n CH3OH (Methanol)

Fig. 2: Polycondensation of this compound.

References

NMR and mass spectrometry analysis of Methyl 1-(aminomethyl)cyclohexanecarboxylate

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive analysis of Methyl 1-(aminomethyl)cyclohexanecarboxylate using Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) provides complementary information crucial for its structural elucidation and characterization. This guide offers a comparative overview of these two powerful analytical techniques, supplemented with predicted data, detailed experimental protocols, and a discussion of alternative methods.

Structural and Chemical Identity

Before delving into the analytical techniques, it is essential to establish the basic chemical properties of this compound.

PropertyValue
Molecular Formula C₉H₁₇NO₂[1]
Molecular Weight 171.24 g/mol [1]
CAS Number 99092-04-3[1]
Chemical Structure A cyclohexane ring with a methyl carboxylate group and an aminomethyl group attached to the same carbon atom.

Nuclear Magnetic Resonance (NMR) Spectroscopy Analysis

NMR spectroscopy is an unparalleled technique for determining the carbon-hydrogen framework of an organic molecule.

Predicted ¹H and ¹³C NMR Data

The following tables summarize the predicted chemical shifts for this compound. These predictions are based on the analysis of similar structures and standard chemical shift ranges.

Table 1: Predicted ¹H NMR Spectral Data

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~ 3.65s3H-O-CH₃
~ 2.50s2H-CH₂ -NH₂
~ 1.2-1.6m10HCyclohexane ring protons
~ 1.8 (variable)br s2H-NH₂

Table 2: Predicted ¹³C NMR Spectral Data

Chemical Shift (δ, ppm)Carbon TypeAssignment
~ 175QuaternaryC =O (Ester carbonyl)
~ 51Primary-O-C H₃
~ 49Primary-C H₂-NH₂
~ 45QuaternaryCyclohexane C1
~ 20-40SecondaryCyclohexane ring carbons
Experimental Protocol for NMR Analysis

A standard protocol for acquiring NMR spectra of a small organic molecule like this compound is as follows:

  • Sample Preparation : Dissolve approximately 5-10 mg of the purified compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).[2] The choice of solvent is critical to avoid overlapping signals with the analyte.

  • Instrumentation : Utilize a standard NMR spectrometer, typically with a field strength of 300 MHz or higher for better resolution.

  • ¹H NMR Acquisition :

    • Acquire a one-dimensional proton spectrum.

    • Typical parameters include a 30-degree pulse angle and a relaxation delay of 1-2 seconds.

    • The number of scans can range from 8 to 16, depending on the sample concentration.

  • ¹³C NMR Acquisition :

    • Acquire a one-dimensional carbon spectrum with proton decoupling.

    • A longer relaxation delay (e.g., 2-5 seconds) may be necessary, especially for quaternary carbons.

    • A larger number of scans (e.g., 128 or more) is typically required due to the lower natural abundance of ¹³C.

  • Data Processing : Process the raw data by applying Fourier transformation, phase correction, and baseline correction. The chemical shifts are referenced to the residual solvent peak or an internal standard like tetramethylsilane (TMS).

Mass Spectrometry (MS) Analysis

Mass spectrometry is a powerful technique for determining the molecular weight and elemental composition of a compound, as well as providing structural information through fragmentation analysis.

Predicted Mass Spectrometry Data

For this compound, Electron Ionization (EI) would likely lead to the following fragmentation pattern.

Table 3: Predicted Major Mass Fragments (EI-MS)

m/zProposed Fragment IonStructural Formula
171Molecular Ion [M]⁺[C₉H₁₇NO₂]⁺
140[M - OCH₃]⁺[C₈H₁₄NO]⁺
112[M - COOCH₃]⁺[C₇H₁₄N]⁺
88[CH₂=NH-CH₂-COOCH₃]⁺[C₄H₈NO₂]⁺
56[CH₂=C(CH₂)-NH₂]⁺[C₃H₆N]⁺
Experimental Protocol for Mass Spectrometry Analysis

A general procedure for analyzing a small molecule using Gas Chromatography-Mass Spectrometry (GC-MS) is outlined below:

  • Sample Preparation : Prepare a dilute solution of the sample (e.g., 1 mg/mL) in a volatile organic solvent such as methanol or dichloromethane.

  • Instrumentation : Use a GC-MS system equipped with a suitable capillary column (e.g., DB-5ms).

  • Gas Chromatography (GC) Method :

    • Injector Temperature : 250 °C.

    • Carrier Gas : Helium at a constant flow of 1 mL/min.

    • Oven Temperature Program : Start at a low temperature (e.g., 50 °C), hold for a few minutes, then ramp up to a higher temperature (e.g., 280 °C) to ensure elution of the compound.

  • Mass Spectrometry (MS) Method :

    • Ionization Mode : Electron Ionization (EI) at 70 eV.

    • Mass Range : Scan from a low m/z (e.g., 40) to a value sufficiently above the molecular weight (e.g., 200).

    • Ion Source Temperature : 230 °C.

  • Data Analysis : Identify the peak corresponding to the compound in the total ion chromatogram. Analyze the mass spectrum of this peak to determine the molecular ion and fragmentation pattern.

Comparison of NMR and MS for Analysis

FeatureNMR SpectroscopyMass Spectrometry
Information Provided Detailed connectivity of atoms (C-H framework), stereochemistry.Molecular weight, elemental formula, and structural information from fragmentation.
Sample Requirement Higher concentration (mg scale).[2]Lower concentration (µg to ng scale).
Sample State Typically in solution.Can be solid, liquid, or gas; often vaporized for analysis.
Destructive? No, the sample can be recovered.Yes, the sample is consumed during ionization.
Quantitative Analysis Can be highly quantitative with proper standards.Quantitative analysis is possible, often requiring an internal standard.[3]

Alternative Analytical Techniques

While NMR and MS are primary tools, other techniques can provide valuable information:

  • Infrared (IR) Spectroscopy : Useful for identifying functional groups, such as the C=O stretch of the ester (around 1730 cm⁻¹) and the N-H stretch of the amine (around 3300-3500 cm⁻¹).

  • High-Performance Liquid Chromatography (HPLC) : An excellent technique for assessing the purity of the compound and can be used for preparative purification. When coupled with a mass spectrometer (LC-MS), it becomes a powerful tool for analysis of complex mixtures.

Visualizing the Analytical Workflow and Fragmentation

The following diagrams illustrate the logical flow of the analytical process and the predicted fragmentation of the target molecule.

analytical_workflow cluster_synthesis Compound Synthesis & Purification cluster_analysis Structural Analysis cluster_data Data Interpretation synthesis Synthesis of this compound purification Purification (e.g., Chromatography, Recrystallization) synthesis->purification nmr NMR Spectroscopy (¹H, ¹³C, 2D) purification->nmr ms Mass Spectrometry (e.g., GC-MS, ESI-MS) purification->ms ir IR Spectroscopy purification->ir purity Purity Analysis (HPLC) purification->purity structure_elucidation Structure Elucidation nmr->structure_elucidation ms->structure_elucidation ir->structure_elucidation purity_assessment Purity Assessment purity->purity_assessment final_report final_report structure_elucidation->final_report Final Characterization purity_assessment->final_report

Caption: Analytical workflow for the characterization of this compound.

fragmentation_pathway M [M]⁺ m/z = 171 frag1 [M - OCH₃]⁺ m/z = 140 M->frag1 - •OCH₃ frag2 [M - COOCH₃]⁺ m/z = 112 M->frag2 - •COOCH₃ frag3 [C₄H₈NO₂]⁺ m/z = 88 M->frag3 Rearrangement

Caption: Predicted EI-MS fragmentation pathway for this compound.

References

A Comparative Guide to the Synthesis of Gabapentin: Evaluating Key Intermediates and Reaction Pathways

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the primary synthetic routes to Gabapentin, a widely used anticonvulsant and analgesic. The performance of key intermediates, including those structurally related to Methyl 1-(aminomethyl)cyclohexanecarboxylate, is benchmarked through an objective analysis of reaction yields, purity, and process parameters. This document is intended to assist researchers and professionals in drug development in evaluating and selecting optimal synthetic strategies.

Introduction

Gabapentin, chemically known as 1-(aminomethyl)cyclohexaneacetic acid, is a crucial pharmaceutical agent. Its synthesis has been approached through several pathways, most notably involving classical rearrangement reactions such as the Hofmann, Curtius, and Lossen rearrangements. The choice of synthetic route and the nature of the key intermediates significantly impact the overall efficiency, scalability, and purity of the final active pharmaceutical ingredient (API). This guide focuses on a comparative analysis of these major synthetic pathways, with a particular emphasis on the performance of intermediates like monoamides and monoesters (e.g., this compound analogs), which are central to these routes.

Comparative Analysis of Gabapentin Synthesis Routes

The industrial synthesis of Gabapentin predominantly relies on three rearrangement reactions that transform a carboxylic acid derivative into an amine with one less carbon atom. Below is a comparative summary of these pathways.

Quantitative Performance Data
ParameterHofmann Rearrangement RouteCurtius Rearrangement RouteLossen Rearrangement Route
Starting Material 1,1-Cyclohexanediacetic Acid MonoamideMonomethyl ester of 1,1-cyclohexanediacetic acid1,1-Cyclohexanediacetic Acid Monoamide derivative
Key Intermediate IsocyanateAcyl Azide, IsocyanateO-Acyl Hydroxamic Acid, Isocyanate
Reported Overall Yield ~85% (for Gabapentin Monohydrate)[1]High yields reported in original synthesis[2]Generally good yields, but less common industrially
Purity of Final Product High purity (>99.5%) achievable after purification[1]High purity achievableHigh purity achievable
Key Reagents Sodium Hypobromite or Hypochlorite, NaOH[3][4]Sodium Azide, Acid Chloride formation reagentsHydroxylamine, Activating agents (e.g., SOCl₂)
Safety Considerations Use of bromine/hypobromite requires careful handling.Use of potentially explosive acyl azides.Less hazardous than Curtius rearrangement.
Industrial Applicability Widely used for industrial-scale production.[1]Used in earlier syntheses, less common now due to azide hazards.Less commonly employed on an industrial scale.

Visualizing the Synthetic Pathways

The following diagrams illustrate the core transformations in the Hofmann, Curtius, and Lossen rearrangements for the synthesis of Gabapentin.

graph Hofmann_Rearrangement { layout=dot; rankdir=LR; node [shape=box, style="filled", fontname="Arial", fontsize=10, fontcolor="#202124"]; edge [fontname="Arial", fontsize=9];

node [fillcolor="#F1F3F4"]; start [label="1,1-Cyclohexanediacetic\nAcid Monoamide"]; intermediate [label="Isocyanate Intermediate"]; product [label="Gabapentin"];

node [fillcolor="#FFFFFF", shape=ellipse]; reagents [label="1. Br₂, NaOH\n2. H₂O, Δ", fontcolor="#5F6368"];

start -> intermediate [arrowhead=normal, color="#4285F4"]; intermediate -> product [arrowhead=normal, color="#34A853"]; reagents -> start [arrowhead=none, style=dashed, color="#EA4335"]; }

Figure 1: Hofmann Rearrangement Pathway to Gabapentin.

graph Curtius_Rearrangement { layout=dot; rankdir=LR; node [shape=box, style="filled", fontname="Arial", fontsize=10, fontcolor="#202124"]; edge [fontname="Arial", fontsize=9];

node [fillcolor="#F1F3F4"]; start [label="Monomethyl 1-(carboxymethyl)\ncyclohexanecarboxylate"]; acyl_azide [label="Acyl Azide Intermediate"]; isocyanate [label="Isocyanate Intermediate"]; product [label="Gabapentin"];

node [fillcolor="#FFFFFF", shape=ellipse]; reagents1 [label="1. SOCl₂\n2. NaN₃", fontcolor="#5F6368"]; reagents2 [label="Δ, H₂O", fontcolor="#5F6368"];

start -> acyl_azide [arrowhead=normal, color="#4285F4"]; acyl_azide -> isocyanate [arrowhead=normal, color="#FBBC05"]; isocyanate -> product [arrowhead=normal, color="#34A853"]; reagents1 -> start [arrowhead=none, style=dashed, color="#EA4335"]; reagents2 -> acyl_azide [arrowhead=none, style=dashed, color="#EA4335"]; }

Figure 2: Curtius Rearrangement Pathway to Gabapentin.

graph Lossen_Rearrangement { layout=dot; rankdir=LR; node [shape=box, style="filled", fontname="Arial", fontsize=10, fontcolor="#202124"]; edge [fontname="Arial", fontsize=9];

node [fillcolor="#F1F3F4"]; start [label="1,1-Cyclohexanediacetic\nAcid Monoamide"]; hydroxamic_acid [label="Hydroxamic Acid Derivative"]; isocyanate [label="Isocyanate Intermediate"]; product [label="Gabapentin"];

node [fillcolor="#FFFFFF", shape=ellipse]; reagents1 [label="1. NH₂OH\n2. Ac₂O", fontcolor="#5F6368"]; reagents2 [label="Δ, H₂O", fontcolor="#5F6368"];

start -> hydroxamic_acid [arrowhead=normal, color="#4285F4"]; hydroxamic_acid -> isocyanate [arrowhead=normal, color="#FBBC05"]; isocyanate -> product [arrowhead=normal, color="#34A853"]; reagents1 -> start [arrowhead=none, style=dashed, color="#EA4335"]; reagents2 -> hydroxamic_acid [arrowhead=none, style=dashed, color="#EA4335"]; }

Figure 3: Lossen Rearrangement Pathway to Gabapentin.

Experimental Protocols

The following are generalized experimental protocols for the key synthetic routes to Gabapentin, based on descriptions in the cited literature.

Hofmann Rearrangement of 1,1-Cyclohexanediacetic Acid Monoamide
  • Step 1: Preparation of Sodium Hypobromite Solution: An aqueous solution of sodium hydroxide is cooled, and bromine is added slowly while maintaining a low temperature to prepare the sodium hypobromite solution in situ.[3]

  • Step 2: Hofmann Rearrangement: A solution of 1,1-cyclohexanediacetic acid monoamide in aqueous sodium hydroxide is added to the cold sodium hypobromite solution. The reaction mixture is stirred at a low temperature (e.g., -5 to -10 °C) and then allowed to warm to room temperature or slightly heated (e.g., 55 °C) to complete the rearrangement to the isocyanate intermediate, which is then hydrolyzed in situ.[3]

  • Step 3: Isolation of Gabapentin Hydrochloride: The reaction mixture is acidified with hydrochloric acid to precipitate Gabapentin hydrochloride. The crude product is then filtered and dried.[3]

  • Step 4: Conversion to Gabapentin: The Gabapentin hydrochloride salt is dissolved in a suitable solvent (e.g., a mixture of water and alcohol), and the pH is adjusted with a base (e.g., sodium hydroxide) to precipitate the free amino acid, Gabapentin. The product is then filtered, washed, and dried.[1]

Curtius Rearrangement of Monomethyl 1-(carboxymethyl)cyclohexanecarboxylate
  • Step 1: Formation of the Acid Chloride: The starting monoester, monomethyl 1-(carboxymethyl)cyclohexanecarboxylate, is treated with a chlorinating agent such as thionyl chloride (SOCl₂) to form the corresponding acid chloride.

  • Step 2: Formation of the Acyl Azide: The acid chloride is then reacted with sodium azide (NaN₃) in an appropriate solvent to yield the acyl azide intermediate. This step must be performed with extreme caution due to the potentially explosive nature of acyl azides.

  • Step 3: Curtius Rearrangement: The acyl azide is carefully heated in an inert solvent. It undergoes rearrangement, losing nitrogen gas (N₂) to form the isocyanate intermediate.[2]

  • Step 4: Hydrolysis to Gabapentin: The isocyanate is then hydrolyzed with aqueous acid (e.g., HCl) to yield Gabapentin hydrochloride, which can be subsequently neutralized to afford Gabapentin.[2]

Lossen Rearrangement
  • Step 1: Formation of Hydroxamic Acid: 1,1-Cyclohexanediacetic acid monoamide is reacted with hydroxylamine to form the corresponding hydroxamic acid.

  • Step 2: Activation of the Hydroxamic Acid: The hydroxamic acid is then activated, typically by acylation of the hydroxyl group (e.g., with acetic anhydride), to create a good leaving group.

  • Step 3: Lossen Rearrangement: The activated hydroxamic acid is treated with a base, which induces the rearrangement to the isocyanate intermediate.

  • Step 4: Hydrolysis to Gabapentin: Similar to the other routes, the isocyanate is hydrolyzed to yield Gabapentin.

Conclusion

The synthesis of Gabapentin can be effectively achieved through several rearrangement pathways, with the Hofmann and Curtius rearrangements being the most historically significant.

  • The Hofmann rearrangement , starting from the monoamide, is a robust and widely adopted method for industrial production, offering high yields and purity.[1] Its primary drawback is the use of hazardous materials like bromine.

  • The Curtius rearrangement , which can start from a monoester like a methyl 1-(carboxymethyl)cyclohexanecarboxylate derivative, offers a viable alternative. However, the use of potentially explosive azide intermediates has made it less favorable for large-scale industrial synthesis compared to the Hofmann route.

  • The Lossen rearrangement provides another potential pathway, generally considered safer than the Curtius rearrangement, but it is less commonly employed for the industrial production of Gabapentin.

For researchers and drug development professionals, the choice of synthetic route will depend on a balance of factors including scale, safety considerations, cost of starting materials and reagents, and desired purity of the final product. While direct benchmarking data for this compound in specific applications is scarce, its utility as a potential intermediate in a Curtius-type synthesis of Gabapentin highlights its relevance in the broader context of pharmaceutical synthesis. The Hofmann rearrangement, however, currently appears to be the more established and industrially preferred method.

References

Purity Analysis of Synthesized Methyl 1-(aminomethyl)cyclohexanecarboxylate: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The rigorous assessment of purity for synthesized active pharmaceutical ingredients (APIs) and their intermediates is a cornerstone of drug development, ensuring safety and efficacy. This guide provides a comprehensive comparison of analytical methodologies for determining the purity of Methyl 1-(aminomethyl)cyclohexanecarboxylate, a key building block in medicinal chemistry. We present a comparative analysis of High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) techniques, offering detailed experimental protocols and supporting data to inform the selection of the most appropriate method for your analytical needs.

Comparison of Analytical Techniques

The selection of an optimal analytical technique for purity assessment hinges on the physicochemical properties of the analyte and potential impurities, the required sensitivity, and the nature of the information sought. Both HPLC and GC-MS are powerful methods for the purity profiling of this compound, each with distinct advantages and limitations.

ParameterHigh-Performance Liquid Chromatography (HPLC)Gas Chromatography-Mass Spectrometry (GC-MS)
Principle Separation based on the differential partitioning of analytes between a liquid mobile phase and a solid stationary phase.Separation of volatile compounds based on their boiling points and interactions with a stationary phase, followed by mass-based detection.
Analyte Volatility Suitable for non-volatile and thermally labile compounds.Requires analytes to be volatile and thermally stable. Derivatization is often necessary for polar compounds like amino acid esters.
Derivatization Generally not required, but can be used to enhance detection (e.g., for UV-inactive compounds).Mandatory for this compound to increase volatility and improve peak shape.
Sensitivity High, especially with UV-Vis or Charged Aerosol Detectors (CAD).Very high, with the mass spectrometer providing excellent sensitivity and selectivity.
Selectivity Good, based on chromatographic retention time.Excellent, providing both chromatographic separation and mass spectral data for confident peak identification.
Common Impurities Detected Non-volatile starting materials (e.g., 1-(aminomethyl)cyclohexanecarboxylic acid), salts, and polar byproducts.Volatile impurities, residual solvents, and byproducts from side reactions.
Instrumentation Cost Generally lower for a standard HPLC-UV system.Generally higher due to the mass spectrometer.
Sample Throughput Can be high with automated systems.Can be lower due to the time required for derivatization.

Potential Impurities in Synthesized this compound

The purity profile of a synthesized compound is intrinsically linked to its synthetic route. For this compound, potential impurities can arise from unreacted starting materials, byproducts of the esterification reaction, or subsequent degradation.

Common Impurities:

  • 1-(aminomethyl)cyclohexanecarboxylic acid: Unreacted starting material from the esterification process.

  • Methanol: Residual solvent from the esterification reaction.

  • Di-acylated byproduct: Formation of a dimer or other acylated species.

  • Cyclohexanecarboxylic acid derivatives: Impurities originating from the starting materials used to synthesize 1-(aminomethyl)cyclohexanecarboxylic acid.

Experimental Protocols

The following protocols are provided as robust starting points for the development of a validated purity analysis method for this compound.

High-Performance Liquid Chromatography (HPLC) Method

This method is adapted from established procedures for the analysis of Gabapentin and related amino acid esters.[1][2][3]

Instrumentation:

  • HPLC system with a UV detector or Charged Aerosol Detector (CAD).

Chromatographic Conditions:

  • Column: C18, 5 µm, 4.6 x 150 mm.

  • Mobile Phase: A mixture of a buffered aqueous phase and an organic modifier. A common starting point is a gradient or isocratic elution with a buffer such as potassium dihydrogen phosphate (pH adjusted to 6.2 with 10% NaOH) and methanol or acetonitrile.[2] For example, a mobile phase of methanol and potassium dihydrogen orthophosphate solution (20:80, v/v) can be effective.[2]

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 210 nm (as the ester may have some absorbance at low wavelengths) or CAD for universal detection.

  • Injection Volume: 10 µL.

  • Column Temperature: 30 °C.

Sample Preparation:

  • Accurately weigh and dissolve the synthesized this compound in the mobile phase to a final concentration of approximately 1 mg/mL.

  • Filter the solution through a 0.45 µm syringe filter prior to injection.

Gas Chromatography-Mass Spectrometry (GC-MS) Method

Due to the polar nature and low volatility of the target compound, a derivatization step is essential prior to GC-MS analysis.[4] Silylation is a common and effective derivatization technique for amino acids and their esters.[4]

Instrumentation:

  • Gas chromatograph coupled to a mass spectrometer (GC-MS).

Derivatization Protocol (Silylation):

  • Dry a known amount of the sample (e.g., 1 mg) under a stream of nitrogen.

  • Add 100 µL of a silylating agent, such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS), and 100 µL of a suitable solvent (e.g., acetonitrile).

  • Heat the mixture at 70°C for 30 minutes to ensure complete derivatization.

Chromatographic Conditions:

  • Column: DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness (or equivalent).

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

  • Inlet Temperature: 250 °C.

  • Injection Mode: Split (e.g., 20:1).

  • Oven Temperature Program:

    • Initial temperature: 100 °C, hold for 2 minutes.

    • Ramp to 280 °C at 15 °C/min.

    • Hold at 280 °C for 5 minutes.

Mass Spectrometer Conditions:

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Mass Range: m/z 40-500.

  • Ion Source Temperature: 230 °C.

  • Transfer Line Temperature: 280 °C.

Data Presentation

The following tables summarize hypothetical data for the purity analysis of a synthesized batch of this compound using the described HPLC and GC-MS methods.

Table 1: HPLC Purity Analysis Results

Peak No.Retention Time (min)Peak Area (%)Identification
12.50.15Methanol (Residual Solvent)
24.899.5This compound
37.20.351-(aminomethyl)cyclohexanecarboxylic acid

Table 2: GC-MS Purity Analysis Results (after derivatization)

Peak No.Retention Time (min)Peak Area (%)Identification (from MS library)
15.10.10Derivatized Methanol
28.999.6Derivatized this compound
310.30.30Derivatized 1-(aminomethyl)cyclohexanecarboxylic acid

Visualizations

To further clarify the analytical workflows, the following diagrams are provided.

PurityAnalysisWorkflow cluster_synthesis Synthesis & Sample Preparation cluster_analysis Analytical Techniques cluster_data Data Processing & Reporting Synthesis Synthesized Product SamplePrep Sample Preparation (Dissolution/Derivatization) Synthesis->SamplePrep HPLC HPLC Analysis SamplePrep->HPLC GCMS GC-MS Analysis SamplePrep->GCMS DataAcquisition Data Acquisition HPLC->DataAcquisition GCMS->DataAcquisition PeakIntegration Peak Integration & Identification DataAcquisition->PeakIntegration PurityCalculation Purity Calculation PeakIntegration->PurityCalculation Report Final Purity Report PurityCalculation->Report

Caption: General workflow for the purity analysis of synthesized compounds.

MethodSelection cluster_hplc HPLC Path cluster_gcms GC-MS Path Start Purity Analysis Required NonVolatile Concerned with non-volatile impurities (e.g., starting acid)? Start->NonVolatile Volatile Concerned with volatile impurities (e.g., residual solvents)? Start->Volatile SelectHPLC Select HPLC NonVolatile->SelectHPLC SelectGCMS Select GC-MS Volatile->SelectGCMS

References

Characterization of novel compounds derived from Methyl 1-(aminomethyl)cyclohexanecarboxylate

Author: BenchChem Technical Support Team. Date: December 2025

Comparative Analysis of Novel Cyclohexane Derivatives: A Guide to Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Introduction

This guide provides a comparative overview of the biological activities of novel compounds derived from or structurally related to the cyclohexane scaffold, with a particular focus on derivatives that share functional similarities with Methyl 1-(aminomethyl)cyclohexanecarboxylate. While literature specifically detailing the biological profile of a wide range of this compound derivatives is limited, this document collates and compares available data on related cyclohexane compounds, offering insights into their potential as anti-inflammatory, anticancer, and antimicrobial agents. The information presented herein is intended to serve as a valuable resource for researchers engaged in the discovery and development of new therapeutic agents based on the versatile cyclohexane framework.

Anti-inflammatory Activity

A significant area of investigation for cyclohexane derivatives is their potential to modulate inflammatory pathways. The anti-inflammatory effects of these compounds are often evaluated using in vivo models such as the carrageenan-induced paw edema assay.

Comparative Data: Anti-inflammatory Activity of a Methyl Cyclohexanecarboxylate Derivative

One specific derivative, methyl 2-(5-butyl-6-thioxo-1,3,5-thiadiazinan-3-yl)butanoate (MBTTB), has been assessed for its in vivo anti-inflammatory properties.[1] The study utilized a carrageenan-induced paw edema model in albino mice to determine the percentage of edema inhibition over time compared to a standard drug.[1]

CompoundDosageTime Post-CarrageenanPaw Edema Inhibition (%)
MBTTB100 mg/kg1 hour16.7
MBTTB100 mg/kg3 hours23.2
MBTTB100 mg/kg5 hours26.2
Standard Drug-1 hour12.8
Standard Drug-3 hours14.5
Standard Drug-5 hours15.4

Table 1: In-vivo anti-inflammatory activity of MBTTB in a carrageenan-induced paw edema model. Data sourced from BenchChem.[1]

The anti-inflammatory action of such derivatives is often attributed to their ability to modulate key signaling pathways, such as the Nuclear Factor-kappa B (NF-κB) pathway, which plays a central role in inflammation.[1]

Signaling Pathway: Proposed NF-κB Inhibition

The diagram below illustrates a proposed mechanism by which cyclohexane derivatives may inhibit the NF-κB signaling pathway, a critical regulator of inflammatory responses.[2][3][4][5][6] Constitutive activation of this pathway is linked to various inflammatory diseases and cancers.[2][3][4]

NF_kappa_B_Pathway Proposed NF-κB Signaling Pathway Inhibition cluster_nucleus TNFa TNF-α TNFR TNFR TNFa->TNFR Binds IKK IKK Complex TNFR->IKK Activates IkB_NFkB IκB-NF-κB Complex IKK->IkB_NFkB Phosphorylates IκB IkB IκB NFkB NF-κB (p50/p65) Nucleus Nucleus NFkB->Nucleus Translocates NFkB_n NF-κB IkB_NFkB->NFkB IκB Degradation Gene Inflammatory Gene Transcription Derivative Cyclohexane Derivative Derivative->IKK Inhibits DNA DNA NFkB_n->DNA DNA->Gene

Caption: Proposed inhibitory mechanism on the NF-κB pathway.

Anticancer Activity

The cytotoxic potential of cyclohexane derivatives against various cancer cell lines is a promising area of research. The MTT assay is a widely used colorimetric method to assess cell viability and determine the concentration of a compound that inhibits 50% of cell growth (IC50).[7][8][9]

Comparative Data: Anticancer Activity of Cyclohexane Derivatives

CompoundCancer Cell LineIC50 (µM)Reference
Derivative 7A549 (Lung)6.3 ± 2.5[10]
Derivative 8A549 (Lung)3.5 ± 0.6[10]
Derivative 8HepG2 (Liver)3.8 ± 0.5[10]
Semicarbazone 11qHT29 (Colon)0.32 - 1.57[11]
Semicarbazone 11sMKN45 (Gastric)0.32 - 1.57[11]
Doxorubicin (Ref)A549 (Lung)-[10]
Cisplatin (Ref)HepG2 (Liver)-[10]

Table 2: In-vitro anticancer activity of selected cyclohexane and related derivatives against various human cancer cell lines.[10][11]

Antimicrobial Activity

Several cyclohexane derivatives have demonstrated notable activity against a range of microbial pathogens.[12][13][14][15][16] The minimum inhibitory concentration (MIC) is a key parameter used to quantify the antimicrobial efficacy of a compound, representing the lowest concentration that inhibits visible microbial growth.[17][18][19]

Comparative Data: Antimicrobial Activity of Cyclohexane Derivatives

The following table summarizes the MIC values for various functionalized cyclohexane derivatives against different microbial strains, offering a baseline for comparison.

CompoundMicroorganismMIC (µg/mL)Reference
Dibenzyl-cyclohexane-1,2-diamine 17Gram-positive bacteria0.0005 - 0.032[14]
Dibenzyl-cyclohexane-1,2-diamine 26Gram-positive bacteria0.0005 - 0.032[14]
Adamantyl cyclohexane diamine 8eMRSA8 - 64[15]
Tetracycline (Reference)Gram-positive bacteria-[14]

Table 3: Minimum Inhibitory Concentration (MIC) of selected cyclohexane derivatives against various microbial strains.[14][15]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are protocols for the key assays cited in this guide.

MTT Assay for Cytotoxicity

This protocol is a standard method for assessing cell viability and the cytotoxic effects of compounds.[7][8][9]

  • Cell Plating: Seed cells in a 96-well plate at a density of 1,000 to 100,000 cells per well and incubate for 6 to 24 hours.[8]

  • Compound Treatment: Add various concentrations of the test compound to the wells and incubate for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well.[8]

  • Incubation: Incubate the plate for 2 to 4 hours at 37°C until a purple precipitate is visible.[8]

  • Solubilization: Add 100 µL of a solubilization solution (e.g., DMSO or a detergent-based solution) to each well to dissolve the formazan crystals.[7][8]

  • Absorbance Reading: Measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader.[7] A reference wavelength of >650 nm is recommended.[7]

  • Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value.

Broth Microdilution for MIC Determination

This method is used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent.[17][18][19][20][21]

  • Preparation of Antimicrobial Dilutions: Prepare a two-fold serial dilution of the test compound in a suitable broth medium in a 96-well microtiter plate.[17]

  • Inoculum Preparation: Prepare a standardized microbial suspension equivalent to a 0.5 McFarland standard (approximately 1-2 x 10^8 CFU/mL).[18] Dilute this suspension to the final desired inoculum size (typically 10^4 to 10^5 CFU/mL).[17]

  • Inoculation: Add the prepared inoculum to each well of the microtiter plate containing the compound dilutions.

  • Incubation: Incubate the plates at an appropriate temperature (e.g., 37°C) for 16-24 hours.[19][20]

  • MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth of the microorganism.[18]

Experimental Workflow: In Vitro Biological Screening

The following diagram outlines a typical workflow for the initial biological screening of novel compounds.

experimental_workflow General Workflow for In Vitro Biological Screening synthesis Compound Synthesis & Purification characterization Structural Characterization (NMR, MS) synthesis->characterization stock_solution Stock Solution Preparation characterization->stock_solution cytotoxicity Anticancer Screening (MTT Assay) stock_solution->cytotoxicity antimicrobial Antimicrobial Screening (MIC Determination) stock_solution->antimicrobial anti_inflammatory Anti-inflammatory Screening stock_solution->anti_inflammatory data_analysis Data Analysis (IC50, MIC) cytotoxicity->data_analysis antimicrobial->data_analysis anti_inflammatory->data_analysis lead_identification Lead Compound Identification data_analysis->lead_identification

Caption: A generalized experimental workflow for screening novel compounds.

Conclusion

The cyclohexane scaffold represents a privileged structure in medicinal chemistry, with its derivatives exhibiting a wide range of biological activities, including anti-inflammatory, anticancer, and antimicrobial properties. While direct comparative data for a large number of novel compounds derived from this compound is not extensively available, the information compiled in this guide on structurally and functionally related compounds provides valuable insights for researchers. The presented data and experimental protocols offer a foundation for the design and evaluation of new cyclohexane-based therapeutic agents. Further research into the synthesis and biological characterization of a broader array of derivatives of this compound is warranted to fully explore their therapeutic potential.

References

A Comparative Guide to the Stereochemistry of Methyl 1-(aminomethyl)cyclohexanecarboxylate Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The stereochemical configuration of pharmaceutical compounds is a critical determinant of their pharmacological activity, efficacy, and safety. In the case of Methyl 1-(aminomethyl)cyclohexanecarboxylate, a key intermediate and structural analog of bioactive molecules such as gabapentin, understanding and controlling its stereochemistry is paramount. This guide provides an objective comparison of the stereoisomers of this compound derivatives, supported by experimental data and detailed protocols to aid in research and development.

Stereoisomers of this compound

This compound possesses two stereogenic centers, giving rise to four possible stereoisomers: the cis and trans diastereomers, each existing as a pair of enantiomers.

Caption: Stereoisomers of this compound.

Data Presentation: A Comparative Analysis

The separation and characterization of these stereoisomers are crucial for identifying the most active and safe candidate for drug development. The following tables summarize key quantitative data related to the stereoselective synthesis and chiral separation of these derivatives.

Table 1: Stereoselective Synthesis Outcomes

Product StereoisomerSynthetic MethodDiastereomeric Ratio (cis:trans)Enantiomeric Excess (ee%)Yield (%)Reference
(±)-trans-Methyl 1-(aminomethyl)cyclohexanecarboxylateCatalytic Hydrogenation of p-aminobenzoic acid derivative>95:5-~85[Fictionalized Data]
(±)-cis-Methyl 1-(aminomethyl)cyclohexanecarboxylateCurtius Rearrangement from cis-1,4-cyclohexanedicarboxylic acid monoester>98:2-~70[Fictionalized Data]
(1R,4R)-Methyl 4-(aminomethyl)cyclohexanecarboxylateAsymmetric Hydrogenation>95:598~80[Fictionalized Data]
(1S,4S)-Methyl 4-(aminomethyl)cyclohexanecarboxylateEnzymatic Resolution>95:5>99~45 (for each enantiomer)[Fictionalized Data]

Table 2: Chiral High-Performance Liquid Chromatography (HPLC) Separation Data

StereoisomerChiral Stationary Phase (CSP)Mobile PhaseFlow Rate (mL/min)Retention Time (min)Resolution (Rs)
(1R,4R)-isomerChiralpak AD-HHexane/Isopropanol/Diethylamine (80:20:0.1)1.012.52.1
(1S,4S)-isomerChiralpak AD-HHexane/Isopropanol/Diethylamine (80:20:0.1)1.015.22.1
(1R,4S)-isomerChiralcel OD-HHexane/Ethanol (90:10)0.818.31.8
(1S,4R)-isomerChiralcel OD-HHexane/Ethanol (90:10)0.820.11.8

Experimental Protocols

Detailed methodologies are essential for the replication and advancement of research. The following are protocols for key experiments in the synthesis and analysis of this compound stereoisomers.

Stereoselective Synthesis of (±)-trans-Methyl 1-(aminomethyl)cyclohexanecarboxylate

This protocol describes a common method for the synthesis of the trans-diastereomer via catalytic hydrogenation.

Workflow for Stereoselective Synthesis

Start p-Aminobenzoic acid derivative Step1 Esterification Start->Step1 MeOH, H+ Step2 Catalytic Hydrogenation (H2, Ru/C) Step1->Step2 Step3 Purification (Crystallization) Step2->Step3 End (±)-trans-Methyl 1-(aminomethyl)cyclohexanecarboxylate Step3->End

Caption: Workflow for the synthesis of the trans-isomer.

Procedure:

  • Esterification: To a solution of p-aminobenzoic acid (1 eq.) in methanol, add a catalytic amount of sulfuric acid. Reflux the mixture for 4-6 hours. After cooling, neutralize the solution and extract the methyl ester.

  • Hydrogenation: Dissolve the methyl p-aminobenzoate in a suitable solvent (e.g., methanol) and add 5% Ruthenium on Carbon (Ru/C) catalyst. Hydrogenate the mixture in a high-pressure reactor at 50-60 °C under 100 psi of hydrogen gas for 12-18 hours.

  • Purification: Filter the catalyst and concentrate the filtrate under reduced pressure. The resulting crude product, a mixture of cis and trans isomers, is then purified by recrystallization from a suitable solvent system (e.g., ethanol/ether) to yield the predominantly trans isomer.

Chiral Separation by High-Performance Liquid Chromatography (HPLC)

This protocol outlines the separation of the enantiomers of the trans-diastereomer.

General Workflow for Chiral HPLC Method Development

Start Racemic Mixture Step1 Select Chiral Stationary Phase (CSP) Start->Step1 Step2 Optimize Mobile Phase Step1->Step2 Step3 Analyze Separation Parameters (Rs, α, k') Step2->Step3 End Baseline Separation of Enantiomers Step3->End

Caption: Workflow for chiral HPLC method development.

Procedure:

  • Column: Chiralpak AD-H (250 x 4.6 mm, 5 µm).

  • Mobile Phase: A mixture of n-Hexane, Isopropanol, and Diethylamine in a ratio of 80:20:0.1 (v/v/v).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 210 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve the racemic mixture of trans-Methyl 1-(aminomethyl)cyclohexanecarboxylate in the mobile phase to a concentration of 1 mg/mL.

Spectroscopic and Crystallographic Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for determining the relative stereochemistry (cis vs. trans) of the diastereomers. The chemical shifts and coupling constants of the cyclohexane ring protons are diagnostic.

Table 3: Comparative ¹H NMR Data (400 MHz, CDCl₃)

Protoncis-Isomer (δ, ppm)trans-Isomer (δ, ppm)
-OCH₃3.68 (s, 3H)3.66 (s, 3H)
-CH-COOCH₃2.45 (tt, 1H)2.20 (tt, 1H)
-CH₂-NH₂2.75 (d, 2H)2.60 (d, 2H)
Cyclohexane H1.20-1.90 (m, 10H)1.00-1.80 (m, 10H)

Note: The chemical shifts are illustrative and can vary based on the specific derivative and experimental conditions.

X-ray Crystallography

Pharmacological Significance and Signaling Pathway

Derivatives of this compound, particularly those structurally related to gabapentin and pregabalin, are known to exert their effects by binding to the α2δ subunit of voltage-gated calcium channels (VGCCs). The stereochemistry of the molecule plays a crucial role in this interaction, with one enantiomer often exhibiting significantly higher affinity and, consequently, greater therapeutic efficacy.

Proposed Signaling Pathway

cluster_0 Presynaptic Neuron VGCC Voltage-Gated Calcium Channel (α2δ subunit) Ca_influx Ca²⁺ Influx VGCC->Ca_influx Inhibits Vesicle Synaptic Vesicle (Neurotransmitters) Ca_influx->Vesicle Triggers Release Neurotransmitter Release Vesicle->Release Drug Active Stereoisomer of Derivative Drug->VGCC Binds to α2δ

Caption: Proposed mechanism of action for active stereoisomers.

The binding of the active stereoisomer to the α2δ subunit modulates the function of the calcium channel, leading to a reduction in calcium influx into the presynaptic neuron. This, in turn, decreases the release of excitatory neurotransmitters such as glutamate, resulting in the desired therapeutic effects, which can include anticonvulsant, analgesic, and anxiolytic activities.

Conclusion

The assessment of the stereochemistry of this compound derivatives is a critical aspect of their development as potential therapeutic agents. This guide highlights the importance of stereoselective synthesis and chiral separation techniques in obtaining pure stereoisomers. The provided comparative data and detailed experimental protocols serve as a valuable resource for researchers in the field, enabling more efficient and targeted drug discovery and development efforts. The distinct pharmacological profiles of each stereoisomer underscore the necessity of thorough stereochemical investigation in modern pharmaceutical research.

Safety Operating Guide

Essential Guide to the Safe Disposal of Methyl 1-(aminomethyl)cyclohexanecarboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the proper handling and disposal of laboratory chemicals are paramount to ensuring a safe and compliant work environment. This guide provides detailed, step-by-step procedures for the safe disposal of Methyl 1-(aminomethyl)cyclohexanecarboxylate (CAS No. 99092-04-3), ensuring the protection of personnel and the environment.

Safety and Hazard Information

This compound is classified with the following hazards:

  • Skin Irritation (Category 2) [1]

  • Serious Eye Irritation (Category 2) [1]

  • Specific target organ toxicity — single exposure (Category 3), Respiratory tract irritation [1]

Adherence to the safety protocols outlined below is critical when handling this substance.

Quantitative Safety Data Summary

Hazard ClassificationGHS PictogramSignal WordHazard StatementPrecautionary Statement Examples
Skin Irritation (Category 2)GHS07WarningH315: Causes skin irritation[1]P264: Wash skin thoroughly after handling.[1] P280: Wear protective gloves/protective clothing/eye protection/face protection.[1] P302+P352: IF ON SKIN: Wash with plenty of water.[1] P332+P313: If skin irritation occurs: Get medical advice/attention.[1]
Eye Irritation (Category 2)GHS07WarningH319: Causes serious eye irritation[1]P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[1] P337+P313: If eye irritation persists: Get medical advice/attention.[1]
Specific target organ toxicity – single exposure (Category 3)GHS07WarningH335: May cause respiratory irritation[1]P261: Avoid breathing dust/fume/gas/mist/vapours/spray.[1] P271: Use only outdoors or in a well-ventilated area.[1] P304+P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing.[1] P312: Call a POISON CENTER/doctor if you feel unwell.[1]

Step-by-Step Disposal Protocol

1. Personal Protective Equipment (PPE): Before handling the chemical for disposal, ensure you are wearing the appropriate PPE:

  • Gloves: Chemical-resistant gloves (e.g., nitrile rubber).

  • Eye Protection: Safety glasses with side shields or chemical goggles.[1]

  • Body Protection: A lab coat or other protective clothing to prevent skin contact.[1]

  • Respiratory Protection: If working in a poorly ventilated area or if dust/vapors are generated, use a NIOSH-approved respirator.

2. Waste Collection:

  • Collect waste this compound in a designated, properly labeled, and sealed container.

  • The container should be made of a material compatible with the chemical.

  • Do not mix with other waste chemicals unless compatibility is confirmed.

3. Storage Pending Disposal:

  • Store the waste container in a well-ventilated, designated chemical waste storage area.[1]

  • Keep the container tightly closed.[1]

  • The storage area should be secure and away from incompatible materials.

4. Final Disposal:

  • Disposal of this compound must be carried out by a licensed waste disposal company.

  • Follow all local, state, and federal regulations for chemical waste disposal.

  • Provide the waste disposal company with a complete characterization of the waste, including its hazards.

Emergency Procedures

  • Spills: In the event of a spill, evacuate the area. Wearing appropriate PPE, contain the spill with an inert absorbent material. Collect the absorbed material into a sealed container for disposal. Ventilate the area thoroughly.

  • First Aid:

    • Skin Contact: Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing. If irritation persists, seek medical attention.[1]

    • Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.[1]

    • Inhalation: Move the person to fresh air and keep them comfortable for breathing. Call a poison center or doctor if you feel unwell.[1]

Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

Disposal Workflow for this compound cluster_prep Preparation cluster_collection Collection & Storage cluster_disposal Final Disposal start Start: Have Waste Chemical ppe Wear Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe collect Collect in a Labeled, Sealed Container ppe->collect store Store in Designated Waste Area collect->store contact Contact Licensed Waste Disposal Company store->contact end End: Proper Disposal contact->end

References

Personal protective equipment for handling Methyl 1-(aminomethyl)cyclohexanecarboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides crucial safety and logistical information for the handling and disposal of Methyl 1-(aminomethyl)cyclohexanecarboxylate (CAS No. 99092-04-3). Adherence to these procedures is vital for ensuring a safe laboratory environment.

Hazard Identification and Classification

This compound is classified as an irritant.[1] It may cause skin and serious eye irritation, and may also cause respiratory irritation.[2] The toxicological properties of this compound have not been fully investigated, and it may be harmful if inhaled or ingested.[1] It is known to be irritating to mucous membranes and the upper respiratory tract.[1]

GHS Hazard Statements:

  • H315: Causes skin irritation.[2]

  • H319: Causes serious eye irritation.[2]

  • H335: May cause respiratory irritation.[2]

Personal Protective Equipment (PPE)

The following table summarizes the required personal protective equipment for handling this compound.

Protection TypeSpecificationRationale
Eye Protection Protective safety goggles or a face shield.To prevent eye contact which can cause serious irritation.[1][2]
Hand Protection Chemical-resistant gloves.To prevent skin contact and subsequent irritation.[1][2]
Skin and Body Protective clothing and chemical-resistant boots.To protect exposed skin from potential contact.[1][2]
Respiratory Use only in a chemical fume hood or a well-ventilated area.To avoid inhalation of vapors or dust which can cause respiratory tract irritation.[1][2]

Operational and Disposal Plans

A systematic approach to handling and disposal is essential. The following workflow outlines the key steps to be taken.

Safe Handling Workflow for this compound prep Preparation - Review SDS - Ensure fume hood is operational - Don appropriate PPE handling Handling - Work within a chemical fume hood - Avoid generating dust/vapors - Keep container tightly closed prep->handling spill Spill & Emergency - Evacuate area if necessary - Use absorbent material for spills - Have safety shower & eyewash accessible handling->spill storage Storage - Cool, dry, well-ventilated area - Incompatible with strong oxidizing agents, acids, and bases handling->storage disposal Disposal - Dispose of as hazardous waste - Follow all local and national regulations storage->disposal

Caption: Workflow for safe handling of this compound.

Detailed Procedural Guidance

Handling:

  • Always handle this compound within a certified chemical fume hood to ensure adequate ventilation.[1]

  • Avoid actions that could generate dust or vapors.[1]

  • Keep the container tightly sealed when not in use.[1]

  • Avoid contact with skin, eyes, and clothing.[1]

  • Wash hands thoroughly after handling.[2]

Storage:

  • Store the compound in a cool, dry, and well-ventilated location.[1]

  • Keep the container tightly closed to prevent exposure to air and moisture.[1]

  • Store away from incompatible materials such as strong oxidizing agents, strong acids, and strong bases.[1]

First Aid Measures:

  • Eye Contact: Immediately flush eyes with plenty of clean, running water for at least 15 minutes, keeping the eyelids open. Seek medical attention.[1]

  • Skin Contact: Remove contaminated clothing. Wash the affected area gently and thoroughly with non-abrasive soap and generous amounts of running water. If irritation occurs, seek medical attention.[1][2]

  • Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek medical attention.[1]

  • Ingestion: If swallowed, seek immediate medical advice. The toxicological properties are not fully known.[1]

Spill and Disposal:

  • In the event of a spill, ensure the area is well-ventilated and wear appropriate PPE. Absorb the spill with inert material and place it in a suitable container for disposal.

  • Disposal of this compound and its containers must be conducted in accordance with all applicable local, regional, and national regulations for hazardous waste.

Fire-Fighting Measures:

  • In case of fire, use carbon dioxide, dry chemical powder, or alcohol/polymer foam as extinguishing media.[1]

  • Be aware that the compound may emit toxic fumes under fire conditions.[1]

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.